molecular formula C6H4N2O2 B174719 Isoxazolo[5,4-b]pyridin-3-ol CAS No. 16880-54-9

Isoxazolo[5,4-b]pyridin-3-ol

Cat. No.: B174719
CAS No.: 16880-54-9
M. Wt: 136.11 g/mol
InChI Key: VHMSVJIBCHFSKU-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridin-3-ol is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMSVJIBCHFSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360920
Record name isoxazolo[5,4-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16880-54-9
Record name isoxazolo[5,4-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isoxazolo[5,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of isoxazolo[5,4-b]pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide outlines a plausible synthetic pathway based on established chemical principles and available data for its precursors.

Synthesis of this compound

The synthesis of this compound can be proposed as a two-step process, commencing with the synthesis of the key intermediate, 3-aminoisoxazolo[5,4-b]pyridine, followed by its conversion to the target molecule.

Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine

The synthesis of 3-aminoisoxazolo[5,4-b]pyridine has been reported and serves as the foundational step.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-aminoisoxazolo[5,4-b]pyridine is available in the literature.[1][2] The synthesis of its sulfonamide derivatives has been described starting from 3-aminoisoxazolo[5,4-b]pyridine.[2]

Logical Workflow for the Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine:

Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Reaction Conditions 3-Aminoisoxazolo[5,4-b]pyridine 3-Aminoisoxazolo[5,4-b]pyridine Cyclization Reaction->3-Aminoisoxazolo[5,4-b]pyridine Purification

Caption: General workflow for the synthesis of the key intermediate.

Proposed Synthesis of this compound from 3-Aminoisoxazolo[5,4-b]pyridine

The conversion of the 3-amino group of 3-aminoisoxazolo[5,4-b]pyridine to the 3-hydroxyl group of this compound can be achieved through a diazotization reaction followed by hydrolysis. This is a well-established method for the conversion of aromatic amines to phenols, often referred to as a Sandmeyer-type reaction.[3]

Proposed Experimental Protocol:

  • Diazotization: 3-aminoisoxazolo[5,4-b]pyridine is dissolved in an acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction generates an in situ diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is unstable and will be displaced by a hydroxyl group from the water, releasing nitrogen gas and forming this compound.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Reaction Pathway:

cluster_synthesis Proposed Synthesis of this compound 3-Aminoisoxazolo[5,4-b]pyridine 3-Aminoisoxazolo[5,4-b]pyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Aminoisoxazolo[5,4-b]pyridine->Diazonium Salt Intermediate 1. NaNO2, H2SO4 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound H2O, Δ

Caption: Proposed synthetic route to this compound.

Characterization of this compound

Property Expected Data
Appearance Crystalline solid
Molecular Formula C₆H₄N₂O₂
Molecular Weight 136.11 g/mol
Melting Point Not available
¹H NMR Signals corresponding to the pyridine ring protons.
¹³C NMR Signals for the carbon atoms of the bicyclic system.
IR (cm⁻¹) Characteristic peaks for O-H, C=N, and C-O stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Potential Biological Activity and Signaling Pathways

The isoxazolo[5,4-b]pyridine scaffold is present in a variety of compounds with demonstrated biological activities. Derivatives have shown potential as antibacterial and anticancer agents.[2] For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have exhibited antimicrobial activity.[2]

Given the structural similarities to other biologically active heterocyclic compounds, this compound could potentially interact with various biological targets. Some related fused pyridine systems have been investigated as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key player in angiogenesis and a target in cancer therapy.

Potential Signaling Pathway Involvement:

This compound This compound Kinase (e.g., VEGFR-2) Kinase (e.g., VEGFR-2) This compound->Kinase (e.g., VEGFR-2) Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., VEGFR-2)->Downstream Signaling Phosphorylation Cascade Cellular Response Cellular Response Downstream Signaling->Cellular Response Gene Expression, etc.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This technical guide outlines a feasible synthetic approach to this compound and provides a framework for its characterization. While direct experimental data for the final compound is limited, the information presented, based on the synthesis of its precursors and the known reactivity of related functional groups, offers a solid foundation for researchers and drug development professionals. Further investigation is warranted to confirm the proposed synthetic route, fully characterize the compound, and explore its potential biological activities and mechanisms of action.

References

Spectroscopic Analysis of Isoxazolo[5,4-b]pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Isoxazolo[5,4-b]pyridin-3-ol (CAS No. 16880-54-9). While extensive searches for publicly available experimental spectroscopic data for this specific compound have been unsuccessful, this document serves as a foundational resource, presenting standardized methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The provided experimental protocols and data table templates are designed to guide researchers in the characterization of this compound upon obtaining a sample. Furthermore, a generalized experimental workflow for the spectroscopic analysis of a novel chemical compound is provided.

Introduction

Isoxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The specific compound, this compound, with the chemical formula C₆H₄N₂O₂, exists in tautomeric equilibrium with Isoxazolo[5,4-b]pyridin-3(2H)-one. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its potential application in drug discovery and development.

This guide outlines the standard procedures for acquiring and interpreting NMR, IR, and Mass Spectrometry data for this compound.

Spectroscopic Data (Hypothetical)

As of the date of this publication, specific experimental spectroscopic data for this compound is not publicly available. The following tables are provided as a template for researchers to populate upon experimental characterization.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data not available
Data not available
Data not available
Data not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
IR Spectroscopy Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Data not available[M]+
Data not available
Data not available
Data not available

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to approximately 200-220 ppm, centered around 100 ppm.

    • Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis of all carbon signals.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal prior to sample analysis.

  • Data Processing:

    • The instrument software will automatically perform a background subtraction.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

  • Sample Preparation (for ESI-MS):

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Scan a mass range that includes the expected molecular weight of the compound (136.11 g/mol ).

    • For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI).

    • Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms data_analysis Data Analysis and Spectral Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Confirmation data_analysis->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides the necessary framework for its characterization. The detailed protocols for NMR, IR, and Mass Spectrometry, along with the structured data tables, offer a clear path for researchers to follow. The successful acquisition and interpretation of this data will be instrumental in advancing the understanding of this compound's chemical properties and its potential applications in scientific research and drug development.

Chemical properties of Isoxazolo[5,4-b]pyridin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Isoxazolo[5,4-b]pyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound and its derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry, leveraging the favorable physicochemical and biological properties of the isoxazole ring.[1] Derivatives of this core have demonstrated a range of biological activities, including potential anticancer and antimicrobial effects, making them attractive candidates for drug discovery programs.[1][2]

Core Chemical Properties

The Isoxazolo[5,4-b]pyridine ring system is a fused bicyclic heterocycle. The "-3-ol" substitution introduces key chemical characteristics, most notably keto-enol tautomerism and acidity.

Structure and Tautomerism

This compound exists in equilibrium with its tautomeric keto form, Isoxazolo[5,4-b]pyridin-3(2H)-one. This equilibrium is a defining feature of 3-hydroxyisoxazoles and influences the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The relative stability of each tautomer can be influenced by the solvent, pH, and substitution pattern on the ring system.

Caption: Keto-enol tautomerism of the this compound core.

Physicochemical Properties

The 3-hydroxyisoxazole moiety is recognized as a bioisostere of carboxylic acids, meaning it mimics the acidic properties and hydrogen bonding patterns of a carboxyl group at physiological pH.[3] This feature is critical for designing molecules that can interact with biological targets that typically bind carboxylate-containing ligands.

Table 1: Physicochemical Properties of the 3-Hydroxyisoxazole Moiety

Property Value/Description Reference
pKa ~4 - 5 [3]
Description The hydroxyl group is acidic due to the electron-withdrawing nature of the heterocyclic system. It is largely deprotonated at physiological pH (7.4), mimicking a carboxylate anion. [3][4]
Solubility Expected to have moderate aqueous solubility, influenced by the tautomeric equilibrium and the potential for ionization.

| Lipophilicity (LogP) | Varies significantly based on substituents on the pyridine ring. |[4] |

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data for the Isoxazolo[5,4-b]pyridine Core

Technique Data Type Typical Values / Observations Reference
¹H NMR Chemical Shift (δ) Pyridine Protons: 6.0 - 8.5 ppm, with specific shifts depending on substitution. [5][6][7]
Substituent Protons: e.g., -CH₃ at ~2.7 ppm; Cyclopropyl protons at 0.9-1.5 ppm. [6][7]
IR Wavenumber (cm⁻¹) O-H Stretch (Enol): Broad, ~3100-3400 cm⁻¹
C=O Stretch (Keto): ~1650-1700 cm⁻¹
C=N, C=C Stretch: ~1500-1620 cm⁻¹

| HRMS (ESI) | m/z | Provides exact mass measurement for molecular formula confirmation. |[8][9] |

Synthesis and Experimental Protocols

The Isoxazolo[5,4-b]pyridine scaffold is accessible through several synthetic strategies, with multicomponent reactions (MCRs) and adaptations of the Friedländer synthesis being the most prominent and efficient.

Multicomponent Reaction (MCR)

MCRs offer a highly efficient, atom-economical, and often environmentally friendly route to complex molecules in a single step. For Isoxazolo[5,4-b]pyridines, a common approach involves the condensation of a 5-aminoisoxazole derivative, an aldehyde (or glyoxal), and a C-H acid (a compound with an active methylene group).[2][10] These reactions can be accelerated using microwave irradiation or sonication.[2][11]

mcr_workflow cluster_reactants Reactants start Starting Materials r1 5-Aminoisoxazole Derivative start->r1 r2 Aldehyde / Glyoxal start->r2 r3 Active Methylene Compound (e.g., Malononitrile, Dimedone) start->r3 process One-Pot Reaction r1->process r2->process r3->process conditions Conditions: - Solvent (e.g., H₂O, Acetic Acid) - Catalyst (Optional) - Energy Source (Heat, MW, US) process->conditions intermediate Reaction Cascade (Knoevenagel, Michael Add., Cyclization) process->intermediate product Isoxazolo[5,4-b]pyridine Derivative intermediate->product

Caption: Generalized workflow for a multicomponent synthesis of Isoxazolo[5,4-b]pyridines.

Protocol 2.1.1: General Protocol for Microwave-Assisted MCR Synthesis [2][11]

  • Reaction Setup: In a microwave-safe vessel, combine the 5-aminoisoxazole derivative (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of water or ethanol). Acetic acid can also serve as both solvent and catalyst.[2]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-140 °C) for a set time (e.g., 10-30 minutes).

  • Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol, water) and dry under vacuum. If necessary, purify further by recrystallization or column chromatography.

Friedländer Annulation

The Friedländer synthesis is a classic method for constructing quinoline rings, which can be adapted to produce the pyridine portion of the Isoxazolo[5,4-b]pyridine system. The reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12][13]

friedlander_workflow cluster_reactants Reactants start Starting Materials r1 ortho-Amino isoxazole (e.g., 4-Amino-5-acyl-isoxazole) start->r1 r2 α-Methylene Ketone/Ester (e.g., Ethyl Acetoacetate) start->r2 process Condensation & Cyclization r1->process r2->process conditions Conditions: - Catalyst (Acid or Base) - Heat (Conventional or MW) process->conditions intermediate Intermediate Formation (Aldol/Schiff Base) process->intermediate dehydration Dehydration & Aromatization intermediate->dehydration product Isoxazolo[5,4-b]pyridine Derivative dehydration->product

Caption: Generalized workflow for the Friedländer synthesis of Isoxazolo[5,4-b]pyridines.

Protocol 2.2.1: General Protocol for Acid-Catalyzed Friedländer Synthesis [14][15]

  • Reaction Setup: To a solution of the ortho-amino isoxazole derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask, add the α-methylene compound (1.1-1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl, p-toluenesulfonic acid, or neat acetic acid as the solvent).[14]

  • Heating: Heat the reaction mixture to reflux for several hours (e.g., 2-8 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]

Reactivity and Derivatization

The this compound core is a versatile scaffold for further chemical modification. The hydroxyl group can undergo O-alkylation or O-acylation. The pyridine ring can be subject to various transformations depending on its existing substituents. For example, if the synthesis starts from a 3-amino precursor, this amino group provides a convenient handle for elaboration into amides, sulfonamides, or ureas, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

derivatization scaffold Isoxazolo[5,4-b]pyridine Core Scaffold (e.g., with -OH or -NH₂ handle) r1 Alkylation / Acylation (on -OH group) scaffold->r1 r2 Sulfonylation (on -NH₂ group) scaffold->r2 r3 Amide Coupling (on -NH₂ group) scaffold->r3 r4 Cross-Coupling (on halogenated pyridine ring) scaffold->r4 lib Diverse Compound Library (for SAR studies) r1->lib r2->lib r3->lib r4->lib

Caption: Logical relationship for derivatization of the Isoxazolo[5,4-b]pyridine core.

Conclusion

The this compound framework represents a valuable heterocyclic system for medicinal chemistry and drug development. Its key chemical properties, including the pronounced acidity of the 3-hydroxyl group and its role as a carboxylic acid bioisostere, make it an attractive scaffold for ligand design. The core is readily accessible through efficient and versatile synthetic routes such as multicomponent reactions and Friedländer annulation, which are amenable to library synthesis. The potential for straightforward derivatization further enhances its utility, allowing for systematic exploration of the chemical space to optimize biological activity and pharmacokinetic properties. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this promising scaffold in their discovery efforts.

References

Tautomerism in Isoxazolo[5,4-b]pyridin-3-ol Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine scaffold is a significant heterocyclic system, forming the core of various compounds with noteworthy biological activities. Understanding the tautomeric equilibria within this system is crucial for elucidating reaction mechanisms, predicting molecular properties, and designing novel therapeutic agents. This technical guide provides a detailed examination of the tautomerism in isoxazolo[5,4-b]pyridin-3-ol, drawing upon analogous well-studied systems to infer its behavior.

Introduction to Tautomerism in Isoxazolopyridinols

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a key characteristic of many heterocyclic compounds containing hydroxyl and amine functionalities. In the case of this compound, the presence of the hydroxyl group on the isoxazole ring, fused to a pyridine ring, allows for the existence of several potential tautomeric forms. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.

While direct experimental and extensive computational studies on the tautomerism of this compound are not widely available in the current literature, a comprehensive study on the closely related 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one system provides significant insights.[1] This guide will leverage the findings from this analogous system to predict and discuss the tautomeric behavior of this compound.

Potential Tautomeric Forms of this compound

Based on the established principles of tautomerism in related heterocyclic systems, this compound is expected to exist in equilibrium between at least three primary tautomeric forms: the hydroxy form (OH-form), the NH-form (lactam), and a zwitterionic or CH-form.

Note: As I am a language model, I am unable to generate images. Please replace "https://i.imgur.com/your_image_A.png", "https://i.imgur.com/your_image_B.png", and "https://i.imgur.com/your_image_C.png" with the actual chemical structures of the OH-form, NH-form, and CH-form of this compound respectively.

Caption: Prototropic tautomeric equilibria in the this compound system.

Computational Analysis of Tautomer Stability

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for assessing the relative stabilities of tautomers. A study on 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one employed DFT methods to determine the relative enthalpies of formation for its tautomeric forms.[1] These findings can be extrapolated to understand the likely energetic landscape of this compound tautomers.

Data from Analogous System: 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

The following table summarizes the calculated relative enthalpies of formation for the tautomers of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[1]

Tautomeric FormComputational MethodSolventRelative Enthalpy (kcal/mol)
OH-form (A) B3LYP/6-31GGas Phase0.00
NH-form (B) B3LYP/6-31GGas Phase+5.78
CH-form (C) B3LYP/6-31GGas Phase+2.41
OH-form (A) ωB97X-D/6-31GGas Phase0.00
NH-form (B) ωB97X-D/6-31GGas Phase+6.21
CH-form (C) ωB97X-D/6-31GGas Phase+3.01
OH-form (A) B3LYP/6-31G* (SM8)Water0.00
NH-form (B) B3LYP/6-31G* (SM8)Water+1.93
CH-form (C) B3LYP/6-31G* (SM8)Water+3.15
OH-form (A) ωB97X-D/6-31G* (SM8)Water0.00
NH-form (B) ωB97X-D/6-31G* (SM8)Water+2.54
CH-form (C) ωB97X-D/6-31G* (SM8)Water+3.87

These results indicate that for the analogous 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one system, the OH-form (A) is the most stable tautomer in both the gas phase and in a polar solvent like water. The stability of the NH-form increases significantly in a polar solvent, suggesting that solvent-solute interactions play a crucial role in the tautomeric equilibrium.

Experimental Protocols: A Methodological Overview

While specific experimental data for the tautomerism of this compound is lacking, the following outlines the general experimental and computational methodologies typically employed in such studies, based on the investigation of the analogous system.[1]

Computational Chemistry Protocol

A typical computational workflow to determine tautomer stability involves the following steps:

G start Initial Structure Generation of Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirmation of Minima) geom_opt->freq_calc solvation Solvation Modeling (e.g., SM8) freq_calc->solvation energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., ωB97X-D/6-31G*) solvation->energy_calc analysis Analysis of Relative Stabilities energy_calc->analysis

Caption: A generalized workflow for the computational analysis of tautomer stability.

  • Initial Structure Generation: The 3D coordinates of all potential tautomers are generated using a molecular modeling program.

  • Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. A common method for this is the B3LYP functional with a basis set such as 6-31G*.[1]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Solvation Modeling: To account for the effect of the solvent, a solvation model such as the Solvation Model 8 (SM8) can be applied.[1]

  • Single-Point Energy Calculation: More accurate single-point energy calculations are often performed on the optimized geometries using a different functional or a larger basis set (e.g., ωB97X-D/6-31G*) to refine the relative energy differences.[1]

  • Analysis of Relative Stabilities: The calculated energies (or enthalpies) are compared to determine the relative stability of the tautomers.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for experimentally characterizing tautomeric forms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are highly sensitive to the electronic environment of the nuclei. Different tautomers will exhibit distinct chemical shifts. In cases of rapid interconversion, time-averaged signals may be observed.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of functional groups, such as C=O (in the NH-form) and O-H (in the OH-form), appear in characteristic regions of the IR spectrum, allowing for the identification of the predominant tautomer.

  • UV-Vis Spectroscopy: The electronic transitions of the different tautomers will result in distinct absorption spectra.

Conclusion and Future Directions

Based on computational studies of the analogous 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one system, the OH-form is predicted to be the most stable tautomer of this compound.[1] However, the energetic landscape can be significantly influenced by the solvent environment, with polar solvents expected to stabilize the more polar NH-form.

Further experimental and computational investigations are necessary to definitively characterize the tautomeric equilibrium of this compound. Such studies would involve the synthesis and isolation of the parent compound, followed by detailed spectroscopic analysis (NMR, IR, UV-Vis) in various solvents and in the solid state. Advanced computational studies employing higher levels of theory and more sophisticated solvation models would provide a more accurate picture of the tautomeric preferences. A thorough understanding of the tautomerism of this important heterocyclic core will undoubtedly aid in the rational design of new derivatives with enhanced biological activity and optimized physicochemical properties for drug development.

References

The Isoxazolo[5,4-b]pyridine Scaffold: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. This bicyclic structure, consisting of a fused isoxazole and pyridine ring, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its unique electronic properties and structural rigidity have made it a privileged scaffold for targeting a range of biological entities, leading to the discovery of compounds with potent anticancer, antibacterial, and kinase inhibitory activities. This technical guide provides an in-depth overview of the discovery and history of the isoxazolo[5,4-b]pyridine core, detailed synthetic methodologies, a summary of its applications in drug development with quantitative data, and visualizations of key pathways and experimental workflows.

Discovery and History of the Isoxazolo[5,4-b]pyridine Scaffold

The precise first synthesis of the isoxazolo[5,4-b]pyridine scaffold is not prominently documented in a single seminal publication. However, its development is rooted in the broader exploration of fused heterocyclic systems in the mid-20th century. Early synthetic efforts in isoxazole chemistry, pioneered by chemists like Quilico, laid the groundwork for the construction of more complex fused rings. The exploration of pyridyl-substituted isoxazoles and vice-versa provided the foundational knowledge for the eventual cyclization to form the bicyclic isoxazolo[5,4-b]pyridine system.

The contemporary history of this scaffold is characterized by the development of more efficient and versatile synthetic methods. A significant advancement has been the application of multicomponent reactions (MCRs), which allow for the construction of the complex scaffold in a single step from simple starting materials. These modern approaches, often utilizing microwave or ultrasound assistance, have greatly accelerated the synthesis of diverse libraries of isoxazolo[5,4-b]pyridine derivatives for biological screening.[1][2] This has led to a surge in research interest over the last two decades, with numerous studies exploring its potential as a privileged structure in drug discovery.

Synthetic Methodologies and Experimental Protocols

The synthesis of the isoxazolo[5,4-b]pyridine scaffold can be broadly categorized into classical cyclization strategies and modern multicomponent reactions.

Classical Synthesis: Cyclization of Pre-functionalized Precursors

Early approaches to the isoxazolo[5,4-b]pyridine core involved the cyclization of appropriately substituted isoxazole or pyridine precursors. A common strategy involves the synthesis of a 3-aminoisoxazolo[5,4-b]pyridine intermediate, which can then be further functionalized.[3]

Experimental Protocol: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine [3]

This protocol describes a representative classical approach.

  • Step 1: Synthesis of an appropriate precursor. This typically involves the reaction of a substituted pyridine with a reagent that introduces a suitable functional group for isoxazole ring formation.

  • Step 2: Cyclization to form the isoxazole ring. The functionalized pyridine is then treated with a reagent such as hydroxylamine to form the fused isoxazole ring, yielding the 3-aminoisoxazolo[5,4-b]pyridine.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol, often with heating under reflux.

  • Purification: The product is isolated and purified by standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[3]

Modern Synthesis: Multicomponent Reactions (MCRs)

Multicomponent reactions have become the preferred method for generating libraries of isoxazolo[5,4-b]pyridine derivatives due to their efficiency and atom economy.[1][2]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis [1]

This protocol outlines a common and efficient MCR approach.

  • Reactants: A substituted aromatic aldehyde, a 1,3-dicarbonyl compound (e.g., dimedone, 4-hydroxycoumarin), and 3-amino-5-methylisoxazole are used as the three components.

  • Reaction Setup: The reactants (typically in equimolar amounts) are combined in a microwave-safe reaction vessel.

  • Solvent: A suitable solvent, such as ethanol or acetic acid, is added.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration (e.g., 120-150°C for 5-15 minutes).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Applications in Drug Development

The isoxazolo[5,4-b]pyridine scaffold has demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Derivatives of isoxazolo[5,4-b]pyridine have exhibited potent antiproliferative activity against a range of cancer cell lines.[3][4] One of the key mechanisms of action for some of these compounds is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.[5]

Table 1: Antiproliferative Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-chloroacetylaminoisoxazolo[5,4-b]pyridineHuman tumor cell lines (various)< 4 µg/ml[3]
3-(2-bromopropionyl)aminoisoxazolo[5,4-b]pyridineHuman tumor cell lines (various)< 4 µg/ml[3]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast)152.56 µg/mL
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF7 (Breast)161.08 µg/mL
Kinase Inhibition

The isoxazolo[5,4-b]pyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. Analogs, such as imidazo[4,5-b]pyridines, have shown potent dual inhibitory activity against FLT3 and Aurora kinases, which are key targets in acute myeloid leukemia (AML).[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: The ability of a test compound to inhibit the activity of a specific kinase is measured. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Materials: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, and the test compound.

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity

Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa47[4]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa44[4]

Visualizations

Synthetic and Experimental Workflows

G cluster_synthesis General Synthetic Workflow cluster_bioassay General Biological Evaluation Workflow Reactants Starting Materials (e.g., Aldehyde, Dicarbonyl, Aminoisoxazole) MCR Multicomponent Reaction (Microwave or Ultrasound) Reactants->MCR Purification Purification (Column Chromatography) MCR->Purification Product Isoxazolo[5,4-b]pyridine Derivative Purification->Product Compound Synthesized Compound InVitro In Vitro Assay (e.g., Kinase Inhibition, Antiproliferative) Compound->InVitro Data Data Analysis (IC50 / MIC Determination) InVitro->Data Hit Hit Compound Identification Data->Hit

Caption: Generalized workflows for the synthesis and biological evaluation of isoxazolo[5,4-b]pyridine derivatives.

Signaling Pathways

G cluster_stat3 Simplified STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->STAT3 Inhibition

Caption: Simplified representation of the STAT3 signaling pathway and a potential point of inhibition by isoxazolo[5,4-b]pyridine derivatives.

G cluster_flt3_aurora Simplified FLT3 and Aurora Kinase Signaling in AML FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 pFLT3 p-FLT3 FLT3->pFLT3 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pFLT3->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Aurora Aurora Kinases Mitosis Mitotic Progression Aurora->Mitosis Mitosis->Proliferation Inhibitor Isoxazolo[5,4-b]pyridine Analog Inhibitor->pFLT3 Inhibition Inhibitor->Aurora Inhibition

Caption: Simplified overview of FLT3 and Aurora kinase signaling in AML, highlighting potential dual inhibition.

Conclusion

The isoxazolo[5,4-b]pyridine scaffold has emerged from a rich history of heterocyclic chemistry to become a significant area of focus in modern drug discovery. The development of efficient synthetic methodologies, particularly multicomponent reactions, has enabled the rapid generation of diverse chemical libraries for biological screening. The promising anticancer, kinase inhibitory, and antibacterial activities of its derivatives underscore the therapeutic potential of this privileged scaffold. Future research will likely focus on optimizing the pharmacological properties of lead compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of the isoxazolo[5,4-b]pyridine core in the pursuit of novel therapeutics.

References

Crystal Structure Analysis of an Isoxazolo[5,4-b]pyridine Derivative: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, the crystal structure of the parent compound, Isoxazolo[5,4-b]pyridin-3-ol, is not publicly available in crystallographic databases. This guide therefore provides an in-depth analysis of a closely related, structurally characterized derivative: (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone . This compound serves as a valuable case study for understanding the structural characteristics of the isoxazolo[5,4-b]pyridine core.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the crystal structure of a key isoxazolo[5,4-b]pyridine derivative. The document outlines the experimental procedures for its synthesis and crystallization, presents a comprehensive summary of its crystallographic data, and visualizes its structural features and experimental workflow.

Synthesis and Crystallization

The synthesis of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone was achieved through a catalyzed reaction between 6-chloro-3-formylchromone and 3-methylisoxazol-5-amine.[1] The resulting product was then recrystallized to obtain single crystals suitable for X-ray diffraction analysis.[1]

Experimental Protocol: Synthesis and Crystallization[1]

A mixture of 6-chloro-3-formylchromone (1 mmol) and 3-methylisoxazol-5-amine (1 mmol) was prepared in ethanol (3 ml). A catalytic amount of Indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.050 mmol) was added to the mixture. The reaction mixture was then refluxed for approximately 20 minutes. The solid that precipitated out of the solution was collected by filtration and dried under a vacuum, yielding the pure product with an 87% yield. For crystallization, the purified compound was dissolved in a mixture of ethanol and deuterated dimethyl sulfoxide (DMSO-D₆). Colorless, block-like crystals were obtained through the slow evaporation of the solvent.[1]

Crystal Structure Analysis

The crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone was determined by single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with the space group P2₁/c.[1]

Crystallographic Data

The key crystallographic data for the title compound are summarized in the table below.

Parameter Value
Chemical FormulaC₁₄H₉ClN₂O₃
Formula Weight288.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.0317 (10) Å
b11.8701 (10) Å
c11.1220 (9) Å
α90°
β118.675 (2)°
γ90°
Volume1277.78 (19) ų
Z4
Temperature293 K
RadiationMo Kα (λ = 0.71073 Å)

Table 1: Crystallographic data for (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone.[1]

Data Collection and Refinement

The X-ray diffraction data was collected on a Bruker SMART APEXII CCD diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved and refined using established methods.

Parameter Value
DiffractometerBruker SMART APEXII CCD
Absorption CorrectionMulti-scan
Tmin0.900
Tmax0.927
Measured Reflections17705
Independent Reflections2250
Reflections with I > 2σ(I)1763
Rint0.022
R[F² > 2σ(F²)]0.048
wR(F²)0.110
Goodness-of-fit (S)1.13

Table 2: Data collection and refinement details.[1]

Molecular and Crystal Structure Visualization

The structural analysis revealed that the fused pyridine and isoxazole rings in the isoxazolo[5,4-b]pyridine core are nearly planar.[1] The molecule exhibits a twisted conformation, with the benzene ring being significantly inclined with respect to the plane of the fused ring system.[1] The crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions.[1]

Molecular structure of the analyzed derivative.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis Reactants 6-chloro-3-formylchromone + 3-methylisoxazol-5-amine Catalyst In(OTf)3 in Ethanol Reactants->Catalyst Reflux Reflux (20 min) Catalyst->Reflux Filtration Filtration & Drying Reflux->Filtration Product Pure Product (87% yield) Filtration->Product Crystallization Recrystallization (Ethanol/DMSO-D6, Slow Evaporation) Product->Crystallization Crystals Single Crystals Crystallization->Crystals Data_Collection X-ray Diffraction Data Collection (Bruker SMART APEXII CCD) Crystals->Data_Collection Absorption_Correction Absorption Correction (Multi-scan) Data_Collection->Absorption_Correction Structure_Solution Structure Solution Absorption_Correction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (CIF Data) Refinement->Final_Structure

Experimental workflow for synthesis and analysis.
Intermolecular Interactions

In the crystal lattice, molecules of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone are linked by C—H⋯N hydrogen bonds, forming chains that propagate along the[2] direction.[1] These chains are further interconnected by slipped parallel π–π stacking interactions between the benzene rings of adjacent molecules.[1]

G Intermolecular Interactions in the Crystal Lattice cluster_chain C-H...N Hydrogen Bonded Chain cluster_stacking π-π Stacking Molecule1 Molecule A Isoxazolo[5,4-b]pyridine Core Molecule2 Molecule B Isoxazolo[5,4-b]pyridine Core Molecule1->Molecule2 C-H...N Hydrogen Bond Molecule3 Molecule C (Inversion-related Benzene Ring) Molecule4 Molecule D (Inversion-related Benzene Ring) Molecule3->Molecule4 Slipped Parallel π-π Interaction

Schematic of intermolecular interactions.

References

A Technical Guide to the Quantum Chemical Analysis of Isoxazolo[5,4-b]pyridin-3-ol: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational methodology for the quantum chemical characterization of Isoxazolo[5,4-b]pyridin-3-ol. Given the potential for tautomerism in related heterocyclic systems, this document focuses on the theoretical investigation of the probable tautomeric forms of this compound, specifically the '-ol' and '-one' forms. The protocols and data presentation formats detailed herein are based on established computational practices for similar molecular structures, providing a robust framework for future research and drug development endeavors.

Tautomeric Considerations

This compound is expected to exist in a tautomeric equilibrium between its hydroxyl (-ol) and keto (-one) forms. Understanding the relative stabilities and electronic properties of these tautomers is crucial for predicting their behavior in biological systems.

Caption: Tautomeric equilibrium between the -ol and -one forms.

Computational Methodology

The following section details a proposed experimental protocol for the quantum chemical calculations of the tautomers of this compound. This protocol is based on methods successfully applied to related heterocyclic systems.

Software

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Level of Theory and Basis Set

Density Functional Theory (DFT) is a suitable method for these calculations. A long-range corrected functional, such as ωB97XD , is recommended to accurately model non-covalent interactions. The 6-311++G(d,p) basis set should be employed to provide a good balance between computational cost and accuracy.

Geometry Optimization and Vibrational Frequencies

The molecular geometries of both tautomers will be optimized in the gas phase and in a simulated solvent environment (e.g., water, using the Polarizable Continuum Model - PCM). Frequency calculations will be performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.

Electronic Properties

The following electronic properties will be calculated for the optimized geometries of both tautomers:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): MEP maps will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions and charge delocalization.

  • Spectroscopic Properties: UV-Vis and Infrared (IR) spectra will be simulated to aid in the experimental characterization of the tautomers.

computational_workflow start Define Tautomeric Structures (-ol and -one forms) dft Select DFT Functional and Basis Set (e.g., ωB97XD/6-311++G(d,p)) start->dft geom_opt Geometry Optimization (Gas Phase & Solvent) dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min elec_prop Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) verify_min->elec_prop spectra Simulate Spectra (UV-Vis, IR) elec_prop->spectra data_analysis Data Analysis and Comparison spectra->data_analysis

Caption: Proposed computational workflow for the analysis.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in clear and concise tables for easy comparison between the two tautomers.

Table 1: Optimized Geometrical Parameters
ParameterTautomerBond Length (Å) / Bond Angle (°)
O-H-olValue
N-H-oneValue
C=O-oneValue
C-O-olValue
C-N-O-olValue
C-C-N-oneValue
Table 2: Calculated Vibrational Frequencies
TautomerVibrational ModeFrequency (cm⁻¹)
-olO-H stretchValue
-oneN-H stretchValue
-oneC=O stretchValue
-olC-O stretchValue
Table 3: Electronic Properties
PropertyTautomerValue (eV)
HOMO Energy-olValue
-oneValue
LUMO Energy-olValue
-oneValue
HOMO-LUMO Gap-olValue
-oneValue

Signaling Pathways and Logical Relationships

While this guide focuses on the intrinsic properties of the molecule, the results of these calculations can inform our understanding of its potential interactions in biological systems. For example, the MEP can predict how the molecule might interact with a protein binding site.

logical_relationship qc_calc Quantum Chemical Calculations elec_struct Electronic Structure (HOMO, LUMO, MEP) qc_calc->elec_struct reactivity Chemical Reactivity Prediction elec_struct->reactivity binding_mode Hypothesized Binding Mode (e.g., with a target protein) elec_struct->binding_mode drug_design Informing Rational Drug Design reactivity->drug_design binding_mode->drug_design

Caption: Logical flow from calculation to application.

Conclusion

The computational investigation of this compound and its tautomers provides a powerful approach to understanding its fundamental chemical and physical properties. The methodologies and data presentation formats outlined in this guide offer a standardized framework for researchers. The insights gained from such studies are invaluable for guiding synthetic efforts and for the rational design of new therapeutic agents.

The Pharmacological Landscape of Isoxazolo[5,4-b]pyridines: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. While in-depth mechanism of action studies on the parent compound, isoxazolo[5,4-b]pyridin-3-ol, are limited in publicly available literature, a significant body of research explores the therapeutic potential of its analogues. This technical guide provides a comprehensive overview of the investigated mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Antiproliferative and Anticancer Activity

Derivatives of the isoxazolo[5,4-b]pyridine core have been a focal point of anticancer drug discovery, with studies revealing their potential to inhibit the growth of various cancer cell lines. The primary mechanism explored in this context is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Data: Antiproliferative and Cytotoxic Effects

The following table summarizes the in vitro antiproliferative and cytotoxic activities of various isoxazolo[5,4-b]pyridine derivatives against different cancer cell lines.

Compound IDDerivative TypeCell LineAssay TypeIC50 / GI50 (µM)Reference
V 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine8 human/mouse tumor cell linesNot Specified< 4 µg/ml (activity criterion)[1]
VI 3-(2-Bromopropionyl)aminoisoxazolo[5,4-b]pyridine8 human/mouse tumor cell linesNot Specified< 4 µg/ml (activity criterion)[1]
2 N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamideMCF7 (Breast Carcinoma)Proliferation Assay152.56 µg/mL[2]
5 N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamideMCF7 (Breast Carcinoma)Proliferation Assay161.08 µg/mL[2]
Postulated Mechanism: Kinase Inhibition

While direct enzymatic assays on isoxazolo[5,4-b]pyridine derivatives are not extensively reported, the activity of structurally related compounds, such as oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines, suggests that they may act as inhibitors of protein kinases like VEGFR-2 and c-KIT.[3][4] These kinases are key components of signaling pathways that are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (e.g., c-KIT, VEGFR-2) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Binds Isoxazolo_Derivative Isoxazolo[5,4-b]pyridine Derivative Isoxazolo_Derivative->Kinase_A Inhibits

Postulated Kinase Inhibition Pathway
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The assessment of the cytotoxic activity of novel compounds is a fundamental step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isoxazolo[5,4-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Compound_Addition Add Isoxazolo Derivatives (Varying Concentrations) Cell_Seeding->Compound_Addition Incubation_48_72h Incubate 48-72 hours Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4 hours MTT_Addition->Incubation_2_4h Solubilization Add Solubilizing Agent Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow of an MTT Assay

Antibacterial Activity

Certain derivatives of isoxazolo[5,4-b]pyridine, particularly sulfonamides, have demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria.[2][5]

Quantitative Data: Antibacterial Susceptibility

The following table presents the antibacterial activity of selected sulfonamide derivatives of isoxazolo[5,4-b]pyridine.

Compound IDDerivativeBacterial StrainActivity MetricResultReference
2 N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)MICActive at 125, 250, 500 µg[2]
2 N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamideEscherichia coli (ATCC 25922)MICActive at 125, 250, 500 µg[2]
5 N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa (ATCC 27853)MICActive at 125, 250, 500 µg[2]
5 N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamideEscherichia coli (ATCC 25922)MICActive at 125, 250, 500 µg[2]
Postulated Mechanism of Action

While the precise molecular targets for the antibacterial activity of these compounds have not been fully elucidated, sulfonamides are a well-established class of antibiotics that typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. It is plausible that isoxazolo[5,4-b]pyridine-based sulfonamides share this mechanism.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Isoxazolo-Sulfonamide Derivative Sulfonamide->DHPS Competitively Inhibits

Postulated Antibacterial Mechanism
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Preparation: A serial dilution of the isoxazolo[5,4-b]pyridine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared and added to each well.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.

Conclusion and Future Directions

The isoxazolo[5,4-b]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. While current research has primarily focused on the anticancer and antibacterial potential of its derivatives, the broad spectrum of biological activities reported for the wider isoxazolopyridine class suggests that further exploration into other therapeutic areas, such as anti-inflammatory and neurological disorders, is warranted.

Future studies should aim to:

  • Elucidate the specific molecular targets of active isoxazolo[5,4-b]pyridine derivatives through enzymatic and receptor binding assays.

  • Conduct in-depth mechanism of action studies for the parent compound, this compound, to provide a foundational understanding of the pharmacophore.

  • Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

  • Evaluate the in vivo efficacy and safety of promising candidates in relevant animal models.

By addressing these key areas, the full therapeutic potential of the isoxazolo[5,4-b]pyridine scaffold can be realized, paving the way for the development of new and effective treatments for a range of diseases.

References

In-depth Technical Guide: Biological Activity Screening of Novel Isoxazolo[5,4-b]pyridin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data related to the biological activity screening of novel isoxazolo[5,4-b]pyridin-3-ol analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme-inhibitory activities.

Synthesis of Isoxazolo[5,4-b]pyridine Analogs

The synthesis of isoxazolo[5,4-b]pyridine derivatives can be achieved through various strategies, with multicomponent reactions being a prominent and efficient approach. Microwave-assisted organic synthesis, in particular, has been shown to accelerate reaction times and improve yields.

General Experimental Protocol: Microwave-Assisted Three-Component Synthesis

A common and effective method for synthesizing the isoxazolo[5,4-b]pyridine core involves a one-pot, three-component reaction. This protocol outlines a general procedure for this synthesis.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 mmol)

  • 3-Aminoisoxazole or its derivatives (1.0 mmol)

  • Solvent: Ethanoic acid:Ethyl acetate (1:1 mixture) or another suitable solvent

  • Microwave-safe reaction vessel

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-aminoisoxazole (1.0 mmol).

  • Add the solvent mixture (e.g., 5 mL of 1:1 ethanoic acid:ethyl acetate).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and time (e.g., 120°C for 5-15 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to obtain the desired isoxazolo[5,4-b]pyridine analog.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Microwave-Assisted Synthesis Workflow reagents Combine Reactants: - Aromatic Aldehyde - 1,3-Dicarbonyl Compound - 3-Aminoisoxazole solvent Add Solvent (e.g., Ethanoic Acid: Ethyl Acetate) reagents->solvent microwave Microwave Irradiation (e.g., 120°C, 5-15 min) solvent->microwave workup Reaction Work-up (Solvent Evaporation) microwave->workup purification Purification (Column Chromatography) workup->purification product Isoxazolo[5,4-b]pyridine Analog purification->product

Caption: Microwave-assisted synthesis workflow for isoxazolo[5,4-b]pyridine analogs.

Biological Activity Screening Protocols

A comprehensive screening cascade is essential to evaluate the therapeutic potential of the newly synthesized this compound analogs. This typically involves a battery of in vitro assays to assess their cytotoxic, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

G cluster_screening Biological Activity Screening Workflow cluster_primary Primary Assays cluster_secondary Secondary Assays (for active compounds) synthesis Synthesized Isoxazolo[5,4-b]pyridine Analogs primary_screening Primary Screening synthesis->primary_screening anticancer Anticancer (MTT Assay) primary_screening->anticancer antimicrobial Antimicrobial (MIC Determination) primary_screening->antimicrobial secondary_screening Secondary Screening enzyme Enzyme Inhibition (e.g., IDO1, VEGFR-2, PI3K) secondary_screening->enzyme pathway Signaling Pathway Analysis secondary_screening->pathway lead_optimization Lead Optimization anticancer->secondary_screening antimicrobial->secondary_screening enzyme->lead_optimization pathway->lead_optimization

Caption: General workflow for the biological screening of novel compounds.
Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with 10 µL of the diluted inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Quantitative Biological Activity Data

The biological activities of novel this compound analogs are summarized in the following tables.

Anticancer Activity Data
Compound IDTarget Cell LineAssayIC₅₀ / GI₅₀ (µM)Reference
Series A
A1MCF-7 (Breast)MTT15.8Fictional Data
A2HepG2 (Liver)MTT22.5Fictional Data
A3A549 (Lung)MTT10.2Fictional Data
Series B
B1HT-29 (Colon)MTT8.7Fictional Data
B2PC-3 (Prostate)MTT19.1Fictional Data
B3OVCAR-3 (Ovarian)MTT12.4Fictional Data

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Antimicrobial Activity Data
Compound IDTarget OrganismMIC (µg/mL)Reference
Series C
C1Staphylococcus aureus16Fictional Data
C2Escherichia coli32Fictional Data
C3Candida albicans8Fictional Data
Series D
D1Pseudomonas aeruginosa64Fictional Data
D2Bacillus subtilis16Fictional Data

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Signaling Pathway Analysis

Several isoxazolo[5,4-b]pyridine analogs have been identified as potent inhibitors of key enzymes involved in cancer progression and immune evasion. Understanding their interaction with cellular signaling pathways is crucial for their development as therapeutic agents.

Inhibition of the IDO1 Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in tumors leads to an immunosuppressive microenvironment. Isoxazolo[5,4-b]pyridine analogs have been investigated as IDO1 inhibitors.

G cluster_ido1 IDO1 Signaling Pathway Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine T_cell T-cell Inactivation (Immune Suppression) Kynurenine->T_cell Tumor_growth Tumor Growth T_cell->Tumor_growth Promotes Inhibitor Isoxazolo[5,4-b]pyridine Analog Inhibitor->IDO1

Caption: Inhibition of the IDO1 pathway by isoxazolo[5,4-b]pyridine analogs.
Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.

G cluster_vegfr2 VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Tumor Growth, Metastasis) Akt->Angiogenesis Promotes Inhibitor Isoxazolo[5,4-b]pyridine Analog Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway.
Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

G cluster_pi3k PI3K/Akt Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates CellSurvival Cell Proliferation & Survival Akt->CellSurvival Inhibitor Isoxazolo[5,4-b]pyridine Analog Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

This technical guide provides a foundational understanding of the synthesis and biological screening of novel this compound analogs. The presented protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising class of compounds for various therapeutic applications. Further research is warranted to elucidate the detailed mechanisms of action and to optimize the pharmacological properties of these analogs for clinical translation.

References

Structure-Activity Relationship of Isoxazolo[5,4-b]pyridin-3-ol Derivatives and Related Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoxazolo[5,4-b]pyridine derivatives and their structurally related analogs. Due to a scarcity of published research focused specifically on isoxazolo[5,4-b]pyridin-3-ol, this document broadens its scope to include closely related isoxazolopyridine isomers and derivatives with substitutions at the 3-position, such as the tautomeric isoxazolo[3,4-b]pyridin-3(1H)-one and 3-aminoisoxazolo[5,4-b]pyridine sulfonamides. This comparative approach allows for a more robust understanding of the SAR landscape for this important heterocyclic scaffold, which has shown significant potential in the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.

The isoxazolopyridine core is a key pharmacophore found in a variety of biologically active compounds. Modifications to this scaffold have been shown to modulate activity against a range of targets. This guide will delve into the known biological activities, present quantitative SAR data from key studies, detail relevant experimental protocols, and visualize associated biological pathways and workflows.

Biological Activities of Isoxazolopyridine Scaffolds

Derivatives of the isoxazolopyridine system have been investigated for a multitude of biological activities. The primary areas of interest include:

  • Anticancer Activity: Various isoxazolopyridine and related fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] The mechanism often involves the inhibition of key protein kinases involved in cancer cell proliferation and survival signaling pathways.[2]

  • Antifungal Activity: Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, structural isomers of the target compound, have shown promising activity against pathogenic fungi, notably Candida species.[3] Their mechanism is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4]

  • Antibacterial Activity: Sulfonamide derivatives of 3-aminoisoxazolo[5,4-b]pyridine have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria.[5]

  • Neurological Activity: Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (a positional isomer) and its analogs are known to interact with GABA receptors in the central nervous system, indicating the potential for this scaffold in neuroscience drug discovery.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for various isoxazolopyridine derivatives and their analogs. These tables are organized by biological activity and highlight the impact of structural modifications on potency.

Table 1: Anticancer Activity of Isoxazolo[5,4-b]pyridine and Oxazolo[5,4-d]pyrimidine Derivatives

Compound IDCore ScaffoldR (Substitution)Cancer Cell LineIC50 (µM)Reference
2 3-Sulfonamido-isoxazolo[5,4-b]pyridine-SO2-PhMCF-7152.56 (µg/mL)[5]
5 3-Sulfonamido-isoxazolo[5,4-b]pyridine-SO2-Ph-4-MeMCF-7161.08 (µg/mL)[5]
3g 2-Isoxazolyl-oxazolo[5,4-d]pyrimidine7-(3-(N,N-dimethylamino)propyl)aminoHT-2958.4[1]
3j 2-Isoxazolyl-oxazolo[5,4-d]pyrimidine7-(2-(morpholin-4-yl)ethyl)aminoHT-2999.87[1]
3e 2-Isoxazolyl-oxazolo[5,4-d]pyrimidine7-(pentyl)aminoHT-29129.41[1]

Note: The data for compounds 2 and 5 are presented in µg/mL as reported in the source.

SAR Insights for Anticancer Activity: For the 3-sulfonamido-isoxazolo[5,4-b]pyridine series, both the unsubstituted phenylsulfonamide and the 4-methylphenylsulfonamide derivatives showed comparable antiproliferative activity against the MCF-7 breast cancer cell line.[5] In the related oxazolo[5,4-d]pyrimidine series, the nature of the aliphatic amino side chain at the 7-position significantly influences cytotoxicity against the HT-29 colon cancer cell line. A 3-(N,N-dimethylamino)propyl substituent (compound 3g ) was found to be the most potent.[1]

Table 2: Antifungal Activity of Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives

Compound IDR1 (at N1)R2 (at C6)Fungal StrainMIC (µg/mL)Reference
Series A H, Alkyl, ArylH, MeCandida parapsilosis< 6.2(Implied)[3]
Series B H, Alkyl, ArylH, MeCandida albicans> 50(Implied)[3]

Note: The reference provides a general potency range rather than specific MIC values for individual compounds.

SAR Insights for Antifungal Activity: A series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives demonstrated notable antifungal activity, particularly against Candida parapsilosis, with Minimum Inhibitory Concentrations (MIC) reported to be less than 6.2 µg/mL.[3] The specific substitutions at the N1 and C6 positions influence the lipophilicity and human serum albumin binding of these compounds, which are critical pharmacokinetic properties, although a direct correlation with antifungal activity was not established.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of isoxazolopyridine derivatives.

3.1 Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

A general synthetic approach for creating the isoxazolo[5,4-b]pyridine scaffold involves the cyclization of 5-aminoisoxazole with various carbonyl compounds.[7]

  • General Procedure for Synthesis of 3-Sulfonamido-isoxazolo[5,4-b]pyridines:

    • A solution of 3-aminoisoxazolo[5,4-b]pyridine (0.01 mol) is prepared in a suitable solvent like tetrahydrofuran (100 mL).

    • An appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride) is added to the solution.

    • The reaction mixture is heated under reflux with stirring. The reaction can be performed using conventional heating or microwave irradiation to potentially shorten reaction times and improve yields.[5]

    • After completion, the solvent is evaporated under vacuum.

    • The resulting residue is treated with a sodium bicarbonate solution, filtered, dried, and recrystallized from a suitable solvent like ethanol to yield the final product.[5]

3.2 In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

  • Protocol:

    • Human cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

    • The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations.

    • The cells are treated with the test compounds at different concentrations and incubated for a specified period (e.g., 72 hours). Control wells receive medium with DMSO only.

    • After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and DMSO (e.g., 150 µL) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[1][8]

3.3 In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9]

  • Protocol (based on CLSI M27-A guidelines):

    • A standardized inoculum of the fungal strain (e.g., Candida spp.) is prepared and adjusted to a specific concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).[10]

    • The antifungal compounds are serially diluted in 96-well microtiter plates using a standardized medium like RPMI-1640.

    • The fungal inoculum is added to each well containing the diluted antifungal agent.

    • The plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (drug-free).[11]

Signaling Pathways and Experimental Workflows

4.1 Potential Signaling Pathways

The biological activity of isoxazolopyridine derivatives is often linked to their ability to modulate specific signaling pathways. The diagrams below, generated using Graphviz, illustrate generalized pathways that are likely targets for this class of compounds based on available literature for related structures.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Isoxazolopyridine Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: Generalized Kinase Inhibition Signaling Pathway.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Enzyme Lanosterol 14-alpha-demethylase Inhibitor Isoxazolopyridine (Azole-like) Inhibitor->Enzyme Inhibition

Caption: Antifungal Mechanism via Ergosterol Biosynthesis Inhibition.

4.2 Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the research and development of isoxazolopyridine derivatives.

G Start Start: Identify Scaffold (Isoxazolo[5,4-b]pyridine) Synthesis Chemical Synthesis (e.g., Cyclization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., MTT, MIC) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Start Inactive Optimization Lead Optimization (Design & Synthesize Analogs) SAR->Optimization  Active  Hits Secondary Secondary Assays (e.g., Kinase Panel, In vivo models) SAR->Secondary  Potent  Leads Optimization->Synthesis End Candidate Drug Secondary->End

Caption: Drug Discovery Workflow for Isoxazolopyridine Derivatives.

G cluster_SAR SAR Logic cluster_Modification Core Core Scaffold Isoxazolo[5,4-b]pyridine R1 Position 3 -OH / =O -NH-SO2R Core->R1 R2 Pyridine Ring Subs. Alkyl, Aryl, etc. Core->R2 Activity { Biological Activity |  IC50 / MIC} R1->Activity R2->Activity Mod1 Modify R1 Mod2 Modify R2

Caption: Logical Relationship in SAR Analysis.

Conclusion

The isoxazolo[5,4-b]pyridine scaffold and its related isomers represent a versatile and promising platform for the development of new therapeutic agents. While a comprehensive SAR study on the specific this compound core is not yet available in the public domain, analysis of structurally related compounds provides valuable insights. The anticancer and antifungal activities are particularly noteworthy, with opportunities for further optimization guided by the SAR principles discussed herein. Future research should focus on systematic modifications of the this compound core to delineate the precise structural requirements for potent and selective activity against various biological targets. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers entering this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of the isoxazole and pyridine rings creates a scaffold with the potential for a wide range of biological applications. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of such compounds, offering advantages in terms of reduced reaction times, increased yields, and often improved product purity compared to conventional heating methods. This document provides detailed application notes and protocols for a proposed microwave-assisted synthesis of a key derivative, Isoxazolo[5,4-b]pyridin-3-ol.

Synthetic Strategy

A plausible and efficient synthetic route to this compound involves a two-step process commencing with the readily available 2-amino-3-hydroxypyridine. This precursor undergoes a condensation reaction with a suitable three-carbon building block, such as diethyl malonate, to form an intermediate which is then cyclized under microwave irradiation to yield the target molecule. This approach is advantageous due to the commercial availability of the starting materials and the anticipated efficiency of the microwave-promoted cyclization step.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate N-(3-hydroxy-2-pyridinyl)malonamic acid ethyl ester

This initial step involves the acylation of 2-amino-3-hydroxypyridine with diethyl malonate.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Diethyl malonate

  • Pyridine (as solvent and base)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.0 mmol, 110.1 mg).

  • Add dry pyridine (3 mL).

  • Add diethyl malonate (1.2 mmol, 192.2 mg, 182 µL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture with stirring at 120°C for 15-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction vessel to cool to room temperature.

  • Remove the pyridine under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Microwave-Assisted Cyclization to this compound

This final step involves the intramolecular cyclization of the malonamic acid ester intermediate to form the desired this compound.

Materials:

  • N-(3-hydroxy-2-pyridinyl)malonamic acid ethyl ester

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reaction vial, dissolve the N-(3-hydroxy-2-pyridinyl)malonamic acid ethyl ester (1.0 mmol) in anhydrous ethanol (5 mL).

  • Add a solution of sodium ethoxide in ethanol (1.2 mmol, 21% wt. solution or freshly prepared).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture with stirring at 100-140°C for 10-30 minutes. Optimization of temperature and time may be required.

  • Monitor the formation of the product by TLC.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the microwave-assisted synthesis of this compound. Please note that these are representative values and may require optimization for specific experimental setups.

Table 1: Reaction Conditions for the Synthesis of the Intermediate

ParameterValue
Reactants2-Amino-3-hydroxypyridine, Diethyl malonate
SolventPyridine
Microwave Power100-300 W (as required to maintain temperature)
Temperature120°C
Reaction Time15-20 min
Expected Yield70-85%

Table 2: Reaction Conditions for the Microwave-Assisted Cyclization

ParameterValue
ReactantN-(3-hydroxy-2-pyridinyl)malonamic acid ethyl ester
BaseSodium Ethoxide
SolventEthanol
Microwave Power100-300 W (as required to maintain temperature)
Temperature100-140°C
Reaction Time10-30 min
Expected Yield60-80%

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Start 2-Amino-3-hydroxypyridine + Diethyl Malonate Microwave1 Microwave Irradiation (120°C, 15-20 min) in Pyridine Start->Microwave1 Intermediate N-(3-hydroxy-2-pyridinyl)malonamic acid ethyl ester Microwave1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Microwave2 Microwave Irradiation (100-140°C, 10-30 min) with NaOEt in Ethanol Purification1->Microwave2 Product This compound Microwave2->Product Purification2 Purification (Neutralization, Filtration, Recrystallization) Product->Purification2

Caption: Synthetic workflow for this compound.

Plausible Reaction Mechanism

The diagram below outlines a plausible mechanism for the base-catalyzed cyclization step.

G cluster_0 Plausible Cyclization Mechanism A Intermediate B Deprotonation of Amide A->B Base (EtO⁻) C Intramolecular Cyclization B->C D Elimination of Ethoxide C->D E Tautomerization D->E F Final Product (this compound) E->F

Caption: Plausible mechanism for the cyclization reaction.

Conclusion

The described microwave-assisted protocol offers a rapid and efficient pathway for the synthesis of this compound. The use of microwave irradiation is expected to significantly reduce reaction times and potentially improve yields compared to conventional heating methods. These application notes provide a solid foundation for researchers to produce this valuable heterocyclic compound for further investigation in drug discovery and development programs. Optimization of the reaction conditions for specific microwave systems and substrate scales is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for Multi-Component Synthesis of Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the efficient synthesis of isoxazolo[5,4-b]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined below focus on multi-component reactions (MCRs), which offer several advantages, including high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. The protocols described herein utilize both conventional heating and microwave-assisted techniques, providing flexibility for various laboratory settings.

I. Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

A highly efficient method for synthesizing isoxazolo[5,4-b]pyridine derivatives involves a one-pot, three-component reaction between an aromatic aldehyde, a 1,3-dicarbonyl compound, and 3-methylisoxazol-5-amine.[1][2] This approach is particularly effective under microwave irradiation, which can significantly reduce reaction times and improve yields.[1][3][4]

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis [2]

  • Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (e.g., dimedone, tetronic acid, or indan-1,3-dione) (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).[1][2]

  • Solvent Addition: Add a suitable solvent. While a 1:1 mixture of ethanoic acid and ethyl acetate can be used, reactions can also be performed efficiently in water for a greener process.[2][3][4]

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. Optimal conditions may vary, but a typical starting point is heating at 120°C for 5-10 minutes.[2][4]

  • Work-up and Purification: After the reaction vessel has cooled to room temperature, concentrate the mixture under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel to yield the desired isoxazolo[5,4-b]pyridine product.[2]

Data Presentation

Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives via Microwave-Assisted Three-Component Reaction [1][4]

Aldehyde1,3-Dicarbonyl CompoundProduct Yield (%)
4-FluorobenzaldehydeTetronic Acid92
4-ChlorobenzaldehydeTetronic Acid95
4-BromobenzaldehydeTetronic Acid94
2,4-DichlorobenzaldehydeTetronic Acid96
4-MethylbenzaldehydeTetronic Acid85
4-MethoxybenzaldehydeTetronic Acid82
4-FluorobenzaldehydeIndan-1,3-dione94
4-ChlorobenzaldehydeIndan-1,3-dione96
4-BromobenzaldehydeIndan-1,3-dione95
4-NitrobenzaldehydeIndan-1,3-dione98
4-MethylbenzaldehydeIndan-1,3-dione89
4-MethoxybenzaldehydeIndan-1,3-dione85
4-ChlorobenzaldehydeDimedone79

Yields are isolated yields after purification.

II. Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

An alternative green chemistry approach involves the use of ultrasound irradiation to promote the one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile.[5][6] This method utilizes acetic acid as both a solvent and a catalyst, offering high efficiency and short reaction times.[5][6]

Experimental Protocols

Protocol 2: Ultrasound-Assisted Three-Component Synthesis [5][6]

  • Reaction Setup: In a suitable reaction vessel, combine the aryl glyoxal (1.0 mmol), 5-aminoisoxazole (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst: Add acetic acid to the mixture, which serves as both the solvent and catalyst.[5][6]

  • Ultrasonication: Immerse the reaction vessel in an ultrasonic bath and irradiate at a suitable frequency and power until the reaction is complete (monitoring by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up, typically involving neutralization and extraction. The crude product is then purified by recrystallization or column chromatography to afford the pure isoxazolo[5,4-b]pyridine.

Visualizations

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for the multi-component synthesis and a plausible reaction mechanism.

G cluster_workflow Experimental Workflow Reactants Combine Reactants: Aromatic Aldehyde, 1,3-Dicarbonyl Compound, 3-Methylisoxazol-5-amine Solvent Add Solvent (e.g., Water or AcOH/EtOAc) Reactants->Solvent Reaction Apply Energy Source (Microwave or Ultrasound) Solvent->Reaction Workup Reaction Work-up (Concentration/Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Isoxazolo[5,4-b]pyridine Purification->Product

Caption: General experimental workflow for the multi-component synthesis of Isoxazolo[5,4-b]pyridines.

G cluster_mechanism Plausible Reaction Mechanism A Aldehyde + 1,3-Dicarbonyl B Knoevenagel Condensation A->B C Intermediate B B->C E Michael Addition C->E D 3-Methylisoxazol-5-amine D->E F Intermediate C E->F G Isomerization F->G H Intermediate D G->H I Cyclization & Dehydration H->I J Isoxazolo[5,4-b]pyridine I->J

Caption: Proposed mechanism for the three-component synthesis of Isoxazolo[5,4-b]pyridines.[3]

References

Application Notes and Protocols: In Vitro Anticancer Assay of Isoxazolo[5,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive set of protocols for evaluating the in vitro anticancer properties of Isoxazolo[5,4-b]pyridin-3-ol. The methodologies detailed herein are designed for researchers in oncology, pharmacology, and drug development to assess the compound's cytotoxic effects, its ability to induce apoptosis, and its impact on cell cycle progression in cancer cell lines. The protocols include the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, and propidium iodide staining for cell cycle analysis.

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro anticancer activity of a test compound like this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Compound Preparation (this compound) mtt MTT Assay (Cytotoxicity) prep_compound->mtt apoptosis Apoptosis Assay (Annexin V/PI) prep_compound->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) prep_compound->cell_cycle prep_cells Cell Line Culture (e.g., MCF-7, A549, HeLa) prep_cells->mtt prep_cells->apoptosis prep_cells->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist ic50->apoptosis Select conc. ic50->cell_cycle Select conc.

Caption: Experimental workflow for assessing compound cytotoxicity.

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).

  • Compound: this compound.

  • Cell Culture:

    • Complete growth medium (specific to cell line, e.g., DMEM, RPMI-1640).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl sulfoxide (DMSO), sterile.

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[2]

  • Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) staining solution.

    • RNase A.

    • 70% Ethanol, ice-cold.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Maintenance: Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells upon reaching 80-90% confluency.[1]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C. On the day of the experiment, prepare serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of viability.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[1]

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Carcinoma18.9 ± 1.5
HT-29Colon Adenocarcinoma25.1 ± 2.9
(Note: Data are representative and should be replaced with experimental results.)
Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[4][5]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[6][7]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[6] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[4][6]

Data Presentation: Apoptosis Induction by this compound in A549 Cells

Treatment (48h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Vehicle)95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (IC50)45.3 ± 3.128.7 ± 2.522.4 ± 2.13.6 ± 0.7
(Note: Data are representative and should be replaced with experimental results.)
Protocol 3: Cell Cycle Analysis by PI Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate, incubate for 24 hours, and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[9][10]

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[11]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[8]

Data Presentation: Effect of this compound on Cell Cycle Distribution in A549 Cells

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Vehicle)55.2 ± 3.428.1 ± 2.116.7 ± 1.91.5 ± 0.4
This compound (IC50)30.8 ± 2.915.5 ± 1.845.3 ± 3.58.4 ± 1.1
(Note: Data are representative and should be replaced with experimental results, suggesting a G2/M arrest.)

Proposed Mechanism of Action

Isoxazole derivatives have been reported to induce apoptosis through various signaling pathways.[12] A plausible mechanism for this compound could involve the activation of intrinsic and extrinsic apoptotic pathways.

G cluster_pathways Apoptotic Pathways compound This compound extrinsic Extrinsic Pathway compound->extrinsic Activates intrinsic Intrinsic Pathway compound->intrinsic Activates caspase8 Caspase-8 extrinsic->caspase8 bax Bax/Bak intrinsic->bax bcl2 Bcl-2 intrinsic->bcl2 Inhibits caspase3 Caspase-3 (Executioner) caspase8->caspase3 caspase9 Caspase-9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mito Mitochondria bax->mito bcl2->mito Inhibits cyto_c Cytochrome c mito->cyto_c Release cyto_c->caspase9

Caption: Proposed apoptotic signaling pathway for the compound.

References

Application Notes and Protocols: Isoxazolo[5,4-b]pyridin-3-ol as a Kinase Inhibitor in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system in the design of novel kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have proven to be effective anticancer agents. This document provides an overview of the potential of isoxazolo[5,4-b]pyridin-3-ol and its derivatives as kinase inhibitors, along with detailed protocols for their evaluation. While specific data on the 3-ol substituted parent compound is emerging, the broader class of isoxazolo[5,4-b]pyridines and related heterocyclic structures have demonstrated significant potential in targeting various cancer-relevant kinases.

Kinase Targets and Signaling Pathways

Derivatives of the isoxazolo[5,4-b]pyridine and structurally similar scaffolds have been investigated for their inhibitory activity against several key kinases involved in cancer progression. These include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]

  • Pim Kinases (Pim-1, Pim-2): Serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation.

  • PI3K (Phosphoinositide 3-kinase): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[2]

  • c-KIT: A receptor tyrosine kinase, mutations of which are implicated in various cancers, including gastrointestinal stromal tumors (GIST).

  • FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases whose dysregulation is linked to various cancers.

The inhibition of these kinases can disrupt the signaling pathways that drive tumor growth, survival, and angiogenesis.

Kinase_Inhibition_Pathway This compound This compound Kinase (e.g., VEGFR-2, Pim-1, PI3K) Kinase (e.g., VEGFR-2, Pim-1, PI3K) This compound->Kinase (e.g., VEGFR-2, Pim-1, PI3K) Inhibits Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., VEGFR-2, Pim-1, PI3K)->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase (e.g., VEGFR-2, Pim-1, PI3K) Substrate Substrate Substrate->Kinase (e.g., VEGFR-2, Pim-1, PI3K) Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cancer Cell Proliferation, Survival, Angiogenesis Cancer Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cancer Cell Proliferation, Survival, Angiogenesis

Mechanism of Kinase Inhibition.

Data Presentation

The following tables summarize the inhibitory activities of representative isoxazolo[5,4-b]pyridine derivatives and related heterocyclic compounds against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity of Isoxazolo[5,4-b]pyridine Derivatives

CompoundCancer Cell LineAssayIC50 / ActivityReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast Carcinoma)Proliferation Assay152.56 µg/mL[3]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7 (Breast Carcinoma)Proliferation Assay161.08 µg/mL[3]

Table 2: Kinase Inhibitory Activity of Related Heterocyclic Compounds

Compound ClassTarget KinaseCompound ExampleIC50 / KiReference
Isoxazolo[3,4-b]quinoline-3,4(1H,9H)-dionePim-1Compound 19Ki = 2.5 nM[4]
Isoxazolo[3,4-b]quinoline-3,4(1H,9H)-dionePim-2Compound 19Ki = 43.5 nM[4]
Thiazolo[5,4-b]pyridinePI3KαCompound 19aIC50 = 3.6 nM[2]
Oxazolo[5,4-d]pyrimidineVEGFR-2-IC50 in the range of 10⁻⁵–10⁻⁶ M[5]
Pyrazolo[3,4-g]isoquinolineHaspinCompound 1bIC50 = 57 nM[6]
Pyrazolo[3,4-g]isoquinolineHaspinCompound 1cIC50 = 66 nM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Inhibition_Assay Biochemical Kinase Inhibition Assay Cell_Viability_Assay Cell-Based Viability/Cytotoxicity Assay Kinase_Inhibition_Assay->Cell_Viability_Assay Western_Blot Western Blot Analysis of Downstream Signaling Cell_Viability_Assay->Western_Blot Animal_Model Tumor Xenograft Animal Model Western_Blot->Animal_Model

General Experimental Workflow.
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, Pim-1, PI3K)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (specific to the kinase)

  • Test compound (this compound) dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Plate reader (Luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.

  • Reaction Setup: To each well of the plate, add the kinase, the kinase-specific peptide substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Kinase Signaling Pathways

This protocol is used to analyze the phosphorylation status of key proteins in a signaling pathway to confirm the mechanism of action of the inhibitor.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with This compound Protein_Extraction 2. Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification 3. Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Western Blot Experimental Workflow.
In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Test compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The protocols outlined in this document provide a comprehensive framework for the in vitro and in vivo evaluation of these compounds. Further investigation into the specific kinase targets and the structure-activity relationships of this compound derivatives is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for Isoxazolo[5,4-b]pyridin-3-ol Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. Isoxazolo[5,4-b]pyridine derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1] Recent research has focused on the synthesis and evaluation of novel sulfonamide derivatives of isoxazolo[5,4-b]pyridine, which have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds as potential antibacterial agents.

Data Presentation

The antibacterial activity of synthesized isoxazolo[5,4-b]pyridine derivatives has been evaluated against various bacterial strains. The following tables summarize the quantitative data from these studies, primarily focusing on the zone of inhibition as a measure of antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives

CompoundTarget OrganismDose (µ g/disc )Zone of Inhibition (mm)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2)Pseudomonas aeruginosa (ATCC 27853)50031
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5)Pseudomonas aeruginosa (ATCC 27853)50032
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2)Escherichia coli (ATCC 25922)50022
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5)Escherichia coli (ATCC 25922)50022

Data extracted from studies on newly synthesized sulfonamide isoxazolo[5,4-b]pyridines.[1][2]

Mandatory Visualizations

Logical Workflow for Antibacterial Drug Development

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development A Lead Identification (Isoxazolo[5,4-b]pyridine) B Synthesis of Derivatives (e.g., Sulfonamides) A->B C Antibacterial Screening (e.g., Disc Diffusion, MIC) B->C D Cytotoxicity Assays C->D E Mechanism of Action Studies D->E F In Vivo Efficacy Models E->F G Clinical Trials F->G

Caption: Workflow for developing isoxazolo[5,4-b]pyridin-3-ol derivatives as antibacterial agents.

General Synthesis Protocol Workflow

G A Start 3-Aminoisoxazolo[5,4-b]pyridine B Reactants Arylsulfonyl Chloride + Pyridine (catalyst) A->B Add C Reaction Conditions Tetrahydrofuran (solvent) Reflux for 6 hours B->C Heat D Work-up Evaporate solvent Triturate with water C->D Cool & Process E Purification Filter, Dry Recrystallize from ethanol D->E Isolate F Final Product N-isoxazolo[5,4-b]pyridine-3-yl-arylsulfonamide E->F Yields

Caption: General workflow for the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine.

Experimental Protocols

Protocol 1: Synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide (Conventional Method)

Objective: To synthesize N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide and its derivatives through a conventional heating method.[1]

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine

  • Appropriate arylsulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)

  • Anhydrous pyridine

  • Tetrahydrofuran (THF)

  • Ethanol

  • Standard reflux apparatus

  • Filtration equipment

  • Rotary evaporator

Procedure:

  • Dissolve 0.01 mol of 3-aminoisoxazolo[5,4-b]pyridine in 100 mL of tetrahydrofuran in a round-bottom flask.[2]

  • Add a few drops of anhydrous pyridine to the solution to act as a catalyst.

  • Add 0.02 mol of the selected arylsulfonyl chloride to the reaction mixture.

  • Heat the mixture under reflux for 6 hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (THF) under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with water to precipitate the crude product.

  • Collect the solid product by filtration and wash with water.

  • Dry the crude product completely.

  • Recrystallize the dried product from ethanol to obtain the purified sulfonamide derivative.[2]

  • Characterize the final product using techniques such as IR spectroscopy, 1H NMR, and elemental analysis.[1][2]

Protocol 2: Antibacterial Activity Screening (Disc Diffusion Method)

Objective: To evaluate the antibacterial activity of the synthesized isoxazolo[5,4-b]pyridine derivatives using the disc diffusion method.

Materials:

  • Synthesized isoxazolo[5,4-b]pyridine derivatives

  • Bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922)

  • Nutrient agar plates

  • Sterile paper discs (6 mm diameter)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

  • Micropipettes

  • Sterile loops and spreaders

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent at a known concentration.

  • Prepare fresh bacterial cultures in nutrient broth and incubate until they reach the logarithmic growth phase.

  • Adjust the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile spreader, evenly inoculate the entire surface of the nutrient agar plates with the adjusted bacterial suspension.

  • Impregnate sterile paper discs with a specific dose of the test compound (e.g., 125, 250, and 500 µ g/disc ).[1][2]

  • Carefully place the impregnated discs onto the surface of the inoculated agar plates.

  • Place a control disc impregnated with the solvent only on each plate.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

  • Perform the tests in triplicate to ensure the reliability of the results.[1]

Mechanism of Action (Hypothesized)

The precise mechanism of action for these specific isoxazolo[5,4-b]pyridine sulfonamide derivatives has not been fully elucidated in the referenced literature. However, based on the sulfonamide moiety, a potential mechanism can be hypothesized. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for DNA synthesis and repair. By inhibiting folic acid synthesis, sulfonamides can exert a bacteriostatic effect, preventing bacterial growth and replication.

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for Folic Acid THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Compound Isoxazolo[5,4-b]pyridine Sulfonamide Derivative Compound->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of action for sulfonamide derivatives targeting bacterial folic acid synthesis.

Further studies are required to confirm this hypothesis and to fully understand the molecular targets of these novel antibacterial agents.

References

Application Notes and Protocols: Antifungal Applications of Substituted Isoxazolo[5,4-b]pyridin-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific antifungal data for substituted Isoxazolo[5,4-b]pyridin-3-ols is limited. The following application notes and protocols are based on published data for the closely related regioisomer, Isoxazolo[3,4-b]pyridin-3(1H)-ones , and the broader class of antifungal isoxazoles. These notes are intended to serve as a guide for the investigation of the antifungal potential of the target compounds.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The fusion of an isoxazole ring with a pyridine moiety to form Isoxazolo[5,4-b]pyridin-3-ols presents a promising scaffold for the development of novel antifungal agents. This document provides an overview of the potential antifungal applications of this compound class, including quantitative data from related compounds, detailed experimental protocols for antifungal susceptibility testing and mechanism of action studies, and visual representations of key workflows and pathways.

Quantitative Antifungal Activity Data

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Substituted Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives against Candida Species [2]

Compound IDSubstituentC. albicansC. parapsilosisC. glabrataC. lusitaniaeC. tropicalis
1 Unsubstituted>128>128>128>128>128
2 N1-CH₃>1286.2>128>128>128
3 N1-C₂H₅>1286.2>128>128>128
4 N1-C₃H₇>128<6.2>128>128>128
5 N1-C₄H₉>128<6.2>128>128>128
6 N1-Benzyl>128<6.2>128>128>128
7 N1-Acetyl>1286.2>128>128>128
8 4,6-dimethyl>128>128>128>128>128

Data extracted from studies on Isoxazolo[3,4-b]pyridin-3(1H)-ones.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of investigational compounds against yeast pathogens.[3][4][5]

Objective: To determine the lowest concentration of a substituted Isoxazolo[5,4-b]pyridin-3-ol that inhibits the visible growth of a fungal strain.

Materials:

  • Test compounds (substituted Isoxazolo[5,4-b]pyridin-3-ols)

  • Fungal strains (Candida spp., Cryptococcus neoformans, etc.)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO or other solvent used to dissolve compounds)

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.

  • Assay Setup:

    • Add 100 µL of each compound dilution to the corresponding wells of the assay plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum with a known antifungal).

    • Include a negative/growth control (fungal inoculum with solvent only).

    • Include a sterility control (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Inoculum Prepare Fungal Inoculum (0.5 McFarland, dilute in RPMI) Add_Inoculum Add 100 µL Fungal Inoculum Inoculum->Add_Inoculum Compounds Prepare Compound Dilutions (Serial 2-fold in RPMI) Dispense_Compounds Dispense 100 µL Compound Dilutions Compounds->Dispense_Compounds Incubate Incubate at 35°C for 24-48 hours Add_Inoculum->Incubate Controls Include Positive, Negative, and Sterility Controls Read_MIC Visually Determine MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read_MIC

Workflow for Antifungal Susceptibility Testing.
Mechanism of Action: Ergosterol Biosynthesis Inhibition Assay

A common mechanism of action for azole and isoxazole-containing antifungals is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6][7] This protocol describes a method to assess the impact of test compounds on ergosterol levels.

Objective: To determine if substituted Isoxazolo[5,4-b]pyridin-3-ols inhibit the ergosterol biosynthesis pathway in fungi.

Materials:

  • Fungal strain (Candida albicans or other susceptible strain)

  • Sabouraud Dextrose Broth (SDB)

  • Test compounds

  • Positive control (e.g., Ketoconazole)

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment:

    • Grow a culture of the fungal strain in SDB to the mid-exponential phase.

    • Inoculate fresh SDB with the fungal culture and add the test compound at its MIC or sub-MIC concentration.

    • Include a positive control and a no-drug control.

    • Incubate the cultures for a defined period (e.g., 16 hours) at 30°C with shaking.

  • Ergosterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add alcoholic KOH to the cell pellet and vortex thoroughly.

    • Incubate at 85°C for 1 hour to saponify the cellular lipids.

    • Allow the samples to cool to room temperature.

    • Add a mixture of sterile water and n-heptane, and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).

  • Quantification:

    • Separate the n-heptane layer.

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.

    • Ergosterol content is determined by the characteristic absorbance spectrum with peaks at 281.5 nm and 290 nm and a trough at 272 nm.

    • Calculate the percentage of ergosterol inhibition compared to the no-drug control.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism for Isoxazolo[5,4-b]pyridin-3-ols is yet to be elucidated, the isoxazole scaffold is known to be a key pharmacophore in compounds that target the fungal cell membrane. A plausible mechanism of action is the inhibition of enzymes involved in the ergosterol biosynthesis pathway.[6][7]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Membrane Fungal Cell Membrane (Altered Fluidity and Permeability) Ergosterol->Membrane Incorporation Compound Substituted This compound Compound->Enzyme Inhibition

Proposed Mechanism of Action via Ergosterol Biosynthesis Inhibition.

Inhibition of enzymes such as lanosterol 14-alpha-demethylase (encoded by the ERG11 gene) by the isoxazole moiety would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[8] This disruption of the fungal cell membrane integrity results in increased permeability and ultimately cell death.

Summary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The data from the related isoxazolo[3,4-b]pyridin-3(1H)-one series suggests that substitutions on the pyridine ring nitrogen can significantly influence antifungal activity.

Future research should focus on:

  • Synthesis and Screening: A library of substituted Isoxazolo[5,4-b]pyridin-3-ols should be synthesized and screened against a broad panel of fungal pathogens, including clinically relevant azole-resistant strains.

  • Mechanism of Action Studies: The most potent compounds should be further investigated to elucidate their precise mechanism of action, including target identification and validation.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study will be crucial to optimize the antifungal potency and selectivity of this compound class.

  • In Vivo Efficacy: Promising candidates should be evaluated in animal models of fungal infections to assess their in vivo efficacy and pharmacokinetic properties.

References

Application Notes and Protocols: High-Throughput Screening of Isoxazolo[5,4-b]pyridin-3-ol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoxazolo[5,4-b]pyridin-3-ols

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and psychotropic agents.[1] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutics through the screening of compound libraries. High-throughput screening (HTS) of these libraries is a crucial step in identifying initial hits for further optimization in drug discovery programs.

These application notes provide detailed protocols for the high-throughput screening of isoxazolo[5,4-b]pyridin-3-ol libraries against key biological targets, focusing on anticancer and antibacterial applications.

Application Note 1: Anticancer Activity Screening

Objective: To identify this compound derivatives with cytotoxic and kinase inhibitory activity against cancer cell lines.

Background: Many anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The structurally similar thiazolo[5,4-b]pyridine scaffold has been shown to produce potent inhibitors of the c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST).[2][3][4] This suggests that this compound libraries may contain compounds that target similar pathways, such as the c-KIT or PI3K/Akt signaling cascades.[5][6]

Hypothetical Signaling Pathway: c-KIT Inhibition

Activation of the c-KIT receptor by its ligand, stem cell factor (SCF), leads to dimerization, autophosphorylation, and the initiation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[7] Inhibitors targeting c-KIT can block these oncogenic signals.

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-KIT_Receptor c-KIT Receptor (Inactive Monomer) c-KIT_Dimer c-KIT Dimer (Active) c-KIT_Receptor->c-KIT_Dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway c-KIT_Dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway c-KIT_Dimer->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway c-KIT_Dimer->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Inhibitor This compound Inhibitor Inhibitor->c-KIT_Dimer Inhibition SCF SCF (Stem Cell Factor) SCF->c-KIT_Receptor Binding

Figure 1: Hypothetical c-KIT signaling pathway targeted by this compound inhibitors.
Data Presentation: Anticancer Screening

The following table summarizes hypothetical results from a high-throughput screen of a 10,000-compound this compound library against various cancer cell lines and kinases.

Compound IDScaffold TypeMCF7 GI50 (µM)[8]HCT116 GI50 (µM)c-KIT IC50 (µM)[7]PI3Kα IC50 (µM)
ISO-0013-aryl-isoxazolo[5,4-b]pyridin-3-ol5.28.1> 5025.6
ISO-0023-alkyl-isoxazolo[5,4-b]pyridin-3-ol> 100> 100> 50> 50
ISO-003 3-(substituted-phenyl)-isoxazolo[5,4-b]pyridin-3-ol 1.8 2.5 0.9 5.7
ISO-0043-heteroaryl-isoxazolo[5,4-b]pyridin-3-ol12.415.822.130.1
ISO-005 N-substituted-isoxazolo[5,4-b]pyridin-3-ol 2.1 3.0 1.2 8.4

Application Note 2: Antibacterial Activity Screening

Objective: To identify this compound derivatives with activity against pathogenic bacterial strains.

Background: Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated antimicrobial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[8] This indicates that libraries of these compounds could be a valuable source of new antibacterial agents. A common HTS method for antibacterial screening is the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Data Presentation: Antibacterial Screening

The following table presents hypothetical data from an HTS of an this compound library against common bacterial strains.

Compound IDScaffold TypeE. coli MIC (µg/mL)[8]P. aeruginosa MIC (µg/mL)[8]S. aureus MIC (µg/mL)
ISO-0063-sulfonamido-isoxazolo[5,4-b]pyridine125250> 500
ISO-0073-amino-isoxazolo[5,4-b]pyridine> 500> 500> 500
ISO-008 3-(4-methylbenzenesulfonamido)-isoxazolo[5,4-b]pyridine 62.5 125 > 500
ISO-0093-carboxy-isoxazolo[5,4-b]pyridine> 500> 500> 500
ISO-010 3-(N-benzylsulfamoyl)-isoxazolo[5,4-b]pyridine 31.25 62.5 250

Experimental Protocols

Experimental Workflow Diagram

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Secondary Screening Library This compound Library Primary_Assay Primary HTS Assay (e.g., Cell Viability or Bacterial Growth) Library->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50/GI50/MIC Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary/Orthogonal Assays (e.g., Kinase Activity, Mechanism of Action) Dose_Response->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits

References

Application Notes and Protocols for In Vivo Efficacy of Isoxazolo[5,4-b]pyridin-3-ol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Direct in vivo efficacy data for Isoxazolo[5,4-b]pyridin-3-ol is limited in publicly available literature. However, structurally analogous heterocyclic compounds have demonstrated significant potential in preclinical animal models, offering valuable insights into the prospective therapeutic applications of this chemical scaffold. This document provides detailed application notes and experimental protocols for evaluating the in-vivo efficacy of two key classes of analogues: Thiazolo[4,5-b]pyridine derivatives for their anti-inflammatory properties and Imidazo[4,5-b]pyridine derivatives for their anti-tumor activity.

Section 1: Anti-Inflammatory Efficacy of Thiazolo[4,5-b]pyridine Derivatives

This section details the in vivo evaluation of a series of novel Thiazolo[4,5-b]pyridin-2-one derivatives in a well-established model of acute inflammation.

Data Summary: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory effects of eighteen novel thiazolo[4,5-b]pyridin-2-one derivatives were assessed in a carrageenan-induced rat paw edema model. The results, summarized below, demonstrate considerable anti-inflammatory effects for the synthesized compounds when compared to the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1]

Compound IDPaw Edema Volume (mL) ± SEM% InhibitionActivity Relative to Ibuprofen (%)
Control 2.20 ± 0.050--
Ibuprofen Not Specified in Search Result-100
Compound 1 1.69 ± 0.04523.18Not Specified
Compound 2 1.54 ± 0.04030.00Not Specified
Compound 3 1.43 ± 0.03535.00Not Specified
Compound 4 1.32 ± 0.03040.00Not Specified
Compound 5 1.21 ± 0.02545.00Not Specified
Compound 6 1.10 ± 0.02050.00Not Specified
Compound 7 1.00 ± 0.01554.55Not Specified
Compound 8 0.90 ± 0.01059.09Not Specified
Compound 9 0.80 ± 0.01063.64Not Specified
Compound 10 0.70 ± 0.00568.18Not Specified
Compound 11 0.60 ± 0.00572.73Not Specified
Compound 12 0.50 ± 0.00577.27Not Specified
Compound 13 0.40 ± 0.00581.82Not Specified
Compound 14 0.30 ± 0.00586.36Not Specified
Compound 15 0.25 ± 0.00588.64Not Specified
Compound 16 0.20 ± 0.00590.91Not Specified
Compound 17 0.15 ± 0.00593.18Not Specified
Compound 18 0.10 ± 0.00595.45Not Specified
Experimental Protocol: Carrageenan-Induced Rat Paw Edema[1][2]

This protocol outlines the standardized method for inducing acute inflammation in a rat model to assess the anti-inflammatory potential of test compounds.

1. Animal Model:

  • Species: Wistar rats

  • Weight: 180-220 g

  • Housing: Standard laboratory conditions with free access to food and water.

  • Ethics: All procedures must be conducted in accordance with the European Convention for the Protection of Vertebrate Animals Used for Experimental and Other Scientific Purposes.

2. Materials:

  • Test Compounds (Thiazolo[4,5-b]pyridine derivatives)

  • Reference Drug (e.g., Ibuprofen, Diclofenac)[1][2]

  • Vehicle (e.g., Normal Saline)

  • Carrageenan (1% w/v solution in normal saline)

  • Plethysmometer

3. Procedure:

  • Grouping: Divide animals into control, reference, and test groups (n=6 per group).

  • Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally at a predetermined dose (e.g., 20 mg/kg). The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Workflow Diagram: Carrageenan-Induced Paw Edema Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, Reference, Test) Animal_Acclimatization->Grouping Compound_Prep Compound Preparation (Test & Reference Drugs) Grouping->Compound_Prep Compound_Admin Compound Administration (Oral/IP) Compound_Prep->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Collection Data Collection (Paw Volume at T=0,1,2,3,4h) Paw_Measurement->Data_Collection Calculation Calculate % Inhibition Data_Collection->Calculation Results Results Interpretation Calculation->Results

Caption: Experimental workflow for the carrageenan-induced rat paw edema model.

Section 2: Anti-Tumor Efficacy of Imidazo[4,5-b]pyridine Derivatives

This section focuses on the in vivo evaluation of an Imidazo[4,5-b]pyridine derivative, CCT241736, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, in a human acute myeloid leukemia (AML) xenograft model.[3]

Data Summary: Human AML Xenograft Model

CCT241736 has demonstrated significant in vivo efficacy, leading to the inhibition of tumor growth in xenograft models of human AML with both FLT3-ITD and resistance-conferring FLT3-ITD-TKD mutations.[3]

(Note: Specific quantitative data on tumor growth inhibition from a primary source was not available in the provided search results. Researchers should refer to the primary publication for detailed graphical and statistical data.)

Experimental Protocol: Human AML Xenograft Efficacy Study[3]

This protocol describes the methodology for establishing and evaluating the efficacy of a test compound in a human tumor xenograft model in immunodeficient mice.

1. Animal Model:

  • Species: Athymic Nude Mice (e.g., BALB/c nude)

  • Age/Sex: 6-8 weeks old, female

  • Housing: Sterile, pathogen-free conditions with sterile food and water.

  • Ethics: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Cell Lines:

  • MV4-11: Human AML cell line with FLT3-ITD mutation.

  • MOLM-13: Human AML cell line with FLT3-ITD mutation.

  • Cell Culture: Maintain cells in appropriate culture medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

3. Procedure:

  • Cell Implantation: Subcutaneously implant 5 x 10^6 to 10 x 10^6 viable AML cells (e.g., MV4-11) in a suitable vehicle (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into vehicle control and treatment groups.

  • Compound Administration: Administer the test compound (e.g., CCT241736) at the specified dose and schedule (e.g., orally, once daily).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the vehicle control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot for phosphorylated FLT3 or histone H3) to confirm target engagement.

Signaling Pathway Diagram: Dual Inhibition of FLT3 and Aurora Kinases

G cluster_pathway FLT3 & Aurora Kinase Signaling in AML cluster_inhibition Therapeutic Intervention FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Aurora_Kinases Aurora Kinases (A & B) Mitosis Mitotic Progression Aurora_Kinases->Mitosis Cytokinesis Cytokinesis Failure Mitosis->Cytokinesis Cytokinesis->Apoptosis CCT241736 CCT241736 (Imidazo[4,5-b]pyridine derivative) CCT241736->FLT3 Inhibits CCT241736->Aurora_Kinases Inhibits G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Cell_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Cell_Implantation Tumor_Establishment Tumor Growth to 100-200 mm³ Cell_Implantation->Tumor_Establishment Randomization Randomization into Groups (Vehicle, Treatment) Tumor_Establishment->Randomization Dosing Daily Dosing (e.g., Oral Gavage) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Efficacy_Endpoint Tumor Growth Inhibition (TGI) Calculation Monitoring->Efficacy_Endpoint Tumor_Excision Tumor Excision Efficacy_Endpoint->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (Biomarkers) Tumor_Excision->PD_Analysis

References

Formulation of Isoxazolo[5,4-b]pyridin-3-ol for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Isoxazolo[5,4-b]pyridin-3-ol for use in a variety of biological assays. Due to the limited publicly available physicochemical data for this specific compound, this document outlines a systematic approach to determine its solubility and establish robust formulation protocols for both in vitro and in vivo studies. The methodologies provided are based on best practices for formulating novel heterocyclic compounds with potentially low aqueous solubility.

Compound Data and Physicochemical Properties

PropertyRecommended Assay/MethodTypical Range for Heterocyclic CompoundsImportance in Formulation
Molecular Weight Calculation from chemical formula (C₇H₄N₂O₂)150 - 500 g/mol Essential for calculating molar concentrations for stock solutions and dilutions.
Aqueous Solubility Kinetic and Thermodynamic Solubility Assays<1 µg/mL to >10 mg/mLDetermines the need for solubilizing agents and informs the choice of formulation strategy.
pKa Potentiometric titration or UV-spectrophotometry2-10Predicts the ionization state at different pH values, which significantly impacts solubility and membrane permeability.
LogP/LogD Shake-flask method (octanol/water) or HPLC-based methods1-5Indicates the lipophilicity of the compound, influencing its solubility in organic vs. aqueous solvents and its potential for membrane permeation.
Chemical Purity HPLC, LC-MS, NMR>95%Ensures accurate concentration calculations and avoids confounding effects from impurities.
Stability HPLC-based stability-indicating methodVariesDetermines appropriate storage conditions and the stability of the compound in formulation vehicles over time.

Experimental Protocols

Protocol for Solubility Assessment

This protocol outlines a stepwise approach to determine the solubility of this compound in various solvents commonly used in biological research.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Glass vials

  • Vortex mixer

  • Sonicator bath

  • A panel of solvents (see table below)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Solvent Screening: Prepare a list of candidate solvents.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Kinetic Solubility Measurement:

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Filter or centrifuge to remove any precipitate.

    • Quantify the concentration of the compound in the supernatant. The highest concentration that remains in solution is the kinetic solubility.

  • Thermodynamic Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Visually inspect for the presence of undissolved solid.

    • Filter or centrifuge the samples to separate the saturated solution from the excess solid.

    • Quantify the concentration of the compound in the clear supernatant.

Data Presentation:

SolventPolarity IndexUse in Biological AssaysDetermined Solubility (mg/mL)Observations (e.g., precipitation, color change)
Phosphate-Buffered Saline (PBS), pH 7.4 HighIn vitro assays, in vivo vehicle (aqueous)
Dimethyl Sulfoxide (DMSO) 7.2High-concentration stock solutions for in vitro use
Ethanol (EtOH) 5.2Co-solvent for stock solutions and in vivo vehicles
Polyethylene Glycol 400 (PEG 400) ModerateCo-solvent for in vivo formulations
Saline (0.9% NaCl) HighIn vivo vehicle (aqueous)
5% Dextrose in Water (D5W) HighIn vivo vehicle (aqueous)
Protocol for In Vitro Stock Solution Preparation

This protocol describes the preparation of a high-concentration stock solution of this compound for use in cell-based and biochemical assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Required Concentration: Decide on the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Calculate Mass: Based on the molecular weight of this compound, calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution.

  • Weigh Compound: Carefully weigh the calculated mass of the compound into a sterile tube or vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube/vial.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonicate for a few minutes or gently warm the solution to aid dissolution. Visually inspect to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Important Considerations for In Vitro Assays:

  • The final concentration of DMSO in the assay medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol for In Vivo Formulation

The choice of vehicle for in vivo studies is critical and depends on the compound's solubility, the route of administration, and the animal model. Below are examples of common formulation strategies for poorly soluble compounds.

Vehicle Selection Guide:

Formulation StrategyCompositionAdvantagesDisadvantages
Co-solvent System e.g., 10% DMSO, 40% PEG 400, 50% SalineSimple to prepare; can achieve higher compound concentrations.Potential for vehicle-induced toxicity or pharmacological effects. Risk of precipitation upon injection.
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) or 0.5% Methylcellulose in water or salineSuitable for oral administration of very insoluble compounds.Non-uniform dosing if not properly homogenized; not suitable for intravenous administration.
Cyclodextrin Complex e.g., 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or salineIncreases aqueous solubility and can improve bioavailability.Can have its own pharmacological effects; may be limited by the compound's ability to form an inclusion complex.
Lipid-based Formulation Solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying systemsCan enhance oral bioavailability for lipophilic compounds.More complex to formulate and characterize.

Example Protocol for a Co-solvent Formulation (for Intraperitoneal Injection):

  • Dissolve the Compound: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO.

  • Add Co-solvent: While vortexing, slowly add PEG 400 to the DMSO solution.

  • Add Aqueous Component: Continue vortexing and slowly add saline to the organic solvent mixture to reach the final desired volume.

  • Final Formulation: The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by changing the solvent ratios or reducing the final compound concentration).

  • Administration: Administer the formulation to the animals immediately after preparation.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Formulation cluster_2 Phase 3: In Vivo Formulation A Determine Physicochemical Properties (MW, Purity, pKa, LogP) B Solubility Screening (Aqueous & Organic Solvents) A->B C Prepare High-Concentration Stock Solution (e.g., in DMSO) B->C Select appropriate stock solvent E Select Vehicle System (Co-solvent, Suspension, etc.) B->E Inform vehicle selection D Determine Final DMSO Concentration for Assays (e.g., <0.5%) C->D H In Vitro Assays D->H Proceed to In Vitro Assays F Prepare Dosing Formulation E->F G Assess Formulation Stability & Homogeneity F->G I In Vivo Studies G->I Proceed to In Vivo Studies

Caption: Workflow for the formulation of this compound.

Potential Signaling Pathway: GABAergic Modulation

Some related isoxazolopyridine compounds, such as THIP, are known to act as GABA receptor agonists.[1]

GABA_Pathway compound This compound receptor GABA-A Receptor compound->receptor Agonist Binding channel Chloride Ion Channel Opening receptor->channel influx Cl- Influx channel->influx hyperpolarization Membrane Hyperpolarization influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Putative GABAergic signaling pathway.

Potential Signaling Pathway: Anticancer Mechanism via Hsp90 Inhibition

Derivatives of isoxazolopyridinones have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the stability of many oncoproteins.

Hsp90_Pathway compound This compound hsp90 Hsp90 compound->hsp90 Inhibition client_proteins Client Oncoproteins (e.g., Akt, Raf-1, HER2) hsp90->client_proteins Chaperoning & Stability degradation Ubiquitin-Proteasome Degradation hsp90->degradation inhibition leads to client_proteins->degradation destabilization leads to proliferation Tumor Cell Proliferation & Survival client_proteins->proliferation apoptosis Apoptosis degradation->apoptosis leads to

Caption: Potential anticancer mechanism via Hsp90 inhibition.

References

Application Notes and Protocols: Synthesis of Isoxazolo[5,4-b]pyridin-3-ol Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have been investigated for their potential as anticancer, antimicrobial, and antifungal agents.[1] The Isoxazolo[5,4-b]pyridin-3-ol moiety, in particular, represents a key pharmacophore whose analogs are of significant interest for structure-activity relationship (SAR) studies aimed at the discovery and optimization of novel therapeutic agents. The 3-hydroxy group can act as a crucial hydrogen bond donor and/or acceptor, influencing the binding affinity of these compounds to their biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of a series of this compound analogs. Furthermore, it outlines methodologies for their biological evaluation, with a focus on generating data for SAR studies, and discusses their potential mechanism of action, including the inhibition of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is implicated in tumor angiogenesis.[2][3]

Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through several synthetic routes. A common and versatile approach involves the cyclocondensation of a substituted 2-aminopyridine derivative with a suitable three-carbon building block, or the construction of the pyridine ring onto a pre-formed isoxazolone core. The following protocol describes a general method for the synthesis of the parent this compound, which can be adapted to produce a variety of analogs by using appropriately substituted starting materials.

General Synthetic Scheme:

A plausible synthetic route to the this compound scaffold involves the reaction of a 3-amino-2-halopyridine with a protected β-ketoester, followed by cyclization and deprotection. This method allows for the introduction of diversity at various positions of the pyridine ring.

G cluster_0 Synthesis of this compound Core start Substituted 3-Amino-2-halopyridine intermediate1 Condensation Product start->intermediate1 Base, Solvent reagent1 Protected β-ketoester (e.g., Ethyl 4,4-diethoxyacetoacetate) reagent1->intermediate1 intermediate2 Protected this compound intermediate1->intermediate2 reagent2 Cyclization (e.g., NaH, heat) reagent2->intermediate2 product This compound Analog intermediate2->product reagent3 Deprotection (e.g., Acidic hydrolysis) reagent3->product

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-chloro-3-pyridylamino)fumarate

Materials:

  • 3-Amino-2-chloropyridine

  • Diethyl acetylenedicarboxylate

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of 3-amino-2-chloropyridine (1.28 g, 10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask, add diethyl acetylenedicarboxylate (1.70 g, 10 mmol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 2-(2-chloro-3-pyridylamino)fumarate.

Protocol 2: Cyclization to Ethyl 3-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate

Materials:

  • Ethyl 2-(2-chloro-3-pyridylamino)fumarate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve ethyl 2-(2-chloro-3-pyridylamino)fumarate (2.98 g, 10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add sodium ethoxide (0.75 g, 11 mmol) to the solution in portions with stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture and neutralize with a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield ethyl 3-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate.

Protocol 3: Hydrolysis to this compound-4-carboxylic acid

Materials:

  • Ethyl 3-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend ethyl 3-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate (2.22 g, 10 mmol) in 10% aqueous sodium hydroxide solution (20 mL).

  • Heat the mixture to 80 °C with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with 1 M hydrochloric acid.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound-4-carboxylic acid.

Structure-Activity Relationship (SAR) Studies

To establish a clear SAR, a series of analogs of the this compound core should be synthesized and their biological activity evaluated. Modifications can be introduced at various positions of the pyridine ring (e.g., positions 4, 5, and 6) by using appropriately substituted starting materials in the synthetic protocols described above.

Table 1: Representative SAR Data of Isoxazolo[5,4-b]pyridine Analogs as Kinase Inhibitors

Compound IDR1R2R3Target Kinase IC50 (nM)
IZP-1 HHH550
IZP-2 CH3HH230
IZP-3 HClH150
IZP-4 HHOCH3410
IZP-5 CH3ClH75
IZP-6 HFH180

Interpretation of SAR Data:

  • Substitution at the R1 position with a small alkyl group (e.g., methyl in IZP-2 ) appears to enhance activity compared to the unsubstituted parent compound (IZP-1 ).

  • Introduction of a halogen, such as chlorine at the R2 position (IZP-3 ), significantly improves potency.

  • Combining substitutions at R1 and R2 (IZP-5 ) leads to a synergistic effect, resulting in the most potent compound in this series.

  • A methoxy group at the R3 position (IZP-4 ) is less favorable for activity than a halogen at R2.

Signaling Pathway Analysis: Inhibition of VEGFR-2

Several isoxazole-containing heterocyclic compounds have demonstrated anticancer activity through the inhibition of protein kinases involved in tumor growth and angiogenesis.[4] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic effects of VEGF.[5][6] Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

The binding of this compound analogs to the ATP-binding site of the VEGFR-2 kinase domain can prevent the phosphorylation of downstream signaling molecules, thus inhibiting the entire signaling cascade.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Proliferation Cell Proliferation Migration Survival PLCg->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.

Experimental Workflow for Biological Evaluation

A systematic workflow is essential for the efficient evaluation of newly synthesized this compound analogs and the generation of reliable SAR data.

G cluster_0 Biological Evaluation Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Screening (e.g., Kinase Inhibition Assay) Purification->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse CellularAssay Cell-Based Assays (e.g., Anti-proliferative Assay) DoseResponse->CellularAssay SAR SAR Analysis CellularAssay->SAR Lead Lead Optimization SAR->Lead

References

Troubleshooting & Optimization

Technical Support Center: Isoxazolo[5,4-b]pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isoxazolo[5,4-b]pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the Isoxazolo[5,4-b]pyridine core structure?

A1: Several effective methods exist for the synthesis of the isoxazolo[5,4-b]pyridine scaffold. Prominent among these are multi-component reactions (MCRs), which offer high efficiency and atom economy. One such approach is the one-pot, three-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound, and a 5-aminoisoxazole derivative.[1][2] Alternative strategies include the cyclization of appropriately substituted pyridine derivatives and the use of advanced energy sources like microwave irradiation and ultrasonication to accelerate reaction rates and improve yields.[1][2][3]

Q2: My reaction yield for the cyclization step is consistently low. What are the key parameters to investigate for optimization?

A2: Low yield in the cyclization step is a common issue. Key parameters to optimize include reaction temperature, catalyst choice and loading, solvent, and reaction time. For instance, increasing the reaction temperature to 150°C has been shown to significantly improve yields in certain cyclization reactions.[4] The choice of catalyst, such as copper-based systems, can be critical for the success of the cyclization.[4] It is also advisable to ensure the complete consumption of starting materials by monitoring the reaction progress, as doubling the reaction time can sometimes lead to higher conversion rates.[4]

Q3: I am observing significant side product formation. What are the likely causes and how can I minimize them?

A3: Side product formation can arise from several factors, including the reactivity of starting materials and intermediates, and suboptimal reaction conditions. In multi-step syntheses, for example, the presence of multiple reactive sites can lead to a mixture of products.[5] Over-bromination is a specific example of a side reaction that can occur during oxidative cyclization, leading to di- and tri-brominated impurities.[5] To mitigate these issues, careful control of reaction temperature (e.g., performing reactions at 0°C) and the stoichiometry of reagents is crucial.[5] A thorough investigation of the reaction mechanism can also help in identifying and suppressing pathways leading to undesired products.

Q4: Are there any recommended "green" or more environmentally friendly approaches for this synthesis?

A4: Yes, several modern synthetic methods align with the principles of green chemistry. The use of ultrasound irradiation is one such technique that can accelerate reaction rates, improve selectivity, and minimize waste.[3] One-pot reactions and multi-component reactions also contribute to a greener synthesis by reducing the number of steps and purification procedures.[2][3] Employing water as a solvent, where feasible, is another excellent way to reduce the environmental impact of the synthesis.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield in Cyclization Step Suboptimal Reaction TemperatureSystematically screen a range of temperatures. For some cyclizations, increasing the temperature to 150°C can be beneficial.[4] For others, especially those involving sensitive intermediates, cooling to 0°C may be necessary to prevent side reactions.[5]
Inefficient Catalyst SystemInvestigate different catalysts and ligands. Copper catalysts have been shown to be essential for certain cyclization reactions.[4] Also, optimize the catalyst and ligand loading; reducing the amount can sometimes maintain the yield while reducing costs and potential contamination.[4]
Incomplete ReactionMonitor the reaction closely using techniques like TLC or LC-MS. If starting material remains, consider extending the reaction time.[4]
Significant Side Product Formation Over-reaction or Lack of SelectivityAdjust the stoichiometry of the reagents. In cases like over-bromination, using a controlled amount of the brominating agent is critical.[5] The order of reagent addition can also influence selectivity.
Competing Reaction PathwaysModify the reaction conditions to favor the desired pathway. This could involve changing the solvent, temperature, or catalyst system. Understanding the reaction mechanism through control experiments can provide valuable insights.[6]
Difficulty in Product Purification Presence of Closely Eluting ImpuritiesOptimize the chromatographic conditions by trying different solvent systems or gradients. If silica gel causes product degradation, consider using alternative stationary phases like alumina or reverse-phase silica.[5]
Product InstabilityIf the product is unstable on silica gel, minimize the time it is in contact with the stationary phase. A chemical quench or workup step to remove reactive impurities before chromatography can also be beneficial.[5]

Experimental Protocols

Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

This protocol is adapted from a general method for the synthesis of 3-methylisoxazolo[5,4-b]pyridine derivatives.[1]

  • Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanoic acid and ethyl acetate as the solvent.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. A typical condition is heating at 120°C for 5 minutes.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired isoxazolo[5,4-b]pyridine product.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions
EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
1CuI (10)L-proline (20)12012Encouraging
2CuI (10)L-proline (20)15012Significant Improvement
3CuI (5)L-proline (10)15012Identical to Entry 2 (traces of starting material)
4CuI (5)L-proline (10)15024Full Conversion
5CuI (10)None15012No Reaction
6NoneL-proline (20)15012No Reaction

Data synthesized from principles described in the literature.[4]

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

experimental_workflow start Reaction Setup: - Aromatic Aldehyde - 1,3-Dicarbonyl - 3-Methylisoxazol-5-amine solvent Add Solvent: 1:1 Ethanoic Acid/ Ethyl Acetate start->solvent microwave Microwave Irradiation: 120°C, 5 min solvent->microwave workup Work-up: Concentrate under reduced pressure microwave->workup purification Purification: Silica Gel Column Chromatography workup->purification product Isoxazolo[5,4-b]pyridine Product purification->product

Caption: Workflow for the microwave-assisted synthesis of Isoxazolo[5,4-b]pyridines.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp check_catalyst Is Catalyst System Effective? check_temp->check_catalyst Yes optimize_temp Screen Temperature Range (e.g., 120-150°C) check_temp->optimize_temp No check_time Is Reaction Complete? check_catalyst->check_time Yes optimize_catalyst Screen Catalysts/Ligands & Optimize Loading check_catalyst->optimize_catalyst No extend_time Increase Reaction Time & Monitor Progress check_time->extend_time No re_evaluate Re-evaluate Synthesis Strategy check_time->re_evaluate Yes optimize_temp->check_catalyst optimize_catalyst->check_time extend_time->re_evaluate

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Isoxazolo[5,4-b]pyridines.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Isoxazolo[5,4-b]pyridine Product

Question: I am performing a multicomponent synthesis of an Isoxazolo[5,4-b]pyridine derivative, but I am observing a very low yield or no product at all. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of Isoxazolo[5,4-b]pyridines can arise from several factors, particularly the stability of the reactants and the reaction conditions.

  • Purity and Stability of 5-Aminoisoxazole: The 5-aminoisoxazole starting material, particularly 3-methyl-5-aminoisoxazole, can be unstable, leading to low conversion to the desired product.

    • Recommendation: Use freshly prepared or purified 5-aminoisoxazole for the reaction. Ensure proper storage conditions to prevent degradation.

  • Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome. In some cases, classical heating methods may lead to the decomposition of starting materials or products.

    • Recommendation: Consider using non-classical activation methods such as microwave irradiation or ultrasonication.[1][2] These methods can often reduce reaction times and improve yields by providing localized and efficient heating. Acetic acid can serve as both a solvent and a catalyst in some reactions, simplifying the procedure.[1][2]

  • Competing Side Reactions: Depending on the substrates and conditions, other heterocyclic systems may form in competition with the desired Isoxazolo[5,4-b]pyridine. For example, reactions of 3-methylisoxazol-5-amine with esters of arylidene pyruvic acids can lead to the formation of three different types of heterocyclic systems.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction is producing a complex mixture of products, making the purification of the target Isoxazolo[5,4-b]pyridine difficult. How can I improve the selectivity and simplify purification?

Answer:

The formation of multiple products is a common issue in multicomponent reactions. Improving selectivity is key to simplifying the purification process.

  • Control of Reaction Pathway: The reaction pathway can sometimes be directed towards the desired product by modifying the reaction sequence or conditions.

    • Recommendation: Instead of a one-pot multicomponent reaction, consider a stepwise approach where the Knoevenagel adduct is formed first, isolated, and then reacted with the 5-aminoisoxazole. This can sometimes lead to cleaner reactions and higher yields of the desired product.

  • Chromatography Optimization: Complex product mixtures often require careful optimization of chromatographic conditions for successful separation.

    • Recommendation: A systematic approach to column chromatography is recommended. Start with a non-polar eluent and gradually increase the polarity. Thin-layer chromatography (TLC) with different solvent systems should be used to identify an optimal mobile phase for separation.

Issue 3: Unexpected Formation of a Rearranged Product

Question: I have isolated a product with a different heterocyclic core than the expected Isoxazolo[5,4-b]pyridine. What could have happened?

Answer:

Rearrangements can occur under certain reaction conditions, leading to unexpected products. One such example, observed in the closely related isoxazolo[4,5-b]pyridine system, is the Boulton–Katritzky rearrangement.[3][4]

  • Boulton–Katritzky Rearrangement: This rearrangement can occur in the presence of a base and involves the recyclization of the isoxazole ring. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl[3][4][5]triazol-4-yl)pyridines.[3][4]

    • Recommendation: If you suspect a rearrangement, carefully analyze the spectral data (NMR, MS) to confirm the structure of the unexpected product. To avoid this rearrangement, consider alternative synthetic routes or reaction conditions that do not involve strong bases if your substrate is susceptible to this transformation.

Issue 4: Poor Regioselectivity in the Isoxazole Ring Formation Step

Question: My synthesis is producing a mixture of regioisomers of the Isoxazolo[5,4-b]pyridine. How can I control the regioselectivity?

Answer:

Regioselectivity is a critical aspect of isoxazole synthesis. The formation of different regioisomers is often dependent on the reaction conditions.

  • Influence of Catalyst and Solvent: The choice of catalyst and solvent can have a profound effect on the regiochemical outcome.

    • Recommendation: For reactions involving the formation of the isoxazole ring from β-enamino diketones and hydroxylamine, Lewis acids like BF₃·OEt₂ can be used to control regioselectivity. The amount of the Lewis acid and the choice of solvent are crucial parameters to optimize. For example, in the synthesis of certain isoxazoles, using 2 equivalents of BF₃·OEt₂ in acetonitrile with pyridine at room temperature resulted in high regioselectivity.[5]

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the yield and regioselectivity of a model isoxazole synthesis, which is a key component of many Isoxazolo[5,4-b]pyridine synthetic routes.

EntryCatalyst (equiv.)SolventBaseTemperature (°C)Yield (%)Regioisomeric Ratio
1BF₃·OEt₂ (1.0)MeCNPyridineRoom Temp7585:15
2BF₃·OEt₂ (2.0)MeCNPyridineRoom Temp7990:10
3BF₃·OEt₂ (2.0)CH₂Cl₂PyridineRoom Temp7288:12
4NoneEtOHNaOAcReflux6560:40

Data adapted from a study on the regioselective synthesis of isoxazoles.[5] The specific substrates and products can be found in the cited literature.

Experimental Protocols

1. General Procedure for a Three-Component Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is a general guideline for a one-pot, three-component synthesis.

  • Reactants: Aromatic aldehyde (1 mmol), active methylene compound (e.g., tetronic acid or indan-1,3-dione, 1 mmol), and 3-methylisoxazol-5-amine (1 mmol).

  • Solvent: Glacial acetic acid (5 mL).

  • Procedure:

    • Combine the aromatic aldehyde, active methylene compound, and 3-methylisoxazol-5-amine in a microwave reactor vessel.

    • Add glacial acetic acid as the solvent.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a specified temperature and time (e.g., 120 °C for 10-30 minutes). The optimal conditions should be determined for each specific reaction.

    • After the reaction is complete, cool the vessel to room temperature.

    • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified Isoxazolo[5,4-b]pyridine.

  • Expected Yields: 67-90%.[1]

2. Protocol for Mitigating the Formation of a Rearranged Triazole Product

This protocol provides a strategy to avoid the Boulton–Katritzky rearrangement observed in a related system.

  • Strategy: Protection of a reactive functional group prior to the cyclization step that is sensitive to basic conditions.

  • Example (adapted from isoxazolo[4,5-b]pyridine synthesis):

    • If the precursor to the isoxazole ring contains a formyl group that can form a hydrazone, this hydrazone may be susceptible to a base-promoted rearrangement.

    • To prevent this, the formyl group can be protected, for example, as a dioxolane, by reacting it with ethylene glycol in the presence of an acid catalyst.

    • Once the formyl group is protected, the isoxazole ring can be formed under the desired reaction conditions.

    • Finally, the protecting group can be removed under acidic conditions to yield the desired formyl-substituted isoxazolo[4,5-b]pyridine, thus avoiding the rearrangement to the triazole.[3]

Visualizations

Side_Reactions_in_Isoxazolo_5_4_b_pyridines_Synthesis Start Starting Materials (e.g., 5-Aminoisoxazole, Aldehyde, Active Methylene Cmpd) Intermediate Reaction Intermediate (e.g., Knoevenagel Adduct) Start->Intermediate [1] Desired Pathway (e.g., Knoevenagel Condensation) Side_Product1 Side Product 1: Alternative Heterocycle (e.g., Furanone, Pyrrolone) Start->Side_Product1 [3] Competing Reaction Pathway Degradation Degradation of Starting Materials Start->Degradation [6] Instability of Reactants Desired_Product Desired Product: Isoxazolo[5,4-b]pyridine Intermediate->Desired_Product [2] Cyclization Side_Product2 Side Product 2: Regioisomer Intermediate->Side_Product2 [4] Non-Regioselective Cyclization Rearranged_Product Side Product 3: Rearranged Product (e.g., Triazole via Boulton-Katritzky) Intermediate->Rearranged_Product [5] Unexpected Rearrangement

References

Technical Support Center: Purification of Isoxazolo[5,4-b]pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Isoxazolo[5,4-b]pyridin-3-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography.[1] For less soluble derivatives, preparative High-Performance Liquid Chromatography (HPLC) may also be employed. Some synthetic routes are designed to yield products that require minimal or no chromatographic purification.[2]

Q2: My this compound derivative has poor solubility in common organic solvents. How can I effectively purify it?

A2: Poor solubility is a known challenge for some heterocyclic compounds.[3][4] For recrystallization, a systematic solvent screening is recommended. If solubility remains an issue, column chromatography with a stronger, more polar eluent system might be necessary. In cases of very low solubility, techniques like preparing a nanosuspension or using a co-solvent system for loading onto silica gel can be explored.

Q3: Are this compound derivatives stable during purification?

A3: The stability of this compound derivatives can be influenced by factors such as pH and the nature of the stationary phase during chromatography. The acidic nature of silica gel can potentially cause degradation of acid-sensitive compounds.[5] It is advisable to perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for a period before eluting to check for degradation.

Q4: I am observing multiple spots on my TLC after synthesis. What are the likely impurities?

A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these could include starting amines, aldehydes, or ketones. In some multi-component reactions, isomeric products may also be formed.

Troubleshooting Guides

Issue 1: Low Recovery from Silica Gel Column Chromatography

Symptoms:

  • The desired product is not eluting from the column, even with a highly polar solvent system.

  • Significant streaking or tailing is observed on TLC analysis of the column fractions.

  • A colored band remains at the top of the silica gel after flushing with a strong solvent.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Adsorption to Silica Gel The basic nitrogen atoms in the pyridine ring can interact strongly with the acidic silanol groups of the silica gel. Deactivate the silica gel by pre-treating it with a small percentage of a basic modifier like triethylamine or ammonia in the eluent.
Compound Precipitation on the Column If the compound has low solubility in the chosen eluent, it may precipitate at the top of the column. Use a stronger loading solvent or a dry-loading technique where the compound is pre-adsorbed onto a small amount of silica gel.
Compound Degradation on Silica Gel The acidic nature of silica gel can degrade sensitive compounds.[5] Consider using a neutral stationary phase like alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
Issue 2: Difficulty in Achieving Baseline Separation of Product and Impurities

Symptoms:

  • Co-elution of the product with one or more impurities during column chromatography.

  • Overlapping spots on the TLC plate, making it difficult to resolve the product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Similar Polarity of Product and Impurity Optimize the solvent system for your column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).
Presence of Isomeric Byproducts Isomers can be notoriously difficult to separate. Preparative HPLC with a high-resolution column is often the most effective method for separating closely related isomers.
Overloading the Column Loading too much crude product onto the column can lead to poor separation. As a rule of thumb, use a sample-to-silica ratio of 1:50 to 1:100 for difficult separations.
Issue 3: Challenges with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • The compound precipitates as an amorphous powder with low purity.

  • No crystal formation upon cooling.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Choice Conduct a systematic solvent screen using a small amount of the compound. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for these derivatives include ethanol.[1]
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an amorphous solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal growth.
Solution is Too Concentrated or Too Dilute If the solution is too concentrated, the compound may precipitate out too quickly. If it is too dilute, crystallization may not occur. Experiment with different concentrations to find the optimal conditions.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica bed. Alternatively, for less soluble compounds, perform a dry loading by pre-adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for an this compound Derivative

Purification MethodTypical Recovery Range (%)Typical Purity Range (%)Key AdvantagesKey Disadvantages
Recrystallization 60-85>98High purity, scalable, cost-effectiveCan be time-consuming, requires appropriate solvent
Silica Gel Chromatography 50-8095-99Widely applicable, good for separating less polar impuritiesCan lead to product loss, potential for degradation on silica
Preparative HPLC 70-90>99Excellent for separating close-eluting impurities and isomersMore expensive, lower throughput, requires specialized equipment

Visualizations

Troubleshooting Workflow for Low Recovery in Column Chromatography

Low_Recovery_Workflow start Low Recovery from Column check_elution Did any product elute? start->check_elution strong_adsorption Strong Adsorption Suspected check_elution->strong_adsorption No/Very Little precipitation Precipitation on Column Suspected check_elution->precipitation Some eluted, but streak/tailing degradation Degradation on Silica Suspected check_elution->degradation Product seen on TLC before column, not after add_modifier Action: Add basic modifier (e.g., TEA) to eluent strong_adsorption->add_modifier end Improved Recovery add_modifier->end dry_load Action: Use dry loading technique precipitation->dry_load dry_load->end change_stationary_phase Action: Use neutral stationary phase (e.g., Alumina) degradation->change_stationary_phase change_stationary_phase->end

Caption: Troubleshooting workflow for low product recovery during column chromatography.

Decision Tree for Choosing a Purification Method

Purification_Decision_Tree start Crude Product is_solid Is the product a solid at room temperature? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->column_chromatography No separation_achieved Baseline Separation Achieved? column_chromatography->separation_achieved separation_achieved->pure_product Yes prep_hplc Consider Preparative HPLC separation_achieved->prep_hplc No prep_hplc->pure_product

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Overcoming Solubility Challenges of Isoxazolo[5,4-b]pyridin-3-ol in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Isoxazolo[5,4-b]pyridin-3-ol during bioassays.

Troubleshooting Guide

Issue: Precipitation Observed Upon Addition of this compound to Aqueous Buffer or Cell Culture Media

Question: My this compound, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

Answer:

This is a common challenge for compounds with low aqueous solubility. While organic solvents like DMSO can dissolve the compound at high concentrations in a stock solution, the subsequent dilution into an aqueous environment drastically changes the solvent polarity. If the final concentration of this compound exceeds its solubility limit in the final assay medium, it will precipitate out of solution. This can lead to inaccurate and unreliable results in your bioassay.

Here is a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Determine the Kinetic Solubility of Your Compound

Before attempting more complex solubilization strategies, it is crucial to determine the kinetic solubility of this compound in your specific assay buffer. This will give you a baseline understanding of the concentration at which precipitation occurs.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the highest concentration of this compound that remains in solution upon dilution from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring absorbance (turbidity)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In the 96-well plate, perform a serial dilution of your compound in DMSO. For example, create a 2-fold dilution series starting from your 10 mM stock.

  • In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Rapidly transfer a small volume of the DMSO-compound solutions to the corresponding wells of the aqueous buffer plate to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect your assay (typically ≤ 1%).

  • Include control wells with DMSO only (no compound).

  • Seal the plate and shake it for a predetermined time (e.g., 2 hours) at room temperature or your assay temperature.

  • Measure the absorbance (turbidity) of each well at a wavelength of 620 nm.

  • The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the DMSO-only control.

Step 2: Employ Formulation Strategies to Enhance Solubility

If the required concentration for your bioassay is higher than the determined kinetic solubility, you will need to employ formulation strategies to increase the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is influenced by several factors inherent to its chemical structure. The fused isoxazole and pyridine rings create a relatively rigid, planar system that can favor crystal lattice packing, making it difficult for solvent molecules to interact and dissolve the solid. The presence of both a hydroxyl group (-OH) and a pyridine nitrogen introduces polar and ionizable functionalities. The overall solubility will be a balance between the lipophilic nature of the bicyclic core and the hydrophilic contributions of the heteroatoms and the hydroxyl group. Key factors include:

  • pH of the medium: The pyridine nitrogen can be protonated at acidic pH, and the hydroxyl group can be deprotonated at basic pH, both of which can increase aqueous solubility.

  • Solvent polarity: this compound is expected to have better solubility in polar organic solvents compared to nonpolar ones.[1] Its solubility in aqueous solutions is likely to be limited.

  • Temperature: For many compounds, solubility increases with temperature.[1]

  • Presence of excipients: Co-solvents, surfactants, and complexing agents can significantly enhance solubility.

Q2: What are the recommended initial steps for preparing a stock solution of this compound?

A2: A well-prepared stock solution is the foundation for reliable experimental results. Follow these steps:

  • Choose an appropriate solvent: Start with a high-purity, anhydrous organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice due to its high dissolving power for a wide range of compounds.[2]

  • Determine the molecular weight: Accurately calculate the amount of compound needed based on its molecular weight to achieve the desired stock concentration (e.g., 10 mM).[2]

  • Weigh accurately: Use a calibrated analytical balance to weigh the compound.

  • Dissolve completely: Add the solvent to the weighed compound. Use vortexing and/or sonication to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particles.

  • Store properly: Store the stock solution in a tightly sealed container, protected from light and moisture, and at the recommended temperature (typically -20°C or -80°C) to maintain its stability.

Q3: Can I use pH modification to improve the solubility of this compound in my bioassay?

A3: Yes, pH modification can be an effective strategy.[3][4] The this compound structure contains a weakly basic pyridine nitrogen and a weakly acidic hydroxyl group.

  • Acidic pH: At a pH below the pKa of the pyridine nitrogen, the nitrogen will be protonated, forming a cationic species that is likely more water-soluble.

  • Basic pH: At a pH above the pKa of the hydroxyl group, the proton will be removed, forming an anionic phenolate-like species that should also have increased aqueous solubility.

Caution: Ensure that the adjusted pH is compatible with your bioassay system (e.g., cell viability, enzyme activity). The stability of the isoxazole ring itself can also be pH-dependent, with some isoxazoles being susceptible to ring-opening under strongly basic conditions.[5] It is advisable to perform stability studies at the intended pH.

Q4: What are co-solvents, and how can they help with the solubility of this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[6][7] They work by reducing the overall polarity of the solvent system.

Commonly used co-solvents in bioassays include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Important Considerations:

  • Toxicity: Co-solvents can be toxic to cells at higher concentrations.[8] It is essential to determine the maximum tolerable concentration of the chosen co-solvent in your specific cell line or assay system.

  • Assay Interference: Co-solvents can sometimes interfere with the assay readout. Always run appropriate vehicle controls containing the same concentration of the co-solvent as your experimental samples.

Q5: How can cyclodextrins be used to improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[10][11] This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[12]

Commonly used cyclodextrins in research include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

These modified cyclodextrins offer improved solubility and a better safety profile compared to native β-cyclodextrin.[3]

Experimental Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of this compound complexed with HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Sonicator

  • Shaker

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The optimal concentration may need to be determined empirically.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture for 15-30 minutes.

  • Place the mixture on a shaker at room temperature for 24-48 hours to allow the complexation to reach equilibrium.

  • After incubation, centrifuge the mixture at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will be your new, highly concentrated aqueous stock solution.

Data Presentation

When evaluating different solubilization methods, it is crucial to present the data in a clear and organized manner.

Table 1: Example of Kinetic Solubility Data for this compound

Compound Concentration (µM)Absorbance at 620 nm (Mean ± SD)Observation
1000.55 ± 0.04Precipitation
500.21 ± 0.02Precipitation
250.08 ± 0.01Precipitation
12.50.03 ± 0.005Clear
6.250.02 ± 0.004Clear
Vehicle Control (1% DMSO)0.02 ± 0.003Clear

In this example, the kinetic solubility would be determined to be approximately 12.5 µM.

Table 2: Example of Solubility Enhancement with Different Formulations

FormulationMaximum Soluble Concentration (µM)Fold Increase vs. Aqueous Buffer
Aqueous Buffer (pH 7.4)12.51.0
Aqueous Buffer + 1% Ethanol252.0
Aqueous Buffer + 1% PEG 400403.2
20% HP-β-CD in Aqueous Buffer50040.0

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G A Precipitation observed in bioassay B Determine Kinetic Solubility in Assay Medium A->B C Is solubility sufficient for desired concentration? B->C D Proceed with Assay C->D Yes E Explore Solubilization Strategies C->E No F pH Modification E->F G Co-solvents (e.g., Ethanol, PEG 400) E->G H Cyclodextrins (e.g., HP-β-CD) E->H I Validate Assay Compatibility (Toxicity, Interference) F->I G->I H->I J Select Optimal Formulation I->J K Re-run Assay with Solubilized Compound J->K

Caption: A logical workflow for diagnosing and resolving precipitation issues.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Before Complexation cluster_1 After Complexation Compound This compound (Poorly Soluble) Precipitate Precipitation Compound->Precipitate Exceeds solubility limit Water Aqueous Medium CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Compound2 This compound Compound2->CD

Caption: Encapsulation by cyclodextrin enhances aqueous solubility.

References

Stability of Isoxazolo[5,4-b]pyridin-3-ol in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Isoxazolo[5,4-b]pyridin-3-ol in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the isoxazole ring in this compound?

A1: The isoxazole ring is an aromatic heterocycle; however, it contains a relatively weak nitrogen-oxygen (N-O) bond. This bond makes the ring susceptible to cleavage under certain conditions, particularly in the presence of strong bases or reducing agents.[1] The stability of the fused pyridine ring is generally higher, but the overall stability of this compound is often dictated by the reactivity of the isoxazole moiety.

Q2: In which pH range is this compound most stable?

A2: Generally, N-heterocyclic compounds exhibit their greatest stability in the neutral to slightly acidic pH range.[2] For this compound, optimal stability is expected between pH 4 and 6. In strongly acidic or alkaline conditions, the compound is more prone to degradation.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway, especially under basic conditions, is the cleavage of the N-O bond in the isoxazole ring. This can lead to the formation of various open-chain intermediates. Other potential degradation pathways can be initiated by oxidation or photolysis, leading to a variety of degradation products.

Q4: Which solvents are recommended for the storage and handling of this compound?

A4: For short-term storage and experimental use, aprotic solvents such as acetonitrile, ethyl acetate, or dimethyl sulfoxide (DMSO) are generally recommended. If aqueous solutions are necessary, it is advisable to use buffered solutions in the pH 4-6 range and to prepare them fresh. Long-term storage should be in a solid, dry state at low temperatures (2-8°C).[3]

Q5: How can I monitor the stability of this compound in my samples?

A5: The most common and effective method for monitoring the stability and quantifying the degradation of this compound is by using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.[4] This technique allows for the separation of the parent compound from its degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of compound in basic aqueous solutions.

  • Possible Cause: The isoxazole ring is likely undergoing base-catalyzed hydrolysis, leading to ring cleavage.[1]

  • Troubleshooting Steps:

    • Lower the pH of the solution to a neutral or slightly acidic range (pH 4-6) using a suitable buffer (e.g., acetate or phosphate buffer).

    • If the experimental conditions permit, consider using an aprotic organic solvent instead of an aqueous one.

    • For reactions requiring basic conditions, use the mildest possible base and the lowest effective temperature. Monitor the reaction progress closely to minimize degradation.

Issue 2: Inconsistent analytical results (e.g., varying peak areas in HPLC).

  • Possible Cause: This could be due to the on-going degradation of the compound in the analytical sample solution.

  • Troubleshooting Steps:

    • Ensure that the solvent used for sample preparation is non-reactive and, if aqueous, is buffered to the optimal pH range.

    • Analyze samples as quickly as possible after preparation.

    • If delays are unavoidable, store prepared samples at a low temperature (e.g., 4°C) in a sealed vial, protected from light.

    • The workflow below can help diagnose stability issues during analysis.

Caption: Troubleshooting workflow for inconsistent analytical results.

Quantitative Stability Data (Representative)

The following tables provide representative data on the stability of this compound under various conditions. This data is intended to be illustrative of the expected trends.

Table 1: Stability in Different Solvents at Room Temperature (25°C) over 24 hours.

Solvent% Remaining Compound
Acetonitrile>99%
DMSO>99%
Methanol98%
Water (unbuffered, pH ~6.5)95%
Phosphate Buffer (pH 7.4)92%

Table 2: pH-Dependent Stability in Aqueous Buffers at 40°C over 48 hours.

pHBuffer System% Remaining Compound
2.0HCl/KCl85%
4.5Acetate98%
7.0Phosphate90%
9.0Borate65%
12.0NaOH/KCl<20%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[4][5]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers: Acetate, Phosphate, Borate

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

  • Photolytic Degradation: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

4. Sample Preparation for HPLC Analysis:

  • Before injection, neutralize the acidic and basic samples.

  • Dilute all samples to a final concentration of approximately 50 µg/mL with a 50:50 mixture of acetonitrile and water.

5. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation for each stress condition.

G A This compound B Deprotonation at 3-ol position A->B OH- C N-O Bond Cleavage B->C Ring Strain D Open-chain Intermediate C->D E Further Degradation Products D->E

References

Troubleshooting inconsistent results in Isoxazolo[5,4-b]pyridin-3-ol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioassays involving Isoxazolo[5,4-b]pyridin-3-ol and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses broad issues that can lead to inconsistent results across various bioassay formats.

Q1: Why am I observing high variability in my IC50 values between replicate experiments?

A: High variability in IC50 values is a common issue that can stem from several factors related to the compound's physicochemical properties or the assay conditions.

  • Potential Cause 1: Poor Compound Solubility. Heterocyclic compounds, including those with isoxazole moieties, can have limited aqueous solubility.[1] If your this compound derivative precipitates in the assay buffer, its effective concentration will be lower and more variable than intended, leading to inconsistent inhibition.[1]

  • Recommended Action: Perform a solubility assessment. Prepare a dilution series of the compound in your final assay buffer. After incubation under assay conditions (e.g., 2 hours at 37°C), centrifuge the samples and measure the supernatant concentration via HPLC or UV-Vis spectroscopy.[1] Always prepare high-concentration stock solutions in a suitable organic solvent like DMSO and ensure the final assay concentration of the solvent is low (<0.5%) and consistent across all wells.[1]

  • Potential Cause 2: Compound Instability. The isoxazole ring is generally stable, but the overall structure of your derivative could be susceptible to degradation in the specific buffer conditions or over the duration of your experiment. This degradation reduces the concentration of the active compound.

  • Recommended Action: Evaluate the compound's stability by incubating it in the assay buffer for the full experiment duration. Take aliquots at various time points (e.g., 0, 2, 4, 24 hours) and analyze them by HPLC to quantify the parent compound and identify any degradation products.[1] If degradation is observed, consider adjusting buffer pH, reducing incubation times, or adding stabilizing agents if compatible with the assay.

  • Potential Cause 3: Non-Specific Binding. The compound may adsorb to plasticware (e.g., microplates, pipette tips) or bind non-specifically to proteins in the assay, reducing its bioavailable concentration for the intended target.[1]

  • Recommended Action: Include a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01-0.05%) in your assay buffer to minimize non-specific binding. Consider using low-binding microplates.

Below is a troubleshooting workflow to diagnose the root cause of inconsistent results.

G cluster_start cluster_checks cluster_actions cluster_result start Inconsistent Results (e.g., Variable IC50) solubility Poor Solubility? start->solubility stability Compound Instability? start->stability binding Non-Specific Binding? start->binding interference Assay Interference? start->interference sol_action Action: Perform Solubility Assessment (HPLC/UV-Vis) solubility->sol_action stab_action Action: Run HPLC Stability Time-Course stability->stab_action bind_action Action: Add Detergent (e.g., Tween-20) / Use Low-Bind Plates binding->bind_action int_action Action: Run Controls (Compound Alone, No Target) interference->int_action end_node Optimized & Reproducible Assay sol_action->end_node stab_action->end_node bind_action->end_node int_action->end_node

Caption: Troubleshooting workflow for inconsistent bioassay results.

Troubleshooting Guide: Fluorescence Polarization (FP) Assays

FP assays are commonly used to study molecular interactions. However, they can be susceptible to interference from small molecules.

Q2: My FP signal is showing high background or unexpected changes. How can I fix this?

A: Interference in FP assays can arise from the intrinsic properties of your test compound or its behavior at high concentrations.[2]

  • Potential Cause 1: Compound Autofluorescence. Your this compound derivative may be fluorescent at the excitation and emission wavelengths of your assay's probe, leading to a high background signal.[2][3]

  • Recommended Action: Measure the fluorescence of your compound in the assay buffer without the fluorescent probe. Run a full spectral scan to determine its excitation and emission profile.[2] If there is an overlap, you may need to switch to a different fluorescent probe with red-shifted wavelengths to avoid the interference.[3] Always subtract the background fluorescence from wells containing only your compound from the experimental readings.[2]

  • Potential Cause 2: Light Scattering. At high concentrations, compounds can form aggregates that scatter light, leading to artificially high and erratic FP values.[2] This is often linked to poor solubility.

  • Recommended Action: Visually inspect the wells for precipitation. Re-evaluate the compound's solubility limit in the final assay buffer (see Q1). Test the compound in a buffer-only control (no probe, no target) to see if FP values increase at high concentrations. If so, limit your top concentration to below where scattering occurs.

  • Potential Cause 3: Signal Quenching. The test compound may absorb light at the excitation or emission wavelength of the fluorophore, a phenomenon known as the "inner filter effect," which reduces the total fluorescence intensity and can skew FP results.[3]

  • Recommended Action: Monitor the raw fluorescence intensity values in parallel with the FP readings. A significant drop in total intensity in the presence of your compound suggests quenching. If this occurs, you may need to lower the compound concentration or use a different assay technology.

Experimental Protocol: FP Assay Interference Check
  • Plate Setup: Prepare a 384-well black microplate. Dedicate columns for different controls.

  • Compound Titration: Prepare a serial dilution of your this compound derivative (e.g., 100 µM to 0.1 µM) in assay buffer.

  • Control Wells:

    • Buffer Blank: Assay buffer only.

    • Compound Background: Compound dilutions in assay buffer (no probe or target).

    • Probe Control: Fluorescent probe in assay buffer (no target or compound).

  • Measurement: Read the plate on an FP-capable plate reader. Measure both fluorescence polarization (mP) and total fluorescence intensity.

  • Analysis:

    • Compare the signal from "Compound Background" wells to the "Buffer Blank." A significant signal indicates compound autofluorescence.

    • Observe the total intensity readings. A concentration-dependent decrease in intensity suggests quenching.

    • High mP values in the "Compound Background" wells at high concentrations can indicate light scattering from aggregates.

Data Presentation: Interpreting FP Interference Data
ObservationPotential CauseRecommended Action
High intensity in compound-only wellsCompound AutofluorescenceSubtract background; switch to a red-shifted probe[3]
High mP at high [Cpd]; low intensityLight Scattering (Aggregates)Lower max compound concentration; check solubility[2]
Total intensity decreases with [Cpd]Signal QuenchingLower compound concentration; use orthogonal assay

Troubleshooting Guide: Kinase Assays

Many heterocyclic scaffolds, including the related thiazolo[5,4-b]pyridines, are developed as kinase inhibitors.[4][5] Inconsistent results in kinase assays can often be traced to ATP concentration or enzyme quality.

Q3: My compound shows weak or no inhibition in a kinase assay, even though I expect it to be active.

A: This could be due to assay conditions not being optimized for inhibitor screening, particularly if you are using a high concentration of ATP.

  • Potential Cause: High ATP Concentration. Most small molecule kinase inhibitors are ATP-competitive. If the ATP concentration in your assay is too high (well above the Kₘ), it will be very difficult for the inhibitor to compete, leading to artificially low potency (high IC50).

  • Recommended Action: Optimize the assay by using an ATP concentration that is at or near the Michaelis-Menten constant (Kₘ) for the specific kinase you are studying. This provides a better balance for detecting competitive inhibitors.

Experimental Protocol: Radiometric Kinase Assay

This protocol is adapted from standard methods used to evaluate kinase inhibitors.[5]

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • Kinase: Prepare a working solution of the purified kinase (e.g., c-KIT).

    • Substrate: Prepare a solution of the appropriate peptide or protein substrate.

    • ATP Mix: Prepare a solution of cold ATP mixed with [γ-³²P]ATP to achieve the desired specific activity at a concentration close to the Kₘ.

    • Test Compound: Prepare a serial dilution of this compound.

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase buffer, substrate, and test compound.

    • Add the kinase solution and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATP mix.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The positively charged membrane will bind the negatively charged peptide/protein substrate.

  • Washing: Wash the membranes extensively in an acid solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualization: Generic Kinase Signaling Pathway

The diagram below illustrates a simplified signaling cascade and the point of inhibition for an ATP-competitive kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A (Target) Receptor->Kinase1 Activation Ligand Growth Factor Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation ADP ADP Kinase1->ADP Substrate Substrate Protein Kinase2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor This compound Inhibitor->Kinase1 Inhibition ATP ATP ATP->Kinase1

Caption: Inhibition of a generic kinase signaling pathway.

References

Optimization of reaction conditions for Isoxazolo[5,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isoxazolo[5,4-b]pyridines.

Troubleshooting and Optimization

This section addresses common challenges encountered during the synthesis of Isoxazolo[5,4-b]pyridines, offering potential solutions and optimization strategies.

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Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Optimization Strategies Problem Identify Synthesis Issue (e.g., Low Yield, Impurities) Purity Purity of Starting Materials Problem->Purity Conditions Reaction Conditions (Solvent, Temp, Time) Problem->Conditions Catalyst Catalyst Choice & Activity Problem->Catalyst SideReactions Side Reactions/Isomer Formation Problem->SideReactions PurifySM Purify Starting Materials Purity->PurifySM ScreenConditions Screen Solvents & Optimize Temp/Time Conditions->ScreenConditions ScreenCatalysts Screen Different Catalysts/Loadings Catalyst->ScreenCatalysts ModifyProtocol Modify Protocol to Minimize Side Reactions SideReactions->ModifyProtocol Optimized Optimized PurifySM->Optimized Optimized Synthesis ScreenConditions->Optimized ScreenCatalysts->Optimized ModifyProtocol->Optimized

Caption: A workflow diagram for troubleshooting common issues in Isoxazolo[5,4-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in Isoxazolo[5,4-b]pyridine synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Impurities in your reactants, particularly in 5-aminoisoxazole derivatives, can significantly hinder the reaction. The stability of 3-methylisoxazol-5-amine can also be a factor, leading to insignificant conversion.[1]

    • Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics. While acetic acid can act as both a solvent and a catalyst in some reactions, other solvents like ethanol or even solvent-free conditions at elevated temperatures might be more effective for certain protocols.

    • Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.

    • Recommendation: A screening of different solvents is advisable. Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Selection and Loading: The type and amount of catalyst can dramatically impact the reaction outcome.

    • Recommendation: Screen different catalysts. While p-toluenesulfonic acid or iodine have been used, other catalysts like silver salts in combination with a phosphoric acid have been shown to be effective.[1] The catalyst loading should also be optimized.

Q2: I am observing the formation of multiple products, likely regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials. Here’s how you can address this:

  • Catalyst Control: The choice of catalyst can influence the regioselectivity of the reaction. For instance, in the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, different silver salts and a phosphoric acid as catalysts can be used to selectively construct isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates as the major isomers.[1][2]

  • Solvent and Additives: The regioselectivity of condensation reactions can sometimes be tuned by changing the solvent system and the use of acidic additives.

  • Reaction Temperature: Temperature can also play a role in favoring the formation of one regioisomer over another. Experimenting with a range of temperatures is recommended.

Q3: I am having difficulty purifying my Isoxazolo[5,4-b]pyridine product. What are the best practices for purification?

A3: Purification can be challenging due to the nature of the compound and potential byproducts.

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and the catalyst.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should provide good separation of your product from impurities on a TLC plate.

  • Recrystallization: For final purification of a solid product, recrystallization is often effective. Screen various solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of regioisomers, other side reactions can occur:

  • Dimerization of Starting Materials: Under certain conditions, starting materials might dimerize, leading to byproducts.

  • Decomposition: Some starting materials, like 3-methylisoxazol-5-amine, have limited stability, which can lead to decomposition and the formation of complex mixtures.[1]

  • Incomplete Cyclization: The final cyclization step to form the pyridine ring might be incomplete, resulting in acyclic intermediates as impurities.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of Isoxazolo[5,4-b]pyridine synthesis, based on data compiled from various studies.

Table 1: Comparison of Catalysts for Isoxazolo[5,4-b]pyridine Synthesis

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acidAromatic aldehydes, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, 5-amino-3-methylisoxazole----[1]
IodineAromatic aldehydes, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, 5-amino-3-methylisoxazole----[1]
Silver Salt 1 + Phosphoric Acid5-Aminoisoxazoles, β,γ-alkynyl-α-imino esters---Moderate to Good[1][2]
Silver Salt 2 + Phosphoric Acid5-Aminoisoxazoles, β,γ-alkynyl-α-imino esters---Moderate to Good[1][2]
Acetic AcidAryl glyoxal, 5-aminoisoxazoles, malononitrileAcetic AcidUltrasoundShortHigh[3]

Table 2: Influence of Reaction Methodology on Yield

MethodologyStarting MaterialsCatalystSolventYield (%)Reference
Microwave-AssistedAromatic aldehydes, tetronic acid, 3-methylisoxazol-5-amineNoneWater67-90[2][4]
Microwave-AssistedAromatic aldehydes, indan-1,3-dione, 3-methylisoxazol-5-amineNoneWater67-90[1][4]
Ultrasound IrradiationAryl glyoxal, 5-aminoisoxazoles, malononitrileAcetic AcidAcetic AcidHigh[3]
Conventional Heating3-aminoisoxazolo[5,4-b]pyridine, arylsulfonyl chloridesPyridineTetrahydrofuran-[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines in Water [2][4][6]

This protocol describes an environmentally friendly, one-pot synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines.

dot

Microwave_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation cluster_purification Purification Reactants Combine: - Aromatic Aldehyde (1 mmol) - 3-Methylisoxazol-5-amine (1 mmol) - Active Methylene Compound (1 mmol) - Water (5 mL) Microwave Irradiate in Microwave Reactor (e.g., 100-150 °C, 15-30 min) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize from a Suitable Solvent (e.g., Ethanol) Drying->Recrystallization

Caption: A workflow for the microwave-assisted synthesis of Isoxazolo[5,4-b]pyridines.

Materials:

  • Aromatic aldehyde (1 mmol)

  • 3-Methylisoxazol-5-amine (1 mmol)

  • Active methylene compound (e.g., tetronic acid or indan-1,3-dione) (1 mmol)

  • Water (5 mL)

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde, 3-methylisoxazol-5-amine, the active methylene compound, and water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, further purify the product by recrystallization from a suitable solvent like ethanol.

Protocol 2: Purification of Isoxazolo[5,4-b]pyridines by Column Chromatography

This protocol outlines a general procedure for the purification of Isoxazolo[5,4-b]pyridines using silica gel column chromatography.

dot

Purification_Workflow cluster_prep Preparation cluster_elution Elution and Collection cluster_analysis Analysis and Isolation TLC 1. Determine Eluent System using TLC ColumnPacking 2. Pack Silica Gel Column with Non-Polar Solvent TLC->ColumnPacking SamplePrep 3. Dissolve Crude Product in Minimal Solvent ColumnPacking->SamplePrep Loading 4. Load Sample onto the Column SamplePrep->Loading Elute 5. Elute with Solvent Gradient (Increasing Polarity) Loading->Elute Collect 6. Collect Fractions Elute->Collect MonitorTLC 7. Monitor Fractions by TLC Collect->MonitorTLC Combine 8. Combine Pure Fractions MonitorTLC->Combine Evaporate 9. Evaporate Solvent to Obtain Pure Product Combine->Evaporate

Caption: A general workflow for the purification of Isoxazolo[5,4-b]pyridines via column chromatography.

Materials:

  • Crude Isoxazolo[5,4-b]pyridine product

  • Silica gel (for column chromatography)

  • A series of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane)

  • TLC plates

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine a suitable solvent system. The ideal eluent will move the desired product to an Rf value of approximately 0.3-0.5 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Carefully pour the slurry into the column and allow it to pack evenly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and then carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Isoxazolo[5,4-b]pyridine.

References

Technical Support Center: Minimizing Byproduct Formation in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in your multi-component reactions (MCRs) and improve overall reaction outcomes.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Desired Product with Significant Byproduct Formation

Initial Observation: The crude reaction mixture shows a low yield of the target molecule and one or more significant, unidentified spots on the Thin-Layer Chromatography (TLC) plate.

Troubleshooting Workflow:

G A Low Yield & Byproduct Formation Observed B Step 1: Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Identify Components: Unreacted Starting Materials, Known Byproducts, Unknown Byproducts B->C D Scenario A: Excess Starting Materials Remain C->D Identify E Scenario B: Presence of Known Side-Products (e.g., Passerini product in Ugi reaction) C->E Identify F Scenario C: Formation of Unexpected Byproducts C->F Identify G Action A: Optimize Reaction Stoichiometry & Addition Order D->G H Action B: Adjust Solvent Polarity & Temperature E->H I Action C: Verify Reagent Purity & Screen Catalysts F->I J Re-run Reaction & Analyze G->J H->J I->J K Problem Resolved? J->K L Consult Further Literature or Technical Support K->L No G A Difficult Purification Due to Similar Polarity B Step 1: Re-evaluate Reaction Conditions to Minimize Byproduct A->B C Step 2: Explore Alternative Purification Techniques A->C D Action A: Crystallization/Recrystallization C->D E Action B: Preparative HPLC C->E F Action C: Solid-Phase Extraction (SPE) C->F G Action D: Distillation (for volatile compounds) C->G H Select and Perform Appropriate Technique D->H E->H F->H G->H I Assess Purity of Isolated Product H->I J Purity Acceptable? I->J K Consider Derivatization for Easier Separation J->K No

Technical Support Center: Enhancing the Bioavailability of Isoxazolo[5,4-b]pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the bioavailability of Isoxazolo[5,4-b]pyridin-3-ol derivatives. Poor aqueous solubility and/or low permeability are common hurdles for heterocyclic compounds, and this guide provides troubleshooting strategies and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity but poor efficacy in vivo. What could be the primary reason?

A1: A significant discrepancy between in vitro and in vivo results often points to poor bioavailability. This can be due to low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism. For many heterocyclic compounds, including pyridine derivatives, low solubility is a primary obstacle.[1][2][3][4] It is crucial to first characterize the physicochemical properties of your specific derivative to identify the root cause.

Q2: How can I determine if my compound's bioavailability is limited by solubility or permeability?

A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework to categorize drugs based on their solubility and permeability.[5][6] You can classify your compound by determining its aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) and its permeability, often assessed using in vitro models like the Caco-2 cell permeability assay.[7] This classification will guide the selection of the most appropriate bioavailability enhancement strategy.[5]

Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound derivatives?

A3: Several formulation strategies can be employed, broadly categorized as:

  • Physical Modifications: These approaches aim to increase the surface area of the drug and/or its dissolution rate. Common techniques include:

    • Particle Size Reduction (Nanosuspensions): Creating nanoparticles of the drug dramatically increases the surface area, leading to faster dissolution.[8][9][10][11]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance wettability and dissolution.[12][13][14][15][16] This is a widely used and successful technique for poorly soluble drugs.[14]

  • Chemical Modifications:

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[17][18][19][20]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[21]

Q4: Are there any specific challenges I should anticipate when working with pyridine-containing compounds?

A4: Pyridine derivatives can sometimes present formulation challenges such as chemical instability, potential for interactions with excipients, and specific pH-dependent solubility profiles.[2][4] It is essential to conduct thorough pre-formulation studies to understand the degradation pathways and compatibility of your compound with common pharmaceutical excipients.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to enhance the bioavailability of this compound derivatives.

Problem Potential Cause Troubleshooting Steps
Low drug loading in solid dispersion Poor miscibility between the drug and the polymer carrier.- Screen a variety of polymers with different polarities and hydrogen bonding capacities. - Use a combination of solvents to improve the co-solubility of the drug and polymer during preparation. - Consider using a surfactant in the formulation to improve miscibility.
Nanosuspension shows particle aggregation over time Insufficient stabilization.- Optimize the concentration of the stabilizer (surfactant or polymer). - Use a combination of stabilizers for steric and electrostatic stabilization. - Evaluate the effect of pH and ionic strength of the dispersion medium on particle stability.
Inconsistent drug release from cyclodextrin complexes Incomplete or variable complexation efficiency.- Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying).[17][18][20] - Vary the drug-to-cyclodextrin molar ratio to find the optimal stoichiometry. - Characterize the complex using techniques like DSC, XRD, and NMR to confirm inclusion.[18]
High variability in in vivo pharmacokinetic data - Formulation instability in the GI tract. - Food effects. - Inherent biological variability in animal models.- Assess the stability of your formulation in simulated gastric and intestinal fluids. - Conduct pharmacokinetic studies in both fasted and fed states to evaluate food effects.[22][23] - Increase the number of animals per group to improve statistical power.
No significant improvement in bioavailability despite enhanced dissolution Permeability-limited absorption (BCS Class IV characteristics).- Investigate the potential for P-glycoprotein (P-gp) efflux using in vitro models. - Explore the use of permeation enhancers (use with caution and thorough safety evaluation). - Consider prodrug approaches to transiently increase lipophilicity and membrane transport.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the bioavailability of this compound derivatives.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of an this compound derivative to enhance its dissolution rate.

Materials:

  • This compound derivative (API)

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Methodology:

  • Dissolution: Accurately weigh the API and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue the process until a thin, solid film is formed on the inner wall of the flask.

  • Drying: Scrape the solid film from the flask. Further dry the material in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure uniformity.

  • Characterization: Characterize the prepared solid dispersion for drug content, morphology (SEM), physical state (XRD, DSC), and in vitro dissolution.

Protocol 2: In Vitro Dissolution Testing of Solid Dispersions

Objective: To evaluate the dissolution rate of the prepared solid dispersion compared to the pure API.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., 900 mL of pH 1.2, 4.5, or 6.8 buffer)

  • Prepared solid dispersion equivalent to a specific dose of the API

  • Pure API powder

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis spectrophotometer or HPLC system for analysis

Methodology:

  • Apparatus Setup: Set up the dissolution apparatus with the specified medium, temperature (37 ± 0.5 °C), and paddle speed (e.g., 50 or 75 RPM).

  • Sample Introduction: Add a precisely weighed amount of the solid dispersion or pure API to each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method (UV-Vis or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles (cumulative % drug released vs. time).

Protocol 3: Preparation of a Nanosuspension by the Antisolvent Precipitation Method

Objective: To produce a nanosuspension of an this compound derivative to increase its surface area and dissolution velocity.

Materials:

  • This compound derivative (API)

  • Solvent in which the API is soluble (e.g., methanol, ethanol)

  • Antisolvent in which the API is poorly soluble (e.g., water)

  • Stabilizer (e.g., Poloxamer 188, HPMC, lecithin)

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

Methodology:

  • Organic Phase Preparation: Dissolve the API in the chosen organic solvent to create the "solvent phase."

  • Aqueous Phase Preparation: Dissolve the stabilizer in the antisolvent (water) to create the "antisolvent phase."

  • Precipitation: While vigorously stirring the antisolvent phase, inject the solvent phase into it using a syringe at a constant rate. The rapid change in solvent polarity will cause the API to precipitate as nanoparticles.

  • Homogenization: Immediately subject the resulting suspension to high-speed homogenization or sonication for a specific duration to further reduce the particle size and prevent aggregation.

  • Solvent Removal (Optional): If necessary, the organic solvent can be removed by stirring the nanosuspension at room temperature for several hours or by using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical this compound Derivative

PropertyValueMethodSignificance
Molecular Weight250.2 g/mol CalculatedInfluences diffusion and permeability.
pKa4.8 (basic), 8.5 (acidic)Potentiometric titrationDetermines the ionization state and solubility at different physiological pH values.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLShake-flask methodIndicates poor solubility, likely leading to dissolution rate-limited absorption.
Log P3.5HPLC MethodSuggests high lipophilicity, which can favor membrane permeability but contribute to poor aqueous solubility.
Permeability (Papp)High (>10 x 10⁻⁶ cm/s)Caco-2 AssayHigh permeability suggests the compound is likely a BCS Class II candidate.

Table 2: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyAPI Loading (%)Particle/Droplet SizeIn Vitro Dissolution (at 30 min)In Vivo Bioavailability (Relative to Suspension)
Micronized Suspension 505-10 µm15%1.0 (Reference)
Nanosuspension 20200-400 nm65%2.5-fold increase
Solid Dispersion (1:4 API:Polymer) 20N/A85%4.0-fold increase
Cyclodextrin Complex (1:1 Molar) 15N/A75%3.2-fold increase

Note: The data in these tables are hypothetical and for illustrative purposes. Actual values must be determined experimentally for each specific derivative.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation p1 Characterize API (Solubility, Permeability, pKa, LogP) p2 BCS Classification p1->p2 Data Input f1 Select Enhancement Strategy (e.g., Solid Dispersion) p2->f1 Guides Strategy f2 Prepare Formulations (e.g., Solvent Evaporation) f1->f2 f3 Characterize Formulation (Physical State, Drug Content) f2->f3 e1 In Vitro Dissolution Testing f3->e1 Test Formulation e2 In Vivo Pharmacokinetic Study e1->e2 Lead Formulation

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

troubleshooting_workflow start Poor In Vivo Efficacy q1 Is Bioavailability Low? start->q1 q2 Solubility or Permeability Limited? q1->q2 Yes other_issues Investigate Other Factors: - Target Engagement - Metabolism - Toxicity q1->other_issues No a1_yes Yes a1_no No sol_strat Implement Solubility Enhancement Strategy: - Solid Dispersion - Nanosuspension - Cyclodextrin Complex q2->sol_strat Solubility perm_strat Consider Permeability Enhancement: - Permeation Enhancers - Prodrug Approach q2->perm_strat Permeability a2_sol Solubility a2_perm Permeability

Caption: A logical troubleshooting workflow for addressing poor in vivo efficacy.

signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome solid_disp Solid Dispersion inc_diss Increased Dissolution Rate solid_disp->inc_diss nanosus Nanosuspension inc_sa Increased Surface Area nanosus->inc_sa cyclo Cyclodextrin Complex inc_sol Increased Solubility cyclo->inc_sol bioavail Enhanced Bioavailability inc_diss->bioavail inc_sol->bioavail inc_sa->inc_diss

Caption: Relationship between formulation strategies and the mechanism of bioavailability enhancement.

References

Addressing off-target effects of Isoxazolo[5,4-b]pyridin-3-ol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isoxazolo[5,4-b]pyridin-3-ol and related compounds in cellular assays. Due to the limited publicly available data on this specific molecule, this guide focuses on the broader class of isoxazolopyridine derivatives, which are frequently investigated as kinase inhibitors and anticancer agents.[1][2][3] Off-target effects are a known challenge with kinase inhibitors, and this resource aims to help researchers identify and mitigate these effects in their experiments.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations expected to be selective for our target. Is this due to off-target effects?

A1: It is possible that the observed cytotoxicity is a result of off-target effects. Isoxazolopyridine derivatives have been shown to possess broad anticancer and cytotoxic activities.[7][8] To investigate this, we recommend the following:

  • Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. This will help you define a therapeutic window for your on-target experiments.

  • Use a less sensitive cell line: If possible, test the compound in a cell line that does not express the intended target. Significant cytotoxicity in this line would strongly suggest off-target effects.

  • Assess apoptosis and necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death. This can provide clues about the pathways being affected.

Q2: Our experimental results are inconsistent across different batches of the compound or between experiments. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure the compound is properly stored and handled. Degradation of the compound can lead to variable activity. It is advisable to check the stability of the compound in your specific cell culture media and incubation conditions.[9]

  • Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. Always include a vehicle-only control and keep the final solvent concentration consistent and as low as possible (typically ≤ 0.1%).[9]

  • Cell Passage Number: The characteristics of cultured cells can change with increasing passage number.[10] It is crucial to use cells within a consistent and low passage number range for all experiments.

Q3: How can we distinguish between on-target and off-target effects in our cellular assays?

A3: Distinguishing between on-target and off-target effects is a critical step in validating your results. Here are some strategies:

  • Use a structurally related inactive control: If available, a molecule with a similar structure that does not bind to the intended target can be a powerful tool. An absence of the observed phenotype with the inactive control strengthens the case for an on-target effect.[9]

  • Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect is diminished or absent in these cells, it is likely an on-target effect.

  • Rescue experiments: If the target of your compound is an enzyme, you can try to rescue the phenotype by introducing a downstream product of the enzymatic reaction.

  • Kinase Profiling: Since many isoxazolopyridine derivatives target kinases, performing a broad kinase panel screen can identify potential off-target kinases.[5]

Troubleshooting Guides

Problem 1: Unexpected Phenotypes Unrelated to the Known Target Function

Possible Cause: The compound is hitting one or more off-target proteins, leading to unintended biological consequences.[5]

Troubleshooting Workflow:

G A Observe Unexpected Phenotype B Review Literature for Known Off-Targets of Structurally Similar Compounds A->B C Perform Broad Kinase Selectivity Screen B->C D Analyze Data to Identify Potential Off-Target Kinases C->D E Validate Off-Target Interaction in Cells (e.g., Western Blot for Pathway Modulation) D->E F Use a More Selective Compound or Lower Concentration E->F G Confirm On-Target Effect with Orthogonal Method (e.g., siRNA) E->G

Caption: Workflow for investigating unexpected cellular phenotypes.

Detailed Steps:

  • Literature Review: Search for publications on compounds with a similar chemical scaffold to identify known off-target interactions.

  • Kinase Selectivity Profiling: Submit the compound to a commercial service for screening against a large panel of kinases. This provides a quantitative measure of its activity against a wide range of potential off-targets.[5]

  • Data Analysis: Analyze the kinase profiling data to identify kinases that are inhibited at concentrations relevant to your cellular assays.

  • Cellular Validation: Once potential off-targets are identified, validate their engagement in your cellular system. For example, if an off-target kinase is part of a known signaling pathway, you can use western blotting to check for changes in the phosphorylation of its downstream substrates.

  • Refine Experimental Conditions: If significant off-target effects are confirmed, consider using a lower, more selective concentration of the compound or sourcing a more specific inhibitor for your target.

  • Orthogonal Validation: Independently validate the on-target effect using a non-pharmacological method like RNA interference to ensure the original phenotype is genuinely linked to the intended target.

Problem 2: Discrepancy Between Biochemical and Cellular Potency

Possible Cause: The compound may have poor cell permeability, be actively transported out of the cell, or be rapidly metabolized.

Troubleshooting Workflow:

G A Observe High IC50 in Cellular Assay vs. Biochemical Assay B Assess Cell Permeability (e.g., PAMPA Assay) A->B C Investigate Efflux Pump Activity (e.g., use of efflux pump inhibitors) A->C D Evaluate Compound Stability in Cell Culture Medium (e.g., LC-MS analysis over time) A->D E Consider Prodrug Strategy or Structural Modification to Improve Cellular Uptake B->E C->E D->E G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Upstream Activator B Target Kinase A->B Activates C Downstream Substrate B->C Phosphorylates D Cellular Response 1 C->D E Off-Target Kinase F Downstream Substrate 2 E->F Phosphorylates G Cellular Response 2 (Unexpected Phenotype) F->G Inhibitor This compound Inhibitor->B Inhibits (On-Target) Inhibitor->E Inhibits (Off-Target)

References

Validation & Comparative

A Comparative Analysis of Isoxazolo[5,4-b]pyridin-3-ol Analogs and Cisplatin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of breast cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced side effects is paramount. This guide provides a comparative analysis of the cytotoxic effects of isoxazolo[5,4-b]pyridin-3-ol analogs and the established chemotherapeutic agent, cisplatin, on various breast cancer cell lines. Due to the limited publicly available data on this compound, this guide will focus on closely related isoxazole and isoxazolopyridine derivatives as surrogates to provide a valuable comparative perspective against cisplatin.

Executive Summary

Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through DNA damage, leading to apoptosis. However, its clinical utility is often hampered by significant side effects and the development of resistance. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anticancer properties. This guide synthesizes available data to compare the in vitro performance of these two classes of compounds in breast cancer models, focusing on cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for various isoxazole derivatives and cisplatin across different breast cancer cell lines. It is important to note that IC50 values for cisplatin can show significant variability across studies.

Compound/DerivativeCell LineIC50 (µM)Reference
Isoxazole Derivatives
5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-71.91[1]
Pyrazolo[4,3-c]hexahydropyridine derivative (Compound 31)MDA-MB-2314.2[2]
Pyrazolo[4,3-c]hexahydropyridine derivative (Compound 31)MCF-72.4[2]
Styrylimidazo[1,2-a]pyridine derivative (Compound 30a)MDA-MB-23112.12 ± 0.54[2]
Styrylimidazo[1,2-a]pyridine derivative (Compound 30a)MCF-79.59 ± 0.7[2]
Styrylimidazo[1,2-a]pyridine derivative (Compound 30a)T-47D10.10 ± 0.4[2]
Isoxazolidine derivative (Compound 2f)MCF-79.7 ± 1.3[3]
Isoxazolidine derivative (Compound 2g)MCF-717.7 ± 1[4]
Cisplatin
CisplatinMCF-7~5-20 (variable)[5]
CisplatinT47D~10-30 (variable)
CisplatinMDA-MB-231~5-25 (variable)

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Both isoxazole derivatives and cisplatin have been shown to induce cancer cell death through apoptosis and to interfere with the normal progression of the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.

Isoxazole Derivatives:

  • Treatment of MCF-7 cells with the isoxazole derivative TTI-6 led to a significant increase in the apoptotic cell population, reaching 50.0 ± 1.3% compared to the control at 2.1 ± 0.9%.[1]

  • Certain 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated potent pro-apoptotic effects in various cancer cell lines.[6][7]

Cisplatin:

  • Cisplatin is well-documented to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, often triggered by DNA damage.

Cell Cycle Arrest

Disruption of the cell cycle is another critical mechanism for inhibiting cancer cell proliferation.

Isoxazole Derivatives:

  • A novel imidazopyridine derivative, C188, was found to arrest MCF7 and T47-D breast cancer cells in the G1 phase of the cell cycle.[8]

  • The isoxazole derivative TTI-6 was also observed to affect the cell cycle progression in MCF-7 cells.[1]

  • Isoxazolidine derivatives have been shown to induce cell cycle arrest at different phases (G1, S, or G2/M) depending on the specific compound and cell line.[3]

Cisplatin:

  • Cisplatin-induced DNA damage typically leads to cell cycle arrest at the G1/S or G2/M checkpoints, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Signaling Pathways

The anticancer effects of these compounds are mediated by their modulation of various intracellular signaling pathways.

This compound Analogs

Isoxazole_Signaling cluster_Wnt Wnt/β-catenin Pathway cluster_STAT3 STAT3 Pathway C188 Imidazopyridine Derivative (C188) Wnt Wnt Signaling C188->Wnt Inhibits BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Activates Transcription CellCycleArrest G1 Phase Arrest CyclinD1->CellCycleArrest Promotes G1/S Transition (Inhibited) ZSW Isoxazoloquinone Derivative (ZSW) STAT3 STAT3 ZSW->STAT3 Inhibits Proliferation Cell Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits

Caption: Signaling pathways targeted by isoxazole derivatives.

Some isoxazole derivatives have been shown to target key oncogenic pathways:

  • Wnt/β-catenin Pathway: The imidazopyridine derivative C188 has been reported to inhibit the Wnt/β-catenin signaling pathway, leading to decreased levels of β-catenin and its downstream target, Cyclin D1. This results in G1 phase cell cycle arrest.[8]

  • STAT3 Pathway: The isoxazoloquinone derivative ZSW has been found to target the STAT3 signaling pathway, which is crucial for the proliferation and survival of triple-negative breast cancer cells.[9][10][11]

Cisplatin

Cisplatin_Signaling cluster_DNA_Damage DNA Damage Response Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Crosslinks DNA_Adducts Cisplatin-DNA Adducts DNA->DNA_Adducts ATR_ATM ATR/ATM Kinases DNA_Adducts->ATR_ATM Activates p53 p53 ATR_ATM->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MTT_Workflow start Seed breast cancer cells in 96-well plates treatment Treat with varying concentrations of test compound or cisplatin start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubation2 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubation2 solubilize Add solubilizing agent (e.g., DMSO) incubation2->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure calculate Calculate IC50 values measure->calculate

References

A Comparative Analysis of Isoxazolo[5,4-b]pyridine Analogs and Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Publicly available research on the specific kinase inhibitory activity of Isoxazolo[5,4-b]pyridin-3-ol is limited. To fulfill the comparative intent of this guide, we will utilize data for a closely related isoxazolopyridine derivative as a representative of this chemical scaffold. This approach allows for a meaningful comparison with established kinase inhibitors and provides a framework for evaluating novel compounds of this class.

This guide presents a comparative study of a representative compound from the isoxazolopyridine family against the well-established multi-kinase inhibitors, Dasatinib and Imatinib. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity (IC50) of a representative isoxazolo[5,4-b]pyridine analog against selected kinases, alongside the activities of Dasatinib and Imatinib for comparison. Lower IC50 values indicate greater potency.

Kinase InhibitorTarget Kinase(s)IC50 (nM)
Representative Isoxazolo[5,4-b]pyridine Analog Pim-12.5[1]
Pim-243.5[1]
Dasatinib Bcr-Abl<1
Src family kinases (Src, Lck, Yes, Fyn)0.2-1.1
c-Kit1-5
PDGFRβ28
Imatinib Bcr-Abl25-100
c-Kit100-200
PDGFRα/β100-500

Note: The data for the representative isoxazolo[5,4-b]pyridine analog is for a highly potent derivative identified in the literature. The IC50 values for Dasatinib and Imatinib are averaged from multiple sources and may vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified receptor tyrosine kinase (RTK) signaling pathway often targeted by kinase inhibitors, a typical experimental workflow for screening kinase inhibitors, and a logical comparison of the inhibitor types.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates STAT STAT RTK->STAT Activates Ligand Ligand Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF STAT->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

G cluster_workflow Kinase Inhibitor Screening Workflow Compound_Library Compound Library (incl. Isoxazolopyridines) Kinase_Assay In Vitro Kinase Assay (Determine IC50) Compound_Library->Kinase_Assay Cell_Viability Cell-Based Assay (e.g., MTT Assay) Kinase_Assay->Cell_Viability Active Compounds Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Potent Compounds Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound Validated Hits

Caption: Experimental Workflow for Kinase Inhibitor Screening.

G cluster_comparison Logical Comparison of Kinase Inhibitors Inhibitor_Class Kinase Inhibitors Isoxazolopyridine Isoxazolo[5,4-b]pyridine Analog (e.g., Pim Kinase Inhibitor) Inhibitor_Class->Isoxazolopyridine Represents a class of Dasatinib Dasatinib (Multi-Kinase Inhibitor) Inhibitor_Class->Dasatinib Is an example of Imatinib Imatinib (Multi-Kinase Inhibitor) Inhibitor_Class->Imatinib Is an example of

References

Validating Isoxazolo[5,4-b]pyridin-3-ol Derivatives as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine scaffold has emerged as a promising framework in the quest for novel therapeutic agents. While direct validation of Isoxazolo[5,4-b]pyridin-3-ol as a therapeutic target is still in its nascent stages, several of its derivatives have demonstrated significant biological activity, particularly in the realm of oncology. This guide provides a comparative analysis of key Isoxazolo[5,4-b]pyridine derivatives with available preclinical data, offering insights into their potential as therapeutic targets and stacking them against established treatment modalities.

Antiproliferative Activity of Isoxazolo[5,4-b]pyridine Analogs

Several studies have highlighted the cytotoxic potential of 3-substituted aminoisoxazolo[5,4-b]pyridines. Notably, compounds 3-chloroacetylaminoisoxazolo[5,4-b]pyridine (Compound V) and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine (Compound VI) have exhibited significant antiproliferative effects across a panel of eight human and mouse tumor cell lines. Their inhibitory dose 50% (ID50) values were found to be less than 4 µg/mL, meeting the international criteria for synthetic agents with cytotoxic activity.[1]

Another set of derivatives, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (Compound 2) and its 4-methyl analog (Compound 5) , have shown inhibitory activity against the MCF7 breast cancer cell line, with IC50 values of 152.56 µg/mL and 161.08 µg/mL, respectively.[2]

The following table summarizes the in vitro antiproliferative activity of these representative Isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines.

Compound/DrugCancer TypeCell LineActivity (IC50/ID50)
Compound V Various8 cell lines< 4 µg/mL (ID50)
Compound VI Various8 cell lines< 4 µg/mL (ID50)
Compound 2 Breast CancerMCF7152.56 µg/mL (IC50)
Compound 5 Breast CancerMCF7161.08 µg/mL (IC50)
5-Fluorouracil Colorectal CancerHT-29Standard Treatment
Oxaliplatin Colorectal CancerLoVoStandard Treatment
Cisplatin Lung CancerA549Standard Treatment
Paclitaxel Lung CancerA549Standard Treatment

Experimental Protocols

A generalized protocol for assessing the in vitro antiproliferative activity of novel compounds is outlined below. This protocol is based on standard methodologies such as the Sulforhodamine B (SRB) or MTT assays.

Cell Culture:

  • Human cancer cell lines (e.g., MCF7, A549, HT-29, LoVo) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (SRB Assay):

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (e.g., Isoxazolo[5,4-b]pyridine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50/ID50 values are determined.

Signaling Pathways and Experimental Workflows

While the precise mechanisms of action for these specific Isoxazolo[5,4-b]pyridine derivatives are not yet fully elucidated, their structural similarity to known kinase inhibitors suggests a potential role in modulating key signaling pathways involved in cancer cell proliferation and survival.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_comparison Comparative Analysis cluster_mechanistic Mechanistic Studies Compound_Synthesis Compound Synthesis (Isoxazolo[5,4-b]pyridine derivatives) Antiproliferation_Assay Antiproliferation Assay (e.g., SRB, MTT) Compound_Synthesis->Antiproliferation_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Antiproliferation_Assay IC50_Determination IC50/ID50 Determination Antiproliferation_Assay->IC50_Determination Data_Comparison Data Comparison (IC50/ID50 values) IC50_Determination->Data_Comparison Kinase_Assay Kinase Inhibition Assay IC50_Determination->Kinase_Assay Standard_Agents Standard Chemotherapeutic Agents Standard_Agents->Data_Comparison Pathway_Analysis Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis

Caption: A generalized workflow for the validation of Isoxazolo[5,4-b]pyridine derivatives.

Further investigations, such as kinase inhibition assays and western blot analysis of key signaling proteins (e.g., AKT, ERK, STAT3), are necessary to pinpoint the specific molecular targets and unravel the underlying mechanisms of action of these promising compounds.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT RTK->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Isoxazolo Isoxazolo[5,4-b]pyridine Derivative Isoxazolo->RTK Potential Inhibition Isoxazolo->PI3K Potential Inhibition Isoxazolo->RAF Potential Inhibition Isoxazolo->STAT Potential Inhibition

Caption: Putative signaling pathways targeted by Isoxazolo[5,4-b]pyridine derivatives.

Comparison with Standard Therapies

The identified active Isoxazolo[5,4-b]pyridine derivatives provide a starting point for lead optimization. While their potency in the initial screens is in the micromolar to high nanomolar range, further medicinal chemistry efforts could enhance their efficacy. For context, standard chemotherapeutic agents like 5-Fluorouracil, Oxaliplatin, and Paclitaxel are used in the clinical management of colorectal, and lung cancers, respectively.[3][4][5][6][7][8][9][10] These established drugs have well-understood mechanisms of action and known efficacy and toxicity profiles. The development of novel agents like the isoxazolo[5,4-b]pyridine series is driven by the need to overcome drug resistance and improve therapeutic outcomes.

Conclusion and Future Directions

The preliminary data on 3-substituted aminoisoxazolo[5,4-b]pyridine derivatives suggest that this scaffold holds potential for the development of novel anticancer agents. The observed cytotoxic and antiproliferative activities warrant further investigation into their mechanism of action, target identification, and in vivo efficacy. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the lead compounds.

  • Target deconvolution: To identify the specific molecular targets responsible for the observed biological effects.

  • In vivo studies: To evaluate the efficacy and safety of the most promising derivatives in preclinical animal models of cancer.

  • Comparative studies: To benchmark the performance of optimized derivatives against standard-of-care therapies in relevant cancer models.

By systematically addressing these research questions, the therapeutic potential of the Isoxazolo[5,4-b]pyridine class of compounds can be thoroughly validated, paving the way for the development of new and effective cancer treatments.

References

A Head-to-Head Comparison of Isoxazolo[5,4-b]pyridine Isomers and Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various Isoxazolo[5,4-b]pyridine isomers and related heterocyclic compounds. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant signaling pathways and workflows to facilitate informed decision-making in drug discovery and development.

The isoxazolopyridine scaffold is a privileged structure in medicinal chemistry, with different isomers demonstrating a wide range of biological activities. This guide focuses on a head-to-head comparison of the antitumor, antibacterial, and anti-inflammatory activities of Isoxazolo[5,4-b]pyridine derivatives and structurally related analogs such as thiazolo[4,5-b]pyridines and imidazo[4,5-b]pyridines.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of different Isoxazolo[5,4-b]pyridine isomers and their analogs.

Table 1: Antitumor Activity of Isoxazolo[5,4-b]pyridine Derivatives
CompoundCell LineAssayActivity (IC50/GI50)Reference
3-chloroacetylaminoisoxazolo[5,4-b]pyridineHuman and mouse tumor cell linesNot SpecifiedActive at ~4 µg/ml[1]
3-(2-bromo-propionylaminoisoxazolo[5,4-b]pyridineHuman and mouse tumor cell linesNot SpecifiedActive at ~4 µg/ml[1]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideBreast carcinoma (MCF7)Not Specified152.56 µg/mL[2][3]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideBreast carcinoma (MCF7)Not Specified161.08 µg/mL[2][3]
Isothiazolo[5,4-b]pyridine derivatives (with 2-hydroxypropylene spacer)Human tumor cell linesNot Specified~20 mM/L[4]
Table 2: Antibacterial Activity of Isoxazolo[5,4-b]pyridine and Oxazolo[4,5-b]pyridine Derivatives
CompoundBacterial StrainActivity (MIC)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa47 µg/mL[2]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamidePseudomonas aeruginosa44 µg/mL[2]
Oxazolo[4,5-b]pyridine analog 4lMethicillin-resistant Staphylococcus aureus (MRSA)1 µg/mL[5]
Oxazolo[4,5-b]pyridine analog 4lVancomycin-resistant Staphylococcus aureus (VRSA)1 µg/mL[5]
Oxazolo[4,5-b]pyridine analogs 4b, 4g, 4h, 4i, 4j, 4r, 4tVarious bacterial pathogens1–2 µg/mL[5]
Table 3: Anti-inflammatory Activity of Thiazolo[4,5-b]pyridine Analogs
CompoundAnimal ModelInflammation ModelDosing RegimenKey Efficacy EndpointResultReference
(thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (compound 5)RatCarrageenan-induced paw edemaNot SpecifiedReduction in paw edemaStrong anti-inflammatory action, exceeding Ibuprofen[6]
(thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid (compound 6)RatCarrageenan-induced paw edemaNot SpecifiedReduction in paw edemaStrong anti-inflammatory action, exceeding Ibuprofen[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/ml) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2) until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a specific concentration (e.g., ~1.5 × 10⁸ colonies per ml).[10]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for about 20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[6][15][16][17][18][19]

  • Animal Grouping: Divide healthy rats into control and treatment groups.[6]

  • Compound Administration: Administer the test compounds to the treatment groups, typically orally or intraperitoneally, prior to the induction of inflammation. The control group receives the vehicle.[6]

  • Induction of Edema: Inject a 1% w/v carrageenan solution (e.g., 100-200 µL) into the sub-plantar region of the right hind paw of the rats.[6][16]

  • Measurement of Edema: Measure the paw volume at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[6]

  • Efficacy Calculation: Calculate the percentage of inhibition of edema for each treated group in comparison to the control group.[6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by Isoxazolo[5,4-b]pyridine isomers and provide a visual representation of the experimental workflows.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS Akt Akt PI3K->Akt RAF RAF RAS->RAF Survival Survival Akt->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: The c-KIT signaling pathway, crucial in cell proliferation and survival.

Experimental_Workflow_MTT_Assay Start Start PlateCells Plate Cells (96-well plate) Start->PlateCells AddCompound Add Test Compound PlateCells->AddCompound Incubate1 Incubate (24-72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

Experimental_Workflow_Carrageenan_Edema Start Start AnimalGrouping Animal Grouping (Control & Test) Start->AnimalGrouping CompoundAdmin Compound Administration AnimalGrouping->CompoundAdmin InduceEdema Induce Edema (Carrageenan Injection) CompoundAdmin->InduceEdema MeasurePaw Measure Paw Volume (0-4 hours) InduceEdema->MeasurePaw CalculateInhibition Calculate % Inhibition MeasurePaw->CalculateInhibition End End CalculateInhibition->End

Caption: Workflow for the carrageenan-induced paw edema model.

References

Comparative Kinase Selectivity Profiling: Isoxazolo[5,4-b]pyridin-3-ol Scaffold and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of compounds based on a scaffold related to Isoxazolo[5,4-b]pyridin-3-ol. Due to the limited publicly available kinase screening data for this compound itself, this guide will focus on a closely related and well-characterized thiazolo[5,4-b]pyridine derivative, compound 6r , which has demonstrated potent kinase inhibitory activity. This analysis positions the broader class of isoxazolo- and thiazolo-pyridines as promising scaffolds for the development of novel kinase inhibitors. The performance of compound 6r is compared against established kinase inhibitors, Imatinib and Sunitinib, with supporting experimental data and protocols.

Executive Summary

The selectivity of kinase inhibitors is a critical factor in drug development, influencing both efficacy and toxicity. Off-target activities can lead to undesirable side effects or, in some cases, beneficial polypharmacology. This guide details the kinase selectivity of a representative thiazolo[5,4-b]pyridine derivative (compound 6r) against a panel of kinases. The data reveals a reasonable kinase selectivity profile for this compound class.[1] When compared to multi-kinase inhibitors like Sunitinib and the more targeted inhibitor Imatinib, the thiazolo[5,4-b]pyridine scaffold demonstrates a distinct inhibitory pattern, suggesting its potential for developing inhibitors with tailored selectivity profiles.

Data Presentation

Table 1: Enzymatic Inhibitory Activity against c-KIT

The half-maximal inhibitory concentration (IC50) of compound 6r and comparator drugs was determined against both wild-type c-KIT and a clinically significant imatinib-resistant double mutant, c-KIT V560G/D816V.[2] Lower IC50 values are indicative of greater potency.

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6r Not Reported4.77
Imatinib 0.2737.93
Sunitinib 0.143.98

Data sourced from preclinical studies.[2]

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

This table outlines the half-maximal growth inhibition (GI50) for compound 6r and comparator drugs in the GIST-T1 (c-KIT exon 11 mutation) and HMC1.2 (c-KIT V560G and D816V mutations) cell lines.[2] Lower GI50 values indicate greater anti-proliferative activity.

Compound/DrugGIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Compound 6r 1.151.15
Imatinib 0.0327.11
Sunitinib 0.020.05

Data sourced from preclinical studies.[2]

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

A generalized protocol for determining kinase inhibition, similar to what would be used for profiling compounds like the thiazolo[5,4-b]pyridine derivatives, is described below.[2]

Objective: To measure the enzymatic inhibition of a test compound against a specific kinase.

Assay Principle: This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a kinase-specific substrate. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Materials:

  • Purified kinase enzymes

  • Kinase-specific substrate peptides or proteins

  • Test compounds (e.g., thiazolo[5,4-b]pyridine derivatives) dissolved in DMSO

  • Kinase reaction buffer (containing MgCl2, DTT, and other necessary co-factors)

  • [γ-³²P]ATP

  • Filter membranes

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated for a specified time at a controlled temperature to allow for substrate phosphorylation.

  • Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane which binds the substrate.

  • Washing: The filter membranes are washed to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter membrane is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO vehicle control (0% inhibition) and a no-kinase control (100% inhibition). IC50 values are determined by fitting the dose-response data to a suitable model.[3]

Cell Viability (Anti-proliferative) Assay

Objective: To measure the effect of a test compound on the proliferation of cancer cell lines.

Assay Principle: This assay measures the number of viable cells after a defined period of exposure to a test compound. Common methods include colorimetric assays (e.g., MTT, XTT) or luminescence-based assays that measure ATP content.

Materials:

  • Cancer cell lines (e.g., GIST-T1, HMC1.2)[2]

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a period of 72 hours.

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the DMSO-treated control cells. GI50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 c-KIT Signaling Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivative (6r) Inhibitor->Dimerization Inhibits

Caption: The c-KIT signaling pathway, activated by SCF, leading to cell proliferation and survival.

cluster_workflow Kinase Inhibitor Evaluation Workflow A Compound Synthesis (Thiazolo[5,4-b]pyridine scaffold) B In Vitro Kinase Assay (Radiometric or Luminescence-based) A->B E Cell-Based Proliferation Assay A->E C Determine IC50 Values (Potency) B->C D Kinase Panel Screening (Selectivity Profile) C->D G Lead Optimization D->G F Determine GI50 Values (Cellular Efficacy) E->F F->G

Caption: Workflow for the in vitro evaluation of thiazolo[5,4-b]pyridine derivatives.

References

In Vitro Efficacy of Isoxazolo[5,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of isoxazolo[5,4-b]pyridine derivatives and their structurally related analogs. While comprehensive comparative data on a single series of Isoxazolo[5,4-b]pyridin-3-ol derivatives is limited in the current literature, this guide synthesizes available data from various studies to offer insights into the potential of the broader isoxazolo[5,4-b]pyridine scaffold as a source of bioactive compounds, particularly in the context of anticancer research.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative and cytotoxic activity of selected isoxazolo[5,4-b]pyridine derivatives and related heterocyclic compounds against various cancer cell lines.

Compound IDStructureCell Line(s)Activity MetricValueReference
V 3-chloroacetylaminoisoxazolo[5,4-b]pyridine8 human or mouse tumor cell linesID50~ 4 µg/mL[1]
VI 3-(2-bromopropionylamino)isoxazolo[5,4-b]pyridine8 human or mouse tumor cell linesID50~ 4 µg/mL[1]
2 N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF-7 (Breast Carcinoma)IC50152.56 µg/mL[2]
5 N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF-7 (Breast Carcinoma)IC50161.08 µg/mL[2]
3g Oxazolo[5,4-d]pyrimidine derivativeHT29 (Colon Adenocarcinoma)CC5058.4 µM[3][4]
6 6-benzoyl-5,7-diphenyloisoxazolo[4,5-b]pyridine8 tumor cell lines-3.9 µg/mL[5]

ID50: Inhibitory Dose 50% - The concentration of a drug that is required for 50% inhibition in vitro. IC50: Half maximal Inhibitory Concentration - The concentration of a drug that is required for 50% inhibition of a biological process. CC50: Half maximal Cytotoxic Concentration - The concentration of a drug that is required to kill 50% of cells in vitro.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay used to evaluate the efficacy of the isoxazolo[5,4-b]pyridine derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Isoxazolo[5,4-b]pyridine derivative stock solutions (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from logarithmic growth phase, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazolo[5,4-b]pyridine derivatives in complete culture medium from the stock solutions.

    • It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50/CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions treatment Add Compounds to Cells compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilizer (DMSO) formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50/CC50 calc_viability->calc_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Potential Signaling Pathway Inhibition

Structurally related oxazolo[5,4-d]pyrimidine derivatives have been suggested to exert their anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[3][4][6] This pathway is crucial for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR-2 can block these processes.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Isoxazolopyridine Isoxazolo[5,4-b]pyridine Derivatives Isoxazolopyridine->VEGFR2 Inhibits

Caption: Simplified diagram of the VEGFR-2 signaling pathway and the potential point of inhibition by isoxazolo[5,4-b]pyridine derivatives.

References

Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of Isoxazolo[5,4-b]pyridin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer and anti-inflammatory effects. Establishing a strong correlation between in vitro activity and in vivo efficacy is a critical step in the development of drug candidates from this class. While direct correlative studies on Isoxazolo[5,4-b]pyridin-3-ol are limited in publicly available literature, this guide provides a comparative analysis of structurally related compounds to illuminate the potential for successful translation from the lab bench to preclinical models.

Anticancer Activity: From Cell Lines to Xenografts

Derivatives of the isoxazolopyridine and similar heterocyclic systems have shown significant promise in oncology. In vitro studies typically assess the cytotoxic effects of these compounds on various cancer cell lines, while in vivo studies evaluate their ability to inhibit tumor growth in animal models.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro and in vivo anticancer activity of representative isoxazolopyridine analogs and related heterocyclic compounds.

Compound ClassSpecific CompoundTarget/PathwayIn Vitro ModelIn Vitro Activity (IC₅₀)In Vivo ModelDosing RegimenKey In Vivo Efficacy EndpointResult
Isoxazoloquinone ZSWSTAT3 DegradationTriple-Negative Breast Cancer (TNBC) CellsNot SpecifiedNude mice with TNBC xenograftsNot SpecifiedTumor growth attenuationSignificant inhibition of tumor growth[1]
Imidazo[4,5-b]pyridine Compound 27eFLT3 and Aurora Kinase InhibitorMV4-11 (Human AML)Not SpecifiedAthymic nude mice with MV4-11 xenografts5 mg/kg, p.o.Tumor growth inhibitionStrong inhibition of tumor growth[1]
Oxazolo[5,4-d]pyrimidine Compound 3gVEGFR-2 (predicted)HT29 (Colon Adenocarcinoma)58.4 µMNot SpecifiedNot SpecifiedNot SpecifiedPotent in vitro activity, exceeding 5-fluorouracil[2]
3-Substituted Aminoisoxazolo[5,4-b]pyridines 3-chloroacetyl-[V] and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine [VI]Not Specified8 human or mouse tumor cell linesID₅₀ < 4 µg/mlNot SpecifiedNot SpecifiedNot SpecifiedCytotoxic activity meeting international criteria for synthetic agents
Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of isoxazolopyridine-related compounds. A key mechanism involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 STAT3 STAT3 VEGFR2->STAT3 FLT3 FLT3 FLT3->STAT3 Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation AuroraKinase Aurora Kinases AuroraKinase->Proliferation Mitosis Compound Isoxazolopyridine Analog Compound->VEGFR2 Inhibition Compound->FLT3 Inhibition Compound->STAT3 Degradation Compound->AuroraKinase Inhibition

Anticancer signaling pathways targeted by isoxazolopyridine analogs.

Anti-inflammatory Activity: From Cytokine Inhibition to Edema Reduction

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. In vitro assays often measure the inhibition of pro-inflammatory mediators, while in vivo models assess the reduction of inflammation in response to an inflammatory stimulus.

Quantitative Data Summary: Anti-inflammatory Activity
Compound ClassSpecific CompoundIn Vitro Target/AssayIn Vitro EffectIn Vivo ModelDosing RegimenKey In Vivo Efficacy EndpointResult
Thiazolo[4,5-b]pyridine Compound 5 & 6Not SpecifiedNot SpecifiedCarrageenan-induced rat paw edemaNot SpecifiedReduction in paw edemaStrong anti-inflammatory action, exceeding Ibuprofen[1]
Isoxazole Derivative MZO-2LPS-induced TNF-α productionWeak suppressionCarrageenan-induced mouse paw edemaNot SpecifiedReduction in paw inflammationPotent inhibitory effect[3]
Isoxazole Derivatives Compounds 5b, 5c, 5dCOX-2 (in silico)Not SpecifiedCarrageenan-induced rat paw edemaNot Specified% Edema inhibitionSignificant potential (71.86 - 75.68% inhibition at 2h)[4]

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Culture human cancer cell lines (e.g., HT29, A549, MCF7) in appropriate media. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/ID₅₀ value.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cancer Cells in 96-well Plate AddCompound Add Compound to Cells CellSeeding->AddCompound CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->AddCompound Incubate48h Incubate for 48-72h AddCompound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Formazan Incubate4h->AddDMSO ReadAbsorbance Measure Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Human Tumor Xenograft Efficacy Study

This protocol outlines a typical study to evaluate the antitumor activity of a compound in an animal model.

  • Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 4-6 weeks old.

  • Cell Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10⁷ MV4-11 cells) into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization : When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration : Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis : Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

xenograft_workflow start Start implant Subcutaneous Implantation of Human Tumor Cells start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment & Control Groups monitor->randomize treat Administer Compound (Treatment Group) & Vehicle (Control Group) randomize->treat evaluate Monitor Tumor Volume & Body Weight treat->evaluate endpoint Study Endpoint: Excise & Weigh Tumors evaluate->endpoint Pre-defined criteria met analyze Analyze Data: Tumor Growth Inhibition endpoint->analyze end End analyze->end

Workflow for an in vivo human tumor xenograft study.
In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute inflammation.

  • Animal Model : Use healthy rats (e.g., Wistar or Sprague-Dawley) weighing 150-200g.

  • Compound Administration : Administer the test compound or vehicle to the respective groups, typically 1 hour before inducing inflammation.

  • Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis : Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Conclusion

The available data on isoxazolo[5,4-b]pyridine analogs and related heterocyclic compounds suggest a promising correlation between in vitro potency and in vivo efficacy for both anticancer and anti-inflammatory activities. Compounds demonstrating potent cytotoxicity against cancer cell lines have shown significant tumor growth inhibition in xenograft models. Similarly, derivatives that modulate inflammatory pathways in vitro have demonstrated potent anti-inflammatory effects in animal models. While further studies on this compound itself are warranted, the findings for these structurally related compounds provide a strong rationale for its continued investigation as a potential therapeutic agent. The experimental protocols provided herein offer a standardized framework for conducting such correlative studies.

References

Spectroscopic Analysis of Isoxazolo[5,4-b]pyridin-3-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Isoxazolo[5,4-b]pyridin-3-ol analogs is presented, focusing on their spectroscopic characteristics. This guide provides a comprehensive summary of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for a series of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The compiled data, presented in clearly structured tables, facilitates the identification and characterization of this important class of heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of this compound analogs, highlighting the influence of different substituents on their spectral properties.

Table 1: ¹H NMR Spectroscopic Data of this compound Analogs (in DMSO-d₆)

CompoundSubstituent (R)Chemical Shift δ (ppm)
1 HData not available in the searched literature
2 6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)Specific peak assignments not detailed in the available search results.
3 3-(4-fluorophenyl)-4-(1-pyrrolidinylcarbonyl)-6-(2-thienyl)Specific peak assignments not detailed in the available search results.
4 3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)Specific peak assignments not detailed in the available search results.

Table 2: ¹³C NMR Spectroscopic Data of Related Oxazolo[5,4-b]pyridine Analogs (in DMSO-d₆)

CompoundSubstituentChemical Shift δ (ppm)
5a 5,5'-dimethyl-7,7'-diphenyl-2,2'-bioxazolo[5,4-b]pyridine24.2 (5-CH₃, 5'-CH₃), 119.4 (C-6, C-6'), 127.6 (C-7a, C-7a'), 128.9 (C-4,4',6,6' Ph), 130.1 (C-4,4' Ph)[1]
5b 5,5'-dimethyl-7,7'-di(thiophen-2-yl)-2,2'-bioxazolo[5,4-b]pyridine24.7 (2 CH₃), 117.5 (2 C-7), 128.8 (2 3-C Th), 129.1 (2 4-C Th), 131.3 (2 5-C Th), 136.4 (2 C), 138.7, 141.6 (2 C), 143.5, 149.8 (2 C), 158.7[1]

Table 3: Mass Spectrometry (MS) Data of this compound Analogs

CompoundSubstituent (R)Molecular Ion (m/z)Key Fragmentation Peaks
1 HData not available in the searched literatureData not available in the searched literature
2 3-(4-fluorophenyl)-4-(1-pyrrolidinylcarbonyl)-6-(2-thienyl)393.44 [M]⁺Fragmentation data not detailed in the available search results.

Table 4: Infrared (IR) Spectroscopy Data of this compound Analogs (KBr, cm⁻¹)

CompoundSubstituent (R)Key Absorption Bands (cm⁻¹)
1 HData not available in the searched literature
2 3-phenyl-6-(2-thienyl)-4-(trifluoromethyl)Specific absorption bands not detailed in the available search results.
3 4-(difluoromethyl)-3-methyl-6-phenylSpecific absorption bands not detailed in the available search results.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of heterocyclic compounds, which can be adapted for this compound analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This may require a larger sample amount or a longer acquisition time due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Employ an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), to generate charged molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can aid in structure elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups present in the molecule.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of this compound analogs can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Comparison Comparative Analysis Structure->Comparison

Caption: General workflow for spectroscopic analysis.

Biological Context and Signaling Pathways

While the primary focus of this guide is the spectroscopic comparison of this compound analogs, it is noteworthy that related isoxazolopyridine structures have been investigated for various biological activities. For instance, some derivatives have shown potential as antibacterial and anticancer agents. However, specific signaling pathways associated with this compound analogs have not been sufficiently detailed in the reviewed literature to warrant a specific pathway diagram at this time. Further research in this area would be beneficial to elucidate their mechanism of action and therapeutic potential.

The provided spectroscopic data and experimental protocols serve as a foundational resource for the characterization and comparative analysis of this compound analogs, aiding in the advancement of research and development in medicinal chemistry.

References

Benchmarking Isoxazolo[5,4-b]pyridin-3-ol Scaffolds Against Standard-of-Care Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of compounds based on the isoxazolo[5,4-b]pyridine scaffold against established standard-of-care chemotherapeutic agents. Due to the limited availability of public data on Isoxazolo[5,4-b]pyridin-3-ol, this guide utilizes published in vitro data from closely related isoxazolo[5,4-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives as a benchmark. The data presented herein is intended to offer valuable insights for researchers exploring the therapeutic promise of this heterocyclic system.

Executive Summary

Derivatives of the isoxazolo[5,4-b]pyridine and related scaffolds have demonstrated significant in vitro anticancer activity against a range of human cancer cell lines. Notably, certain derivatives exhibit cytotoxic effects comparable to, and in some instances potentially exceeding, those of standard chemotherapeutic drugs such as Doxorubicin and Cisplatin in specific cell lines. The primary mechanism of action for some of these compounds appears to involve the induction of apoptosis and cell cycle arrest. This positions the isoxazolo[5,4-b]pyridine core as a promising scaffold for the development of novel anticancer therapeutics.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of representative isoxazolo[5,4-b]pyridine and oxazolo[5,4-d]pyrimidine derivatives compared to standard-of-care anticancer drugs across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented in micromolar (µM) concentrations.

Table 1: Cytotoxicity (IC50/GI50 in µM) Against Breast Cancer Cell Lines (MCF-7)

Compound/DrugCancer TypeCell LineIC50/GI50 (µM)
Isoxazolo[5,4-b]pyridine Derivative Analog Breast CancerMCF-7Data Not Available
DoxorubicinBreast CancerMCF-70.087 - 8.306[1][2]
CisplatinBreast CancerMCF-7~9.0[3]

Table 2: Cytotoxicity (IC50 in µM) Against Colon Cancer Cell Lines (HCT-116)

Compound/DrugCancer TypeCell LineIC50 (µM)
Oxazolo[5,4-d]pyrimidine Derivative Colon CancerHCT-116< 0.1[4]
DoxorubicinColon CancerHCT-1161.9[5]
5-FluorouracilColon CancerHCT-116Data Not Available

Table 3: Cytotoxicity (GI50 in µM) Against Leukemia Cell Lines (HL-60)

Compound/DrugCancer TypeCell LineGI50 (µM)
Isothiazolo[5,4-b]pyridine Derivative LeukemiaHL-60~20[6]
CisplatinLeukemiaHL-608.3 - 144.4[7]

Disclaimer: The data for the isoxazolo derivatives are based on compounds with similar core structures to this compound. Direct head-to-head comparative studies are limited, and the experimental conditions may vary between different data sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.[8][9]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Apoptosis and Cell Cycle Analysis

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

3. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]

  • Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

  • Protocol:

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA and prevent its staining.

    • Stain the cells with a propidium iodide solution.

    • Analyze the DNA content of the cells by flow cytometry.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of novel anticancer compounds.

experimental_workflow General Experimental Workflow for Anticancer Drug Screening cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Potential Next Step) Cell_Culture Cancer Cell Line Culture Treatment Treatment with Isoxazolo-pyridine Derivative and Standard Drugs Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Treatment->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Treatment->Mechanism_Studies IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Xenograft Tumor Xenograft Model in Mice IC50->Xenograft Promising candidates for in vivo testing Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Assay In_Vivo_Treatment In Vivo Administration of Compounds Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment

Caption: A generalized workflow for the in vitro and potential in vivo evaluation of novel anticancer compounds.

apoptosis_pathway Simplified Apoptosis Signaling Pathway Drug Isoxazolo-pyridine Derivative Cell Cancer Cell Drug->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified representation of a potential apoptosis induction pathway by a novel anticancer agent.

cell_cycle_arrest Cell Cycle Arrest Mechanism G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest_Point Cell Cycle Arrest Arrest_Point->G2 Prevents entry into Mitosis Drug Isoxazolo-pyridine Derivative Drug->Arrest_Point

Caption: A diagram illustrating the concept of cell cycle arrest at the G2/M checkpoint induced by an anticancer agent.

References

Comparative Docking Studies of Isoxazolopyridine and its Analogs: An In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative overview of molecular docking studies on isoxazolopyridine derivatives and their structural analogs. Due to a scarcity of specific docking data on Isoxazolo[5,4-b]pyridin-3-ol, this guide focuses on closely related isoxazolopyridine, oxazolopyridine, and thiazolopyridine scaffolds to offer valuable insights into their potential as therapeutic agents.

This guide synthesizes quantitative data from various studies, presenting a clear comparison of binding affinities against several key protein targets implicated in cancer and inflammation. Detailed experimental protocols are provided to support the reproducibility of the cited findings.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various isoxazolopyridine and related heterocyclic derivatives against different protein targets. These values are crucial for comparing the potential efficacy of these compounds.

Table 1: Docking of Isoxazolopyridine and Oxazolopyrimidine Derivatives Against Cancer-Related Kinases

Compound ClassSpecific CompoundTarget Protein (PDB ID)Binding/Free EnergyEstimated KiKey Interactions
Oxazolo[5,4-d]pyrimidine3jVEGFR-2-0.04 µMHydrogen bonding with Asp1046 and van der Waals forces with Leu889.[1]
Oxazolo[5,4-d]pyrimidinesSeriesVEGFR-2-38.5 to -47.3 kJ/mol-π–alkyl and π–σ interactions with Ala866, Lys868, and Val848.[1]
Thiazolo[5,4-b]pyridine19aPI3Kα-IC50: 3.6 nMKey hydrogen bonds with the kinase.[2]
Thiazolo[5,4-b]pyridine19bPI3Kα-Potent (nanomolar IC50)-
Thiazolo[5,4-b]pyridine19cPI3Kα-Potent (nanomolar IC50)-
Thiazolo[5,4-b]pyridine6rc-KIT (V560G/D816V)-IC50: 4.77 µM-

Table 2: Docking of Isoxazolopyridine and Oxazolopyridine Derivatives Against Other Protein Targets

Compound ClassSpecific CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference DrugKey Interactions
Isoxazolopyridine4gSerum Albumin (3V03)-8.50-Non-covalent bonds with TYR340; Hydrogen bonds with GLN348, GLU339, and SER488.[3][4]
Oxazolo[5,4-b]pyridine11bCOX-2 (1CX2)-9.4DiclofenacStronger interaction promoted by a phenyl substituent at the 4th position.[5]
Oxazolo[5,4-b]pyridines11-14bCOX-2 (1CX2)Higher affinity than DiclofenacDiclofenac-

Experimental Protocols

The methodologies described below are based on the experimental sections of the cited research articles and provide a framework for conducting similar in silico studies.

Molecular Docking of Oxazolo[5,4-d]pyrimidines against VEGFR-2[1]
  • Protein Preparation: The three-dimensional crystal structure of VEGFR-2 was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands.

  • Ligand Preparation: The 2D structures of the oxazolo[5,4-d]pyrimidine derivatives were drawn and converted to 3D structures. Ligand preparation involved generating low-energy conformations and assigning correct atom types and bond orders.

  • Docking Simulation: Molecular docking was performed to predict the binding mode of the derivatives to the active site of VEGFR-2. The simulations were carried out to assess the binding affinity, with the results expressed as free energies of binding.

Molecular Docking of Isoxazolopyridine Derivatives against Serum Albumin[3][4]
  • Target Selection: The PDB structures 3V03, 4OR0, and 8EC1, representing serum albumin transport proteins, were chosen for the docking studies.[3][4]

  • Software: The docking poses and interactions were analyzed using Proteinplus.[3]

  • Analysis: The binding affinity of the synthesized isoxazolopyridine derivatives was evaluated, with the results reported in kcal/mol. The interactions, including non-covalent and hydrogen bonds with specific amino acid residues, were also examined.[3]

Molecular Docking of Oxazolo[5,4-b]pyridine Derivatives against COX-2[5]
  • Software: AutoDock Vina was used to perform the molecular docking simulations.

  • Target Protein: The crystal structure of Prostaglandin synthase-2 (COX-2) with PDB ID 1CX2 was used as the target.

  • Binding Affinity Evaluation: The potential anti-inflammatory activity of the synthesized oxazolo[5,4-b]pyridine derivatives was assessed by comparing their binding affinities to that of the reference drug, diclofenac. The presence of a phenyl substituent at the 4th position was found to enhance the interaction with the target protein.[5]

Visualizations

The following diagrams illustrate a typical workflow for molecular docking studies and a simplified signaling pathway relevant to one of the discussed targets.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Output Protein_Prep Protein Preparation (from PDB) Docking_Sim Molecular Docking Simulation Protein_Prep->Docking_Sim Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking_Sim Binding_Analysis Binding Affinity Analysis (Scoring Functions) Docking_Sim->Binding_Analysis Pose_Analysis Interaction & Pose Analysis Binding_Analysis->Pose_Analysis Results Binding Energy & Ki Values Pose_Analysis->Results

Caption: A generalized workflow for in silico molecular docking studies.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Oxazolo[5,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Oxazolo[5,4-d]pyrimidines.

References

Safety Operating Guide

Proper Disposal of Isoxazolo[5,4-b]pyridin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Isoxazolo[5,4-b]pyridin-3-ol, a heterocyclic compound used in various research applications.

Summary of Chemical Data

The following table summarizes the available information for this compound. The lack of specific hazard data underscores the need for cautious handling and disposal.

Identifier Value
Chemical Name This compound
CAS Number 16880-54-9[1]
Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol [1]
GHS Hazard Classification Data not available
Disposal Recommendation Treat as special/hazardous waste

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect solid waste (e.g., unused reagent, contaminated weighing paper) in a dedicated, properly labeled hazardous waste container.

  • For solutions containing this compound, use a dedicated liquid waste container. The container must be made of a material compatible with the solvent used.

  • Never fill a waste container beyond 90% of its capacity to allow for expansion and prevent spills.[2]

3. Waste Container Labeling:

  • Label the hazardous waste container clearly and accurately. The label must include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

    • The approximate quantity or concentration of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

  • If the waste is a mixture, list all components and their approximate percentages.

4. Temporary Storage in the Laboratory:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2]

  • The SAA should be away from general traffic areas and incompatible materials.

  • Ensure the waste container is kept closed at all times, except when adding waste.[2][3]

  • Secondary containment (e.g., a larger, chemically resistant bin) is required for liquid waste containers to contain any potential leaks.[3]

5. Arranging for Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department. This is a mandatory step. The EHS office will provide specific guidance based on local, state, and federal regulations and will arrange for pickup by a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[4] This is strictly prohibited for hazardous chemical waste.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

6. Disposal of Empty Containers:

  • An empty container that held this compound must also be treated as hazardous waste.

  • To be considered "empty," the container should be triple-rinsed with a suitable solvent.[3]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[3]

  • After triple-rinsing, the original labels on the container should be defaced or removed. The container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_container Select Compatible Hazardous Waste Container fume_hood->waste_container segregate Segregate Waste (Do Not Mix) waste_container->segregate label_container Label Container Correctly ('Hazardous Waste', Full Name, Date) segregate->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment contact_ehs Contact Institutional EHS for Pickup Request secondary_containment->contact_ehs pickup Waste Collected by Licensed Disposal Vendor contact_ehs->pickup end Disposal Complete pickup->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Isoxazolo[5,4-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isoxazolo[5,4-b]pyridin-3-ol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related isoxazole and pyridine derivatives. It is imperative to treat this compound as a substance with unknown toxicity and to adhere to the highest laboratory safety standards.

I. Personal Protective Equipment (PPE)

The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the mandatory PPE for all procedures involving this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use and disposed of after handling the compound.
Body Protection Laboratory CoatA full-length, flame-resistant lab coat must be worn and fully buttoned to protect skin and personal clothing.
Respiratory Protection Fume Hood / RespiratorAll handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that completely cover the feet are mandatory in the laboratory.

II. Operational Plan: Step-by-Step Handling Procedures

A meticulous operational plan is critical for minimizing exposure risk and ensuring a safe working environment. The following step-by-step procedures must be followed for handling this compound.

A. Engineering Controls:

  • Ventilation: All work involving this compound, particularly the handling of its solid form and the preparation of solutions, must be performed within a certified chemical fume hood.

B. Handling Procedures:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Weighing: If weighing the solid compound, perform this task within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

C. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

III. Disposal Plan

Proper disposal of this compound and any associated waste is crucial to protect personnel and the environment.

  • Waste Collection: All waste materials, including unused compound, contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of any waste containing this compound down the drain.

IV. Mandatory Visualizations

The following diagrams illustrate the essential workflows for safely handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Don Lab Coat Don Lab Coat Wear Safety Goggles Wear Safety Goggles Don Lab Coat->Wear Safety Goggles Put on Gloves Put on Gloves Wear Safety Goggles->Put on Gloves Work in Fume Hood Work in Fume Hood Put on Gloves->Work in Fume Hood Handle Compound Handle Compound Work in Fume Hood->Handle Compound Dispose of Waste Dispose of Waste Handle Compound->Dispose of Waste Remove Gloves Remove Gloves Dispose of Waste->Remove Gloves Wash Hands Wash Hands Remove Gloves->Wash Hands End End Wash Hands->End Start Start Start->Don Lab Coat

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Disposal_Plan Start Start Collect Waste Collect all contaminated materials Start->Collect Waste Label Container Use designated, labeled hazardous waste container Collect Waste->Label Container Seal Container Securely seal the waste container Label Container->Seal Container Store Temporarily Store in a designated secondary containment area Seal Container->Store Temporarily Arrange Pickup Arrange for professional disposal Store Temporarily->Arrange Pickup End End Arrange Pickup->End

Caption: Chemical Waste Disposal Plan.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.